6-Pentyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-pentylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUFTTLGOUBZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047589 | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fats; insoluble in water | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.009 | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27593-23-3 | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |
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| Record name | 2H-Pyran-2-one, 6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The History, Discovery, and Biological Significance of 6-Pentyl-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound, has garnered significant scientific interest due to its multifaceted biological activities. Initially identified for its characteristic coconut-like aroma and use as a food additive, 6-PP is a secondary metabolite predominantly produced by various species of the fungus Trichoderma.[1][2][3] This technical guide provides an in-depth overview of the history, discovery, and biological activities of 6-PP, with a particular focus on its potent antifungal properties. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a summary of quantitative data on its efficacy against various plant pathogens. Furthermore, this guide elucidates the molecular mechanisms of action of 6-PP, including its interaction with the Target of Rapamycin (TOR) signaling pathway and its ability to induce autophagy in fungal cells, visualized through detailed diagrams.
History and Discovery
This compound, also known as 6-pentyl-α-pyrone, was first identified in 1972 by Collins and Halim.[1][2] It is recognized for its organoleptic properties and was one of the earliest characterized volatile organic compounds (VOCs).[1][2] While initially utilized in the food industry for its pleasant aroma, subsequent research uncovered its significant antibiotic properties, particularly its antifungal activity.[4] This discovery has positioned 6-PP as a promising candidate for the development of natural and biodegradable agrochemicals.[4] The primary natural sources of 6-PP are various species of the fungus Trichoderma, which are known biocontrol agents.[1][4][5] The production of 6-PP by Trichoderma is believed to be a key factor in their antagonistic activity against a wide range of phytopathogens.[5]
Biological Activities and Efficacy
This compound exhibits a broad spectrum of biological activities, most notably its potent antifungal effects against numerous plant pathogens.[3][6] It has also been shown to possess phytotoxic properties.[4][7] The following tables summarize the quantitative data on the efficacy of 6-PP from various studies.
Table 1: Antifungal Activity of this compound (6-PP)
| Target Pathogen | Host Plant(s) | Efficacy Metric | Value | Reference(s) |
| Peronophythora litchii | Litchi | EC50 (Mycelial Growth) | 43 µg/mL | [1] |
| Fusarium oxysporum | Tomato | Mycelial Growth Inhibition | Up to 70% at 25 mg/L | [1][8] |
| Sclerotium rolfsii | Artichoke | Mycelial Growth Inhibition | 90% (for the related viridepyronone) | [1][8] |
Mechanisms of Action: Signaling Pathway Involvement
Current research indicates that 6-PP exerts its antifungal effects through multiple mechanisms. A significant mode of action involves the disruption of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in fungi.[1]
In the oomycete Peronophythora litchii, treatment with 6-PP has been shown to modulate the TOR pathway, leading to inhibited growth and development.[1][2] Transcriptomic analysis revealed that 6-PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1][2] This modulation ultimately affects vegetative growth, sporangium production, and pathogenicity.[1]
Furthermore, in the fungus Cylindrocarpon destructans, 6-PP has been observed to disturb metabolic homeostasis, particularly amino acid metabolism, and to induce autophagy, a cellular self-degradation process.[9] This is potentially linked to the downregulation of the ECHS1 gene.[9]
Below are diagrams illustrating the proposed mechanisms of action of 6-PP.
Experimental Protocols
Chemical Synthesis of this compound
While 6-PP is a natural product, chemical synthesis allows for larger-scale production for research and potential commercial applications. Several synthetic routes have been reported. One common method is outlined below.
Objective: To synthesize this compound.
Materials:
-
Starting materials (specifics depend on the chosen synthetic route, e.g., heptanal (B48729) and a suitable keto-ester).
-
Appropriate solvents (e.g., toluene, ethanol).
-
Reagents for cyclization and dehydration (e.g., acid or base catalysts).
-
Standard laboratory glassware for organic synthesis.
-
Purification apparatus (e.g., column chromatography, distillation equipment).
Procedure:
-
Condensation: A condensation reaction (e.g., Knoevenagel or similar) is performed between a suitable aldehyde (like heptanal) and a compound containing an active methylene (B1212753) group (e.g., a β-keto-ester) in the presence of a base catalyst.
-
Cyclization: The intermediate product from the condensation step undergoes intramolecular cyclization to form the pyranone ring. This can often be induced by changing the reaction conditions, such as heating or adding an acid catalyst.
-
Dehydration: A dehydration step may be necessary to form the double bond in the pyranone ring.
-
Purification: The crude product is purified using techniques such as distillation or column chromatography to yield pure this compound.
Note: The specific reaction conditions, including temperature, reaction time, and choice of catalysts and solvents, will vary depending on the specific synthetic pathway employed. Researchers should consult detailed synthetic chemistry literature for precise protocols.[4][10]
In Vitro Antifungal Activity Assessment by Air Fumigation
This method is particularly suitable for volatile compounds like 6-PP.
Objective: To determine the inhibitory effect of 6-PP on the mycelial growth of a fungal pathogen.
Materials:
-
Pure this compound (6-PP).
-
Target fungal pathogen culture (e.g., Peronophythora litchii).
-
Suitable fungal culture medium (e.g., Potato Dextrose Agar - PDA).
-
Sterile Petri dishes (two bottoms per setup).
-
Sterile filter paper discs.
-
Parafilm.
-
Incubator.
Procedure:
-
Culture Preparation: The target fungus is cultured on a suitable medium in a Petri dish until it reaches an active growth stage.[5]
-
Fumigation Setup:
-
In the center of a fresh PDA plate, place a mycelial plug from the actively growing edge of the pathogen culture.
-
In the center of a second Petri dish bottom (without media), place a sterile filter paper disc.
-
Apply a known amount of 6-PP (dissolved in a volatile solvent if necessary, with a solvent-only control) to the filter paper disc.
-
Place the Petri dish bottom containing the fungal culture inverted over the bottom containing the 6-PP-treated disc.
-
Seal the two Petri dish bottoms together with parafilm to create a closed environment.[5]
-
-
Incubation: Incubate the sealed plates at the optimal growth temperature for the fungal pathogen for a defined period (e.g., 24-72 hours).
-
Data Collection: Measure the diameter of the fungal colony in the 6-PP treated plates and compare it to the control plates (with no 6-PP).
-
Analysis: Calculate the percentage of mycelial growth inhibition. The effective concentration causing 50% inhibition (EC50) can be determined by testing a range of 6-PP concentrations and performing probit analysis.[1]
Future Perspectives
This compound holds considerable promise as a natural, biodegradable alternative to synthetic fungicides in agriculture. Its broad-spectrum activity and multifaceted mechanisms of action make it an attractive candidate for the development of novel biocontrol agents. Further research is warranted to explore its efficacy in field conditions, optimize its formulation and delivery systems, and fully elucidate its complex interactions with both plant pathogens and host plants. A deeper understanding of its biosynthetic pathway in Trichoderma could also open avenues for enhancing its production through biotechnological approaches. For drug development professionals, the pyranone scaffold of 6-PP may serve as a valuable template for the design of new antifungal agents with novel modes of action.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 6-Pentyl-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Pentyl-2H-pyran-2-one, a naturally occurring lactone with applications in flavor, fragrance, and as a potential antifungal agent. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.26 | dd | 9.5, 6.5 | H-4 |
| 6.15 | d | 9.5 | H-3 |
| 5.97 | d | 6.5 | H-5 |
| 2.48 | t | 7.5 | H-1' |
| 1.64-1.70 | m | H-2' | |
| 1.24-1.36 | m | H-3', H-4' | |
| 0.90 | t | 6.5 | H-5' |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C-2 |
| 151.0 | C-6 |
| 144.9 | C-4 |
| 117.4 | C-5 |
| 101.1 | C-3 |
| 34.5 | C-1' |
| 31.2 | C-3' |
| 27.9 | C-2' |
| 22.3 | C-4' |
| 13.9 | C-5' |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2957-2859 | Strong | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1640, ~1560 | Medium | C=C stretch (pyranone ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 166 | ~20 | [M]⁺ (Molecular Ion) |
| 123 | ~15 | [M - C₃H₇]⁺ |
| 110 | ~35 | [M - C₄H₈O]⁺ |
| 95 | 100 | [M - C₅H₁₁]⁺ (Base Peak) |
| 82 | ~50 | [C₅H₆O]⁺ |
| 68 | ~40 | [C₄H₄O]⁺ |
| 39 | ~25 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. These methodologies can be adapted for the specific instrumentation available in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the proton and carbon framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The NMR tube containing the sample solution is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct infusion into the ion source can be used.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amyl-α-Pyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amyl-α-pyrone, also known as 6-pentyl-2H-pyran-2-one, is a naturally occurring unsaturated lactone found in various sources, including peaches and as a major volatile organic compound produced by Trichoderma species. Its characteristic coconut-like aroma has led to its use as a flavor and fragrance agent. Beyond its sensory properties, 6-amyl-α-pyrone has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making it a molecule of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the core physicochemical properties of 6-amyl-α-pyrone, detailed experimental protocols for their determination, and visualizations of its key biological and chemical pathways.
Physicochemical Properties
The physicochemical properties of 6-amyl-α-pyrone are crucial for its application in various fields, influencing its solubility, volatility, and interaction with biological systems. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Colorless to orange clear liquid | |
| Density | 1.004 g/cm³ at 25 °C | |
| 1.012 - 1.016 g/cm³ at 20 °C | ||
| Boiling Point | 285 - 286 °C at 760 mmHg | |
| 287.6 °C | ||
| Flash Point | >110 °C (>230 °F) (closed cup) | |
| 113 °C (235 °F) (closed cup) | ||
| Solubility | Soluble in alcohol | |
| Water: 742.4 mg/L at 25 °C (estimated) | ||
| Insoluble in water | ||
| Refractive Index | n20/D 1.505 | |
| 1.504 - 1.508 at 20 °C | ||
| logP (o/w) | 1.808 (estimated) | |
| 2.51 |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of 6-amyl-α-pyrone, adapted from standard laboratory procedures for liquid organic compounds.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of organic compounds.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (0-300 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of 6-amyl-α-pyrone
Procedure:
-
Attach a small test tube containing 2-3 mL of 6-amyl-α-pyrone to a thermometer.
-
Place a capillary tube, with its open end downwards, into the test tube.
-
Immerse the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.
-
Gently heat the apparatus.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid heats up.
-
The boiling point is the temperature at which the stream of bubbles is rapid and continuous. Record this temperature.
-
For higher accuracy, turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Density (Pycnometer Method)
This method provides an accurate determination of the density of a liquid.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance
-
Water bath
-
Sample of 6-amyl-α-pyrone
-
Distilled water
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.
-
Dry the outside of the pycnometer and record its mass with water (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 6-amyl-α-pyrone and repeat step 2.
-
Record the mass of the pycnometer with 6-amyl-α-pyrone (m₃).
-
Calculate the density of 6-amyl-α-pyrone using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method to determine the solubility of 6-amyl-α-pyrone in water and alcohol.
Apparatus:
-
Test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Sample of 6-amyl-α-pyrone
-
Solvents (distilled water, ethanol)
Procedure:
-
Add a known volume (e.g., 1 mL) of the solvent (water or ethanol) to a clean test tube.
-
Add a small, measured amount of 6-amyl-α-pyrone (e.g., 10 µL or 10 mg) to the solvent.
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
-
Observe the solution. If the 6-amyl-α-pyrone has completely dissolved, it is considered soluble. If a separate layer or undissolved droplets are visible, it is considered insoluble or sparingly soluble.
-
For a more quantitative measure, continue adding known amounts of 6-amyl-α-pyrone until saturation is reached (i.e., no more will dissolve). The solubility can then be expressed as mg/mL or g/L.
Determination of Refractive Index
The refractive index is a fundamental physical property that can be determined with high precision using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of 6-amyl-α-pyrone
-
Lens cleaning tissue and ethanol (B145695)
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, apply a few drops of 6-amyl-α-pyrone onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with ethanol and lens tissue after the measurement.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of 6-Amyl-α-Pyrone
6-Amyl-α-pyrone has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. It appears to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, while activating the Nrf2/HO-1 antioxidant response.
The Natural Occurrence of 6-Pentyl-2H-pyran-2-one in Fungi: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025
Abstract
6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone (6-PP), is a volatile organic compound (VOC) of significant interest due to its characteristic coconut-like aroma and potent biological activities, including antifungal and plant growth-promoting properties.[1][2][3] This secondary metabolite is naturally produced by a variety of fungi, most notably within the Trichoderma genus.[1][4] Its potential applications as a natural food additive, biopesticide, and phytostimulant have driven research into its biosynthesis, natural occurrence, and methods for its isolation and quantification.[1][5][6] This technical guide provides a comprehensive overview of the fungal production of 6-PP, summarizing quantitative data, detailing experimental protocols for its study, and visualizing key biological and experimental processes.
Natural Occurrence and Production Levels
The production of 6-PP has been identified in numerous fungal species, with a pronounced prevalence in the genus Trichoderma.[1][4] It is often the primary VOC emitted by these fungi, in some cases accounting for over 50% of the total volatile profile.[1][4] The ability to synthesize 6-PP varies significantly not only between different species but also among different strains of the same species.[7]
Table 1: Fungal Species Reported to Produce this compound
| Genus | Species | Reference(s) |
| Trichoderma | T. atroviride | [3][7][8] |
| T. harzianum | [1][7][9][10] | |
| T. viride | [1][5][7][8][11] | |
| T. viridescens | [7] | |
| T. asperellum | [1][12] | |
| T. citrinoviride | [7] | |
| T. hamatum | [7] | |
| T. erinaceum | [13][14] | |
| T. koningii | [1][8] | |
| Streptomyces | S. morookaensis | [4] |
Notably, screening of 77 Trichoderma isolates revealed that no 6-PP formation was detected in cultures of T. koningii, T. harzianum, and T. virens, indicating high intraspecies variability.[7]
Quantitative Production Data
The yield of 6-PP is highly dependent on the fungal strain, culture conditions, and fermentation method. Solid-state fermentation (SSF) has been reported to produce higher yields compared to submerged fermentation (SmF).[6] The following table summarizes quantitative data from various studies.
Table 2: Quantitative Production of this compound by Various Fungi
| Fungal Strain | Fermentation Method | Medium | Yield | Reference |
| Trichoderma atroviride AN35 | Solid Culture | Potato Dextrose Agar (B569324) (PDA) | 1,426 µg per culture | [7] |
| Trichoderma viridescens (11 strains) | Solid Culture | Potato Dextrose Agar (PDA) | 200.1 - 526.3 µg per culture | [7] |
| Trichoderma harzianum | Surface Culture | Not specified | 455 mg/L | [10] |
| Trichoderma harzianum | Submerged Culture | Not specified | 167 mg/L | [10] |
| Trichoderma harzianum 4040 | Solid-State Fermentation | Green coir powder + nutrients | 5.0 mg/g dry matter | [5][6] |
| Trichoderma asperellum | Liquid Culture | Not specified | ~400 mg/L | [12] |
Biosynthesis and Regulation
While 6-PP is a well-characterized secondary metabolite, its complete biosynthetic pathway within fungi remains to be fully discovered.[1] However, a hypothetical model suggests that its production is intricately regulated by both abiotic and biotic factors. Core carbon metabolism is believed to supply the necessary precursors.[4] The regulation involves a G-protein signaling pathway, where the Gα protein Tga1 influences the cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the biosynthesis of 6-PP.[4] Environmental cues such as sunlight, and biotic interactions with plants or other fungi (phytopathogens), are known to trigger this regulatory cascade.[4]
Experimental Protocols
The study of 6-PP involves fungal cultivation followed by specialized extraction and analytical techniques to isolate and quantify this volatile compound.
Fungal Cultivation
Objective: To culture fungal strains for the production of 6-PP.
A. Solid-State Fermentation (SSF):
-
Support Material: An inert, porous solid support such as green coir powder or agricultural residues is used.[5][6]
-
Nutrient Solution: A defined liquid medium is prepared. A typical composition per 100g of support includes: 3g sucrose, 0.18g (NH₄)₂SO₄, 0.24g NaNO₃, 0.1g KH₂PO₄, and trace elements.[6]
-
Inoculation: The solid support is moistened with the nutrient solution to a final moisture level of ~55%.[6] It is then sterilized and inoculated with a spore suspension (e.g., 2.2 x 10⁶ spores per 100g support).[6]
-
Incubation: Cultures are incubated statically at 28°C for a period of 7 to 10 days.[6]
B. Submerged Fermentation (SmF):
-
Medium: A liquid medium such as Potato Dextrose Broth (PDB) or a custom defined medium is used.[1]
-
Inoculation: The sterilized liquid medium is inoculated with fungal spores or mycelial plugs.
-
Incubation: Cultures are grown in flasks on a rotary shaker or in a bioreactor to ensure aeration. Incubation is typically carried out at 25-28°C for 48 to 96 hours.[10] Studies have shown that culture conditions, such as the energy dissipation rate from agitation, can significantly influence 6-PP production and fungal physiology.[9]
Extraction and Analysis: HS-SPME-GC-MS
Objective: To extract, identify, and quantify volatile 6-PP from fungal cultures. This method is ideal for screening and relative quantification.
-
1. Sample Preparation: A sample of the fungal culture (e.g., agar plugs from a solid culture or a specific volume of liquid culture) is placed into a 20 mL glass vial and sealed with a septum.
-
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
An SPME fiber (e.g., coated with DVB/CAR/PDMS) is exposed to the headspace of the sealed vial.
-
The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to partition onto the fiber.
-
-
3. Gas Chromatography (GC) Desorption and Separation:
-
The SPME fiber is inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.
-
The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient program.
-
-
4. Mass Spectrometry (MS) Detection and Identification:
-
As compounds elute from the GC column, they enter a mass spectrometer.
-
Mass spectra are generated and compared against spectral libraries (e.g., NIST) and a commercial 6-PP standard to confirm identity.[3]
-
-
5. Quantification: The amount of 6-PP can be estimated by comparing the peak area to a calibration curve generated with a pure standard.
Bulk Isolation and Purification
Objective: To isolate larger quantities of 6-PP for bioactivity assays or structural characterization.
-
1. Solvent Extraction: The fungal culture (liquid filtrate or solid substrate) is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.[12]
-
2. Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.
-
3. Purification: The crude extract is subjected to chromatographic purification steps. This may involve techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
4. Characterization: The purity and identity of the isolated compound are confirmed using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][15]
Conclusion and Future Perspectives
This compound is a key secondary metabolite produced predominantly by fungi of the Trichoderma genus, with production levels being highly strain and condition-dependent. While significant progress has been made in identifying producing species and developing methods for quantification, the complete biosynthetic pathway remains a critical knowledge gap. Future research should focus on elucidating the genetic and enzymatic machinery responsible for 6-PP synthesis. This knowledge could unlock metabolic engineering strategies to enhance yields for commercial applications. Furthermore, continued exploration of the regulatory networks that control its production in response to environmental stimuli will deepen our understanding of fungal ecology and may lead to novel methods for inducing its biosynthesis for use in agriculture and the food industry.
References
- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-pentyl-alpha-pyrone production by Trichoderma harzianum: the influence of energy dissipation rate and its implications on fungal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 6-Pentyl-2 H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one (6PP) as a Secondary Metabolite
Executive Summary: 6-Pentyl-2H-pyran-2-one (6PP), a volatile secondary metabolite primarily produced by fungi of the Trichoderma genus, has garnered significant scientific interest due to its broad spectrum of biological activities. This unsaturated lactone, known for its characteristic coconut-like aroma, functions as a potent antifungal agent, an anti-inflammatory and antioxidant compound, and a modulator of plant growth. Its mechanisms of action are multifaceted, involving the disruption of fungal cell integrity and the modulation of key signaling pathways in both mammalian and plant cells, including the NF-κB, MAPK, and TOR pathways. This technical guide provides a comprehensive overview of 6PP, detailing its natural sources, biological activities, quantitative efficacy, and the molecular pathways it influences. Furthermore, it offers detailed experimental protocols for its isolation, synthesis, and bioactivity assessment, aimed at researchers, scientists, and professionals in drug development and agricultural science.
Introduction to this compound (6PP)
First identified in 1972, this compound (also known as 6-pentyl-α-pyrone) is a low molecular weight, unsaturated lactone.[1][2][3] It belongs to the α-pyrone class of compounds, characterized by a six-membered heterocyclic ring with a carbonyl group at the second position and a pentyl group at the sixth position.[2][3] This structure is responsible for its notable organoleptic and biological properties.[2]
Chemical Properties and Structure
-
Molecular Formula: C₁₀H₁₄O₂
-
Molecular Weight: 166.22 g/mol
-
Appearance: A volatile compound with a strong coconut-like aroma.[4][5]
-
Solubility: Low water solubility.[4]
-
Synonyms: 6-pentyl-α-pyrone, Coconut lactone.[6]
Four naturally occurring analogues of 6PP have also been isolated from Trichoderma species, including (E)-6-(pent-1-en1-yl)-2H-pyran-2-one and viridepyronone [6-(4-oxopentyl)-2H-pyran-2-one].[2][7]
Natural Occurrence and Biosynthesis
6PP is a well-documented secondary metabolite produced by numerous species of the filamentous fungi genus Trichoderma, which are widely used as biocontrol agents in agriculture.[4][8] Species known to produce 6PP include T. gamsii, T. viride, T. harzianum, T. koningii, T. asperellum, and T. atroviride.[2][4][5][9] It is often the main volatile organic compound (VOC) emitted by these fungi, sometimes accounting for over 50% of the total VOCs.[2][3]
The complete biosynthetic pathway for 6PP has not yet been fully elucidated.[2] However, it is believed to be a polyketide, with initial hypotheses suggesting a connection to linoleic acid metabolism.[2] The production of 6PP is regulated by various factors, including G proteins and transcription factors within the producing organism.[5]
Biological Activities and Mechanisms of Action
6PP exhibits a diverse range of biological functions, making it a molecule of high interest for pharmaceutical and agricultural applications.[2][3]
Antifungal Properties
6PP demonstrates potent, broad-spectrum antifungal activity against a wide array of plant pathogenic fungi.[2][3] It inhibits mycelial growth, spore germination, and pigmentation of pathogens.[1][10] The mechanism is thought to involve the disruption of key physiological processes such as cell wall synthesis and membrane integrity.[2]
Key Targeted Phytopathogens:
Anti-inflammatory and Antioxidant Properties
In mammalian systems, 6PP has shown significant anti-inflammatory and antioxidant effects. Studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have demonstrated that 6PP can suppress the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][15]
The primary mechanisms for these effects are:
-
Inhibition of NF-κB Pathway: 6PP prevents the nuclear translocation of nuclear factor kappa B (NF-κB) by inhibiting the phosphorylation and degradation of its inhibitor, IκB.[9][15]
-
Dephosphorylation of MAPKs: It suppresses inflammatory responses by dephosphorylating mitogen-activated protein kinases (MAPKs).[9][15]
-
Activation of Nrf2/HO-1 Pathway: 6PP protects cells from oxidative stress by stabilizing and activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn elevates the levels of the antioxidant enzyme heme oxygenase-1 (HO-1).[9][16]
Plant Growth Promotion and Induced Systemic Resistance
Beyond its direct antifungal action, 6PP can act as a plant biostimulant. It has been reported to promote plant growth and induce systemic resistance in plants, potentially by acting as an auxin-like compound.[4][8] In Arabidopsis thaliana, 6PP has been shown to regulate root architecture by inhibiting primary root growth and inducing lateral root formation through the modulation of auxin and ethylene (B1197577) signaling pathways.[17]
Quantitative Bioactivity Data
The biological activities of 6PP have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Antifungal Activity of this compound (6PP)
| Target Pathogen | Assay Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| Fusarium oxysporum | Mycelial Growth | 25 mg/L | ~70% inhibition | [2] |
| Sclerotium rolfsii | Mycelial Growth | 196 µg/mL | >90% inhibition (MIC for Viridepyronone) | [7] |
| Magnaporthiopsis maydis | Mycelial Growth | 8 mg/mL | Complete inhibition | [10] |
| Various Filamentous Fungi | MIC Assay | 80-90 µg/mL | Minimal Inhibitory Concentration | [18] |
| Staphylococcus aureus | MIC Assay | 100 µg/mL | Minimal Inhibitory Concentration |[18] |
Table 2: Anti-inflammatory and Antioxidant Effects of 6PP in LPS-Stimulated Raw264.7 Macrophages
| Parameter Measured | Concentration of 6PP | Result | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Dose-dependent | Significant inhibition of LPS-induced increase | [9][15] |
| Proinflammatory Cytokines (IL-6, TNF-α, IL-1β) | Dose-dependent | Significant inhibition of LPS-induced secretion | [15] |
| iNOS Protein Expression | Dose-dependent | Reduction of LPS-induced expression | [15] |
| NF-κB/p65 Nuclear Translocation | Not specified | Alleviated LPS-induced translocation |[15] |
Table 3: Acaricidal Activity of this compound (6PP)
| Target Pest | Concentration | Exposure Time | Mortality Rate | Reference |
|---|---|---|---|---|
| Tetranychus urticae (Two-spotted spider mite) | 0.125 mM | 48-72 hours | 20% | [19] |
| Tetranychus urticae | 0.25 mM | 48-72 hours | 40% | [19] |
| Tetranychus urticae | 0.5 mM | 48-72 hours | 80% | [19] |
| Tetranychus urticae | 1.0 mM | 48-72 hours | 90% |[19] |
Key Signaling Pathways
The mechanisms of action for 6PP involve the modulation of complex intracellular signaling cascades.
Anti-inflammatory Signaling Cascade in Macrophages
In response to inflammatory stimuli like LPS, 6PP exerts a multi-pronged inhibitory effect. It blocks the canonical NF-κB and MAPK pathways, which are central to the expression of pro-inflammatory genes, while simultaneously bolstering the cell's antioxidant defenses via the Nrf2/HO-1 pathway.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by 6PP.
Antifungal Action via TOR Pathway Modulation
Recent studies suggest that 6PP's fungicidal activity against oomycetes like Peronophythora litchii involves the Target of Rapamycin (TOR) signaling pathway.[13][20] The TOR pathway is a crucial regulator of cell growth, metabolism, and survival in eukaryotes. 6PP appears to influence the expression of genes within this pathway, leading to compromised vegetative growth and virulence of the pathogen.[13][20]
Caption: Proposed mechanism of 6PP antifungal action via the TOR pathway.
Experimental Protocols
Protocol for Isolation and Purification of 6PP from Trichoderma spp.
This protocol describes a general method for the extraction and purification of 6PP from fungal cultures.
Caption: Workflow for the isolation and purification of 6PP.
Methodology:
-
Fungal Culture: Inoculate spores of a high-yielding Trichoderma strain (e.g., T. asperellum, T. harzianum) into a suitable liquid medium like Potato Dextrose Broth (PDB).[1][10] For solid-state fermentation, a substrate like green coir powder can be used.[21]
-
Fermentation: Incubate the culture for 7 to 12 days at approximately 28°C under appropriate aeration.[21][22]
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extraction: Extract the cell-free culture filtrate multiple times with an equal volume of an organic solvent such as chloroform or ethyl acetate.[10][23]
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the compounds.
-
Analysis and Identification: Monitor fractions using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest. Final structural confirmation and identification are performed using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) analysis, comparing the spectra with a known standard.[9][10]
Protocol for Chemical Synthesis of 6PP
While fermentative production is common, chemical synthesis allows for large-scale production without the limitation of product inhibition in cultures.[12][24] A general synthetic route is outlined below.
Methodology:
A reported synthesis involves the reaction of 3-oxooctanoic acid with an appropriate reagent to form the pyrone ring.[12] A multi-step process can be summarized as:
-
Starting Materials: Utilize readily available starting materials like ethyl 3-oxooctanoate.
-
Cyclization/Condensation: Induce a condensation reaction to form the heterocyclic pyrone ring. One method involves the reaction of a β-keto ester with an acid chloride or anhydride.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.[12]
Note: Specific reagents and reaction conditions can vary significantly between different synthetic strategies. Researchers should consult specialized organic synthesis literature for detailed, step-by-step procedures.[12][24][25]
Protocol for In Vitro Antifungal Assay (Broth Microdilution)
-
Prepare 6PP Stock: Dissolve pure 6PP in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a high-concentration stock solution.[18]
-
Prepare Fungal Inoculum: Grow the target fungal pathogen on an appropriate agar (B569324) medium. Harvest spores and suspend them in sterile saline or culture broth. Adjust the spore concentration to a standard density (e.g., 1 x 10⁵ spores/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6PP stock solution with the appropriate liquid culture medium (e.g., PDB).
-
Inoculation: Add the fungal spore suspension to each well. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the target fungus (e.g., 25-28°C) for 24-72 hours.
-
Assessment: Determine the Minimal Inhibitory Concentration (MIC) by identifying the lowest concentration of 6PP that completely inhibits visible fungal growth. Growth can be assessed visually or by measuring absorbance with a microplate reader.[18]
Protocol for Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture Raw264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of 6PP for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Quantify Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay, according to the manufacturer's instructions.[15]
-
Quantify Cytokines: Use the supernatant to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]
-
Western Blot Analysis (Optional): To investigate signaling pathways, lyse the cells and perform Western blot analysis to determine the phosphorylation status of proteins like MAPKs and IκB, or the nuclear translocation of NF-κB.[15]
Applications and Future Perspectives
The diverse bioactivities of this compound position it as a promising candidate for several applications:
-
Agrochemicals: Due to its potent antifungal and plant-growth-promoting properties, 6PP is a strong candidate for the development of new, eco-friendly bio-pesticides and bio-fertilizers.[8][12] Its volatile nature also makes it suitable for fumigant applications to protect stored crops.[11]
-
Pharmaceuticals: The significant anti-inflammatory and antioxidant activities of 6PP suggest its potential as a lead compound for the development of drugs to treat inflammatory diseases.[9]
-
Food and Fragrance: Its strong, pleasant coconut aroma has already led to its use as a flavoring and fragrance agent.[4][26]
Future research should focus on fully elucidating the biosynthetic pathway of 6PP to enable metabolic engineering for enhanced production. Further investigation into its molecular targets and mechanisms of action will be crucial for optimizing its application in both medicine and agriculture. Clinical and field trials are necessary to translate the promising in vitro results into practical, real-world solutions.
References
- 1. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Coconut Aroma Compound | RUO [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pure.skku.edu [pure.skku.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Role of 6-Pentyl-α-Pyrone in Trichoderma harzianum: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025
Abstract
Trichoderma harzianum is a ubiquitous soil fungus renowned for its potent biocontrol capabilities against a wide array of plant pathogens. A significant component of its antagonistic arsenal (B13267) is the production of bioactive secondary metabolites. Among these, 6-pentyl-α-pyrone (6-PP), a volatile organic compound (VOC) with a characteristic coconut-like aroma, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth examination of the multifaceted biological roles of 6-PP, detailing its biosynthesis, regulatory mechanisms, and its dual function as a direct antifungal agent and an indirect inducer of plant systemic resistance. We consolidate quantitative data on its efficacy, present detailed experimental protocols for its study, and illustrate key molecular and experimental pathways. This document serves as a comprehensive resource for professionals seeking to understand and harness the therapeutic and agricultural potential of this pivotal metabolite.
Introduction to 6-Pentyl-α-Pyrone (6-PP)
Trichoderma species are globally recognized as effective biological control agents, leveraging mechanisms such as competition, mycoparasitism, and antibiosis to suppress phytopathogens.[2][3] The production of secondary metabolites is central to their success, with compounds ranging from peptaibols and polyketides to terpenes and pyrones.[4][5][6]
6-Pentyl-α-pyrone (also known as 6-amyl-α-pyrone) is an unsaturated lactone first chemically characterized in T. viride.[1][7] It is one of the most abundant and well-studied VOCs produced by several Trichoderma species, including T. harzianum, often constituting over 50% of the total VOCs emitted.[1][8] Its significance extends beyond its pleasant aroma; 6-PP is a powerful bioactive compound that plays a crucial role in the fungus's interaction with other microorganisms and host plants.[7][9] This whitepaper will explore the synthesis, regulation, and diverse biological functions of 6-PP in the context of T. harzianum.
Biosynthesis and Regulation of 6-PP Production
While the complete biosynthetic pathway of 6-PP remains to be fully elucidated, current evidence suggests it originates from the metabolism of fatty acids and polyketides.[1][8] Studies using labeled linoleic acid indicate that β-oxidation provides the necessary precursors for its synthesis.[1] The production of 6-PP is not constitutive but is tightly regulated by a complex interplay of environmental cues.
Abiotic Factors:
-
Mechanical Stress: Physical conditions, such as agitation in bioreactors, significantly influence 6-PP biosynthesis. Higher mechanical stress can enhance sporulation while decreasing specific growth rates, with 6-PP productivity showing a bell-shaped relationship to the energy dissipation rate.[10]
-
Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, impacts yield. Optimized solid-state fermentation conditions using sucrose, sodium nitrate, and ammonium (B1175870) sulfate (B86663) have been shown to increase 6-PP production six-fold.[11][12]
-
Temperature: Most studies on 6-PP production are conducted between 25°C and 28°C, suggesting this is the optimal range for its synthesis.[1]
Biotic Factors:
-
Mycoparasitic Interactions: The presence of other fungi can act as a trigger for 6-PP production. In co-culture with the pathogen Rhizoctonia solani, T. atroviride increased its 6-PP production by approximately 12-fold, indicating that 6-PP is a key component of the antagonistic response.[1]
-
Signaling Pathways: The regulation likely involves complex signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, specifically involving Tmk1 and Tmk3, and NADPH oxidase (Nox) complexes are known to regulate responses to mechanical injury and may play a role in modulating 6-PP synthesis.[1]
Biological Roles of 6-PP
6-PP exhibits a remarkable range of biological activities that are central to the biocontrol efficacy of T. harzianum. Its functions can be broadly categorized into direct antagonism against pathogens and indirect effects via plant modulation.
Antifungal Activity
6-PP has a broad spectrum of activity against numerous economically important plant pathogens.[8] It acts as a potent fungistatic agent, inhibiting critical developmental processes in target fungi.[13] Its volatile nature allows it to act at a distance, creating a protective halo around the Trichoderma colony.
Key effects include:
-
Inhibition of Mycelial Growth: 6-PP effectively halts the vegetative growth of fungi such as Fusarium moniliforme, Magnaporthiopsis maydis, Botrytis cinerea, and Rhizoctonia solani.[1][13]
-
Inhibition of Spore Germination: It prevents the germination of fungal spores, a critical step in the infection cycle.[9][13]
-
Reduction of Mycotoxin Production: 6-PP can suppress the production of harmful mycotoxins by pathogenic fungi, such as fusaric acid from Fusarium and aflatoxin from Aspergillus.[9][14]
Induction of Plant Defenses and Growth Promotion
Beyond its direct antifungal effects, 6-PP is a key signaling molecule in the complex dialogue between Trichoderma and plants.[15] It functions as an elicitor, priming the plant's immune system and promoting growth.
Key effects include:
-
Induced Systemic Resistance (ISR): When applied to plants, 6-PP triggers a state of heightened defense readiness. In tobacco, it leads to elevated levels of proline and increased activity of pathogenesis-related (PR) enzymes like peroxidase and polyphenol oxidase, conferring resistance against viral pathogens.[8]
-
Upregulation of Defense Genes: Treatment with 6-PP results in the accelerated and enhanced expression of defense-related genes, such as PR-a and PR-b.[8]
-
Plant Growth Promotion: 6-PP has been reported to exhibit auxin-like activity, stimulating the formation of lateral roots.[15] This enhanced root architecture improves water and nutrient uptake, leading to increased plant biomass and yield.[14][15]
Molecular Mechanisms of Action
Recent research has begun to unravel the molecular basis for 6-PP's potent bioactivities.
Mechanisms of Action on Phytopathogens
6-PP disrupts multiple cellular processes essential for pathogen survival and virulence.[1]
-
Mitochondrial Dysfunction: It can induce an imbalance of reactive oxygen species (ROS) and disrupt mitochondrial function, potentially leading to programmed cell death (apoptosis) in the pathogen.[1][14]
-
Gene Regulation: 6-PP significantly downregulates the expression of key genes involved in virulence. This includes genes in the velvet complex (VelA, VelB) and LaeA, which control development and secondary metabolism, as well as genes directly responsible for toxin synthesis, such as FUB10.[1][14][16]
-
TOR Pathway Inhibition: Evidence suggests 6-PP interferes with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes.[1][14] Disrupting this pathway severely impacts pathogen development and pathogenicity.[1]
Quantitative Data Summary
The efficacy of 6-PP has been quantified in numerous studies, highlighting its potential for practical application. The following tables summarize key findings.
Table 1: Production of 6-PP by Trichoderma Species
| Trichoderma Strain | Culture Condition | 6-PP Yield | Reference |
|---|---|---|---|
| T. harzianum T23 | Liquid Culture (12 days) | 72.3 mg/L | [13] |
| T. harzianum 4040 | Solid-State Fermentation (7 days) | 5.0 mg/g dry matter | [11][17] |
| T. harzianum | Extractive Fermentation (Bioreactor) | 83 mg/L (9-fold increase over control) | [18] |
| T. asperellum (P1) | Liquid Culture | ~400 mg/L |[7] |
Table 2: Antifungal Activity of 6-PP Against Phytopathogens
| Target Pathogen | 6-PP Concentration | Effect | Reference |
|---|---|---|---|
| Fusarium moniliforme | 250 µg/mL | 93.5% mycelial growth inhibition | [13] |
| Fusarium moniliforme | 250 µg/mL | 98.0% conidia production inhibition | [13] |
| Fusarium oxysporum | 25 mg/L | ~70% growth inhibition | [8] |
| Magnaporthiopsis maydis | 30 µ g/seed (Seed Coating) | 94-98% reduction in pathogen infection | [9] |
| Staphylococcus aureus | 100 µg/mL | Minimum Inhibitory Concentration (MIC) |[19] |
Table 3: Effects of 6-PP on Plant Growth and Defense
| Plant Species | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Maize (Zea mays) | 30 µ g/seed 6-PP seed coating | 90-120% increase in plant biomass | [9] |
| Tomato (Solanum lycopersicum) | 25 mg/L 6-PP in nutrient solution | 70.7% efficacy in suppressing Fusarium wilt | [16] |
| Tobacco (Nicotiana tabacum) | Foliar spray | Increased activity of SOD, peroxidase; heightened expression of PR genes | [8] |
| Tomato (Solanum lycopersicum) | Application with biopolymer | Did not significantly improve yield compared to live fungus treatment |[15] |
Key Experimental Protocols
Reproducible and standardized methods are critical for the study of 6-PP. This section outlines core protocols for its production, extraction, and bioactivity assessment.
Protocol: 6-PP Production and Quantification via HS-SPME-GC
This protocol is adapted from methodologies for solid-state fermentation and headspace analysis.[11][17]
-
Culture Preparation:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place 0.1g of the fermented solid sample into a 40 mL vial.
-
Add 20 mL of a 25% NaCl (w/v) solution to increase the volatility of 6-PP.[11]
-
Seal the vial hermetically with a PTFE/silicone septum.
-
Expose a conditioned 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial while agitating in a water bath (e.g., 79°C) for a defined period (e.g., 30 minutes).
-
-
Gas Chromatography (GC) Analysis:
-
Desorb the fiber in the heated injector port (250°C) of a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., HP-25 M).
-
Employ a temperature program: hold at 35°C for 4 min, ramp at 10°C/min to 130°C, hold for 2 min, then ramp at 40°C/min to 240°C.[11]
-
Quantify 6-PP by comparing the peak area to a calibration curve prepared with a pure 6-PP standard.
-
Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is based on the poisoned food technique.[13]
-
Prepare a stock solution of purified 6-PP in a suitable solvent (e.g., ethanol).
-
Autoclave potato dextrose agar (B569324) (PDA) and cool to 45-50°C.
-
Add aliquots of the 6-PP stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 50, 100, 250 µg/mL). Add an equivalent amount of solvent to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the growing edge of a young pathogen culture in the center of each plate.
-
Incubate the plates at the pathogen's optimal growth temperature (e.g., 25°C) until the mycelium in the control plate reaches the edge.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Conclusion and Future Perspectives
6-pentyl-α-pyrone is unequivocally a cornerstone of Trichoderma harzianum's biological control activity. Its dual capacity to directly inhibit a broad range of phytopathogens and to simultaneously bolster plant growth and defenses makes it a molecule of immense agricultural and scientific importance. While significant progress has been made, several areas warrant further investigation:
-
Pathway Elucidation: The complete genetic and enzymatic pathway for 6-PP biosynthesis needs to be identified. This would open avenues for metabolic engineering to create hyper-producing strains.
-
Field Efficacy: While laboratory and greenhouse studies are promising, more extensive field trials are required to validate the efficacy of 6-PP-based biopesticides under diverse environmental conditions.[1][14]
-
Synergistic Formulations: Research into combining 6-PP with other biocontrol agents, such as cell wall degrading enzymes or other secondary metabolites, could lead to synergistic formulations with enhanced and more durable activity.[15]
-
Pharmacological Potential: Given its demonstrated antioxidant and anti-inflammatory properties in mammalian cell lines, the potential of 6-PP as a lead compound for drug development deserves exploration.[20]
References
- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 2. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-pentyl-alpha-pyrone production by Trichoderma harzianum: the influence of energy dissipation rate and its implications on fungal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Application of Trichoderma harzianum, 6-Pentyl-α-pyrone and Plant Biopolymer Formulations Modulate Plant Metabolism and Fruit Quality of Plum Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Pentyl-2H-pyran-2-one, a naturally occurring α-pyrone, has garnered significant scientific interest due to its distinct coconut-like aroma and, more importantly, its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound. Particular emphasis is placed on its potent antifungal properties and its role in modulating plant growth through interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science.
Chemical Structure and Identification
This compound, also known as 6-pentyl-α-pyrone, is a member of the 2-pyranone class of organic compounds.[1] Its structure consists of a six-membered unsaturated lactone ring with a pentyl group substituted at the 6-position.
IUPAC Name: this compound[2] CAS Registry Number: 27593-23-3[2] Chemical Formula: C₁₀H₁₄O₂[2]
Physicochemical Properties
This compound is a colorless to brown clear liquid at room temperature with a characteristic sweet, coconut-like, and creamy aroma.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 166.22 g/mol | [2] |
| Boiling Point | 93 °C at 0.3 mmHg | [3] |
| Density | 1.004 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.505 | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| LogP | 2.51 | [3] |
| Odor | Tonka, lactonic, coconut, creamy, fatty, waxy | [3] |
Spectral Data for Structural Elucidation
The structural identity of this compound can be confirmed using various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectral Data of this compound
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.26 (dd, 1H), 6.15 (dd, 1H), 5.98 (dd, 1H), 2.48 (t, 2H), 1.66 (m, 2H), 1.32 (m, 4H), 0.90 (t, 3H) | [4] |
| ¹³C NMR (CDCl₃) | δ 166.7, 143.6, 112.9, 102.5, 33.6, 31.0, 26.4, 22.2, 13.8 | [5] |
| Infrared (IR) | ν_CO: 1730 cm⁻¹ | [4] |
| Mass Spectrometry (MS) | Major fragment ions (m/z): 95, 82, 81, 110 | [2] |
Synthesis of this compound
While this compound is a natural product, several synthetic routes have been developed. One common method involves the reaction of methyl caproate with the lithium or sodium salt of dimethyl sulfoxide (B87167) (DMSO) to form a sulfoxide intermediate. This is followed by further reactions to yield the target α-pyrone.
A general synthetic scheme is as follows:
-
Reaction of dimethyl sulfoxide with a strong base (e.g., sodium hydride) to form the corresponding anion.
-
Reaction of the DMSO anion with methyl caproate to yield a β-keto sulfoxide.
-
Subsequent cyclization and elimination reactions to form the pyrone ring.
A detailed experimental protocol for a similar synthesis is described in a patent, which involves the reaction of a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid in acetic anhydride, heated at reflux for 2 hours. After cooling and evaporation of the solvent, this compound is obtained.[4]
Biological Activity and Applications
This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications, particularly in agriculture and medicine.
Antifungal Activity
This compound is a well-documented antifungal agent, effective against a range of phytopathogenic fungi. It is a key secondary metabolite produced by various Trichoderma species, which are known for their biocontrol properties. Its antifungal activity has been demonstrated against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. The mechanism of its antifungal action is believed to involve the disruption of cell membrane integrity and other key physiological processes in fungi.
Phytotoxic and Plant Growth Regulatory Effects
In addition to its antifungal properties, this compound can also exhibit phytotoxic effects at high concentrations. However, at lower, specific concentrations, it has been shown to promote plant growth and regulate root architecture. This dual activity highlights its potential as a biodegradable agrochemical.
Signaling Pathways
Recent research has begun to unravel the molecular mechanisms by which this compound exerts its biological effects, particularly its influence on plant development.
Auxin Signaling Pathway
This compound has been shown to modulate root morphogenesis in Arabidopsis thaliana by interacting with the auxin signaling pathway. It influences the expression of PIN auxin-transport proteins and requires components of the auxin response machinery, including the TIR1/AFB receptors and ARF transcription factors, to mediate its effects on lateral root formation. It also appears to involve the ethylene-response modulator EIN2 in primary root responses.
TOR (Target of Rapamycin) Pathway
In the context of its antifungal activity against the oomycete Peronophythora litchii, this compound has been implicated in the regulation of the Target of Rapamycin (TOR) pathway. Transcriptomic analysis revealed that the compound upregulates the expression of TOR pathway-related genes, suggesting that its oomycidal activity may be mediated, at least in part, through the modulation of this critical signaling cascade that governs cell growth and metabolism.
Experimental Protocols
In Vitro Antifungal Activity Assessment (Air Fumigation Method)
This method is suitable for assessing the antifungal activity of volatile compounds like this compound.
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen.
Materials:
-
Pure this compound
-
Volatile solvent (e.g., ethanol (B145695) or acetone)
-
Sterile Petri dishes (90 mm diameter)
-
Potato Dextrose Agar (PDA)
-
Fungal pathogen culture
-
Sterile cork borer (5 mm diameter)
-
Parafilm
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a series of dilutions of this compound in a volatile solvent to achieve the desired final concentrations in the headspace of the Petri dish.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of a PDA plate.
-
Assay Setup: In the lid of a separate sterile Petri dish, place a sterile filter paper disc. Apply the desired volume of the this compound solution to the filter paper. Allow the solvent to evaporate for a few seconds in a sterile environment.
-
Incubation: Invert the inoculated PDA plate and place it over the lid containing the treated filter paper, creating a sealed chamber. Seal the plates with Parafilm.
-
Controls: Prepare a control plate using the solvent alone on the filter paper.
-
Data Collection: Incubate the plates at the optimal temperature for the specific fungus. Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition of mycelial growth compared to the control.
Conclusion
This compound is a versatile natural product with significant potential in various scientific and commercial applications. Its well-characterized chemical properties, coupled with its potent and diverse biological activities, make it a compelling subject for further research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers interested in exploring the full potential of this fascinating molecule. The detailed information on its structure, properties, synthesis, and biological mechanisms of action will be instrumental in guiding future studies aimed at harnessing its benefits for agriculture, medicine, and beyond.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27593-23-3 [chemicalbook.com]
- 4. WO2001051481A1 - Method for the synthesis of 6n-pentyl-2h-pyran-2-one - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Pentyl-2H-pyran-2-one in Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound with a characteristic coconut-like aroma, is a well-documented secondary metabolite produced by various fungal species, most notably from the genus Trichoderma.[1][2][3] This unsaturated lactone has garnered significant interest due to its broad range of biological activities, including antifungal, plant growth-promoting, and potential therapeutic properties.[3][4][5] Accurate quantification of 6-PP in fungal cultures is crucial for understanding its biosynthesis, optimizing production, and evaluating its potential applications in biocontrol and drug development.
These application notes provide detailed protocols for the extraction and quantification of 6-PP from fungal cultures using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Quantitative Data Summary
The production of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Production of this compound by Different Trichoderma Species.
| Fungal Species | Strain | Culture Conditions | 6-PP Concentration | Reference |
| Trichoderma atroviride | AN35 | Potato Dextrose Agar (B569324) (PDA), 20°C, 6 days | 1,426 µg per culture | [6] |
| Trichoderma atroviride | AN212 | Potato Dextrose Agar (PDA), 20°C, 6 days | 33.4 µg per culture | [6] |
| Trichoderma viridescens | Multiple strains | Potato Dextrose Agar (PDA) | 200.1 - 526.3 µg per culture | [6] |
| Trichoderma hamatum | Multiple strains | Potato Dextrose Agar (PDA) | Up to 155 µg per culture | [6] |
| Trichoderma citrinoviride | Multiple strains | Potato Dextrose Agar (PDA) | Up to 200 µg per culture | [6] |
| Trichoderma harzianum | 4040 | Solid-state fermentation on green coir powder, 28°C, 7 days | 5.0 mg/g dry matter | [2][7] |
| Trichoderma harzianum | Not specified | Surface fermentation, 96 hours | 455 mg/L | [8] |
| Trichoderma harzianum | Not specified | Submerged fermentation, 48 hours | 167 mg/L | [8] |
| Trichoderma asperellum | P1 | Liquid culture | ~400 mg/L | [9] |
Note: The variability in reported units (µg per culture, mg/g dry matter, mg/L) reflects the different experimental setups and quantification methods used in the cited studies.
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies reported for the analysis of 6-PP in Trichoderma cultures.[2][6]
1. Materials and Reagents:
-
Fungal culture (solid or liquid)
-
This compound standard (Sigma-Aldrich or equivalent)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
20 mL or 40 mL headspace vials with PTFE/silicone septa
-
Manual SPME holder
-
SPME fiber: 100 µm polydimethylsiloxane (B3030410) (PDMS) (Supelco or equivalent)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
For Solid Cultures (e.g., on agar plates):
-
Excise a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined weight of the colonized substrate).
-
Place the sample into a headspace vial. For solid-state fermentation, a sample of 0.1 g is recommended.[2]
-
-
For Liquid Cultures:
-
Transfer a defined volume of the fungal broth into a headspace vial.
-
-
Salt Addition:
3. HS-SPME Procedure:
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.
-
Extraction:
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds. Agitation can improve extraction efficiency.[8]
-
-
Desorption:
-
Immediately after extraction, insert the SPME fiber into the hot injector port of the GC.
-
Desorb the analytes from the fiber for a set time (e.g., 4 minutes in splitless mode).[2]
-
4. GC-MS Analysis:
-
Gas Chromatograph Conditions (example): [2]
-
Column: CP Sil 5CB (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 4 minutes.
-
Ramp 1: Increase to 130°C at 10°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 240°C at 40°C/min.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
-
Mass Spectrometer Conditions:
-
Detector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
5. Quantification:
-
Calibration Curve:
-
Prepare a series of standard solutions of 6-PP in an appropriate solvent (e.g., ethanol-distilled water, 1:100 v/v).[2]
-
For solid matrix calibration, impregnate a known amount of a sterile substrate (e.g., green coir powder) with the standard solutions.[2]
-
Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting peak area against concentration.
-
-
Data Analysis:
-
Identify the 6-PP peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of 6-PP in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Biosynthesis of this compound
Recent studies have elucidated that the biosynthesis of 6-PP in Trichoderma atroviride proceeds through a polyketide pathway, with a key role played by a specific polyketide synthase (PKS) gene, designated as pks1.[3]
Caption: Simplified biosynthetic pathway of this compound via the polyketide synthase Pks1.
Experimental Workflow for Quantification
The following diagram illustrates the key steps involved in the quantification of this compound from fungal cultures.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Purification of 6-Amyl-α-Pyrone from Trichoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amyl-α-pyrone (6-PP), also known as 6-pentyl-α-pyrone, is a volatile secondary metabolite produced by various species of the fungal genus Trichoderma, including T. harzianum, T. atroviride, T. viride, and T. gamsii.[1][2][3][4][5] This unsaturated lactone is of significant interest due to its characteristic coconut-like aroma and its broad range of biological activities, including potent antifungal properties.[1][6][7] These attributes make 6-PP a valuable compound for applications in the food, fragrance, and pharmaceutical industries, as well as a potential biopesticide for sustainable agriculture.[1][2] This document provides detailed application notes and protocols for the extraction and purification of 6-amyl-α-pyrone from Trichoderma cultures.
Data Presentation: Quantitative Analysis of 6-Amyl-α-Pyrone Production
The production of 6-amyl-α-pyrone can be influenced by the Trichoderma species, cultivation method, and extraction solvent. The following table summarizes quantitative data from various studies to provide a comparative overview of production yields.
| Trichoderma Species | Cultivation Method | Support/Medium | Extraction Solvent | Yield of 6-Amyl-α-Pyrone | Reference |
| Trichoderma harzianum | Solid-State Fermentation | Green coir powder | Headspace-SPME | 5.0 mg/g dry matter | [2][8] |
| Trichoderma atroviride | Extractive Liquid-Surface Immobilization (Ext-LSI) | Liquid medium with polymeric microspheres | Dimethyl silicone oil (in-situ) | 7.1 g/L (in organic phase) | [9] |
| Trichoderma asperellum | Liquid Culture (PDB) | Potato Dextrose Broth | Chloroform | ~400 mg/L (active ingredient) | [6] |
| Trichoderma viride & T. harzianum | Solid State Culture | Sugarcane bagasse | Not specified | 0.08 mg/g DM & 0.03 mg/g DM | [5] |
Experimental Protocols
Protocol 1: Extraction of 6-Amyl-α-Pyrone from Trichoderma Liquid Culture
This protocol outlines the steps for extracting 6-amyl-α-pyrone from a liquid culture of Trichoderma.
Materials:
-
Trichoderma spp. culture grown in Potato Dextrose Broth (PDB) or other suitable liquid medium.[1][6]
-
Organic solvents: Ethyl acetate, Chloroform, or n-Hexane.[6][10]
-
Anhydrous sodium sulfate (B86663).[10]
-
Separatory funnel.
-
Rotary evaporator.
-
Glassware (flasks, beakers).
Procedure:
-
Fungal Culture: Inoculate Trichoderma spores into Erlenmeyer flasks containing sterile PDB. Incubate at 25-28°C for 7-10 days with shaking (150 rpm) to ensure sufficient biomass growth and metabolite production.[6]
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper.[10] The filtrate contains the extracellular 6-amyl-α-pyrone.
-
Solvent Extraction:
-
Transfer the cell-free filtrate to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic phase, containing the 6-amyl-α-pyrone, is typically the upper layer.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract by passing it through a bed of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at 4°C in a sealed, light-protected container for further purification.
Protocol 2: Purification of 6-Amyl-α-Pyrone using Chromatography
This protocol describes the purification of 6-amyl-α-pyrone from the crude extract using chromatographic techniques.
Materials:
-
Crude extract of 6-amyl-α-pyrone.
-
Silica (B1680970) gel for column chromatography.
-
Solvents for chromatography: Hexane (B92381), Ethyl acetate.
-
Thin-Layer Chromatography (TLC) plates (silica gel coated).
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity).
-
Glass column for chromatography.
-
Fraction collector (optional).
Procedure:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before proceeding with column chromatography, perform TLC to determine the optimal solvent system for separation.
-
Spot the crude extract onto a TLC plate and develop it using different ratios of hexane and ethyl acetate.
-
Visualize the spots under UV light (254 nm). The band corresponding to 6-amyl-α-pyrone can be identified by comparing its Rf value with a standard, if available.[11]
-
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Load the concentrated crude extract onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity solvent system (e.g., 100% hexane) and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC to identify those containing 6-amyl-α-pyrone.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions that show a pure spot of 6-amyl-α-pyrone on the TLC plate.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified 6-amyl-α-pyrone.
-
-
High-Performance Liquid Chromatography (HPLC) (Optional):
-
For higher purity, the partially purified compound can be subjected to preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC.
-
Collect the peak corresponding to 6-amyl-α-pyrone.
-
-
Characterization: The purified compound can be characterized and its identity confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]
Visualizations
Biosynthesis of 6-Amyl-α-Pyrone
The biosynthesis of 6-amyl-α-pyrone in Trichoderma is known to occur via the polyketide pathway. A key enzyme in this process is a polyketide synthase (PKS), and the gene pks1 has been identified as essential for its production in T. atroviride.[12] The metabolism of fatty acids through β-oxidation is also believed to provide the precursor for its synthesis.[1]
References
- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cest2017.gnest.org [cest2017.gnest.org]
- 6. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent [mdpi.com]
- 7. Antifungal alkyl pyrones of Trichoderma harzianum | Semantic Scholar [semanticscholar.org]
- 8. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 6-Pentyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Pentyl-2H-pyran-2-one (6-PP) is a volatile organic compound with a characteristic coconut-like aroma, produced by various species of the fungus Trichoderma.[1] It has garnered significant interest due to its potential applications as a flavoring agent, as well as its antifungal and plant growth-promoting properties.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of 6-PP in various matrices.[1][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound based on published literature.
| Parameter | Value | Source |
| Retention Time | ~14.6 min | [1] |
| ~20.44 min | [4] | |
| Key Mass Fragments (m/z) | 68, 82, 98, 110, 125, 168 (Molecular Ion) | [1] |
| Limit of Detection (LOD) | Not explicitly stated in the provided results, but the technique is sensitive enough for trace analysis. | |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided results. |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the extraction of volatile compounds like 6-PP from solid or liquid samples.[5][6]
-
Sample Preparation: Place 0.1 g of the sample (e.g., fungal culture, soil, or plant material) into a 40 mL vial.[5]
-
Matrix Modification: Add 20 mL of a 25% (w/v) NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.[5][6]
-
Vial Sealing: Hermetically seal the vial with a polypropylene (B1209903) cap and a PTFE/silicone septum.[5]
-
Incubation and Extraction:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 79°C) for a conditioning time (e.g., 2 minutes).[6]
-
Introduce a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS)) into the headspace of the vial.[5]
-
Expose the fiber to the headspace for a defined extraction time (e.g., 29 minutes) to allow for the adsorption of volatile compounds.[5][6]
-
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is an alternative for extracting 6-PP from liquid cultures.
-
Solvent Selection: Ethyl acetate (B1210297) is an effective solvent for extracting 6-PP.[1]
-
Extraction Procedure:
-
To a known volume of the liquid sample, add an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted 6-PP.
-
-
Concentration (Optional): If the concentration of 6-PP is expected to be low, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the analyte.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or methanol) before GC-MS analysis.
GC-MS Analysis
The following table outlines typical GC-MS parameters for the analysis of this compound.
| Parameter | Setting 1 | Setting 2 |
| GC System | Agilent 6890N or similar | Shimadzu GC-MS-QP 2010 or similar |
| Column | CP Sil 5CB (30 m x 0.32 mm, 0.25 µm film thickness)[5] | DB-5 (30 m x 0.32 mm, 0.25 µm film thickness)[7] |
| Injector Temperature | 250°C[5] | 250°C[7] |
| Injection Mode | Splitless (for SPME) or Split (e.g., 1:100 for liquid injection)[5][7] | Splitless |
| Carrier Gas | Nitrogen at 1.2 mL/min[5] | Helium at 1.2 mL/min[7] |
| Oven Temperature Program | 35°C (4 min), then 10°C/min to 130°C (2 min), then 40°C/min to 240°C[5] | 40°C (2 min), then 4°C/min to 120°C, then 5°C/min to 200°C (5 min), then 10°C/min to 300°C[4] |
| MS System | Quadrupole Mass Spectrometer | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] | Electron Ionization (EI) at 60 eV[4] |
| Ion Source Temperature | Not specified | 250°C[4] |
| Transfer Line Temperature | Not specified | 280°C[4] |
| Mass Scan Range | 35-500 amu | 50-550 amu[4] |
| Data Analysis | Comparison of mass spectra with NIST library and authenticated standards.[1] | Comparison of mass spectra with NIST library and authenticated standards. |
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of 6-Pentyl-2H-pyran-2-one Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound, against a range of foodborne pathogens. This document includes a summary of its efficacy, its proposed mechanism of action, and detailed protocols for its evaluation as a potential antimicrobial agent.
Introduction
This compound (6-PP), a secondary metabolite produced by various fungi, notably Trichoderma species, has garnered significant interest for its bioactive properties.[1] Its characteristic coconut-like aroma has led to its use as a food flavoring agent. Beyond its organoleptic qualities, 6-PP has demonstrated considerable antifungal and antibacterial activity, positioning it as a promising natural alternative for food preservation and as a lead compound in drug discovery programs targeting foodborne pathogens.
Data Presentation: Efficacy of this compound (6-PP)
The antimicrobial efficacy of 6-PP has been evaluated against several foodborne pathogens. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-PP Against Foodborne Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 100 | [2] |
| Multidrug-Resistant Enterobacterales (including E. coli) | Clinical Isolates | 16-32 | [3] |
| Escherichia coli | ATCC 11229 | > 32 (low activity) | [2] |
| Salmonella enterica | Not Determined | - | |
| Listeria monocytogenes | Not Determined | - |
Note: The antibacterial activity of 6-PP against several bacterial strains has been reported as low in some studies.[2] However, it shows promise against specific pathogens like S. aureus and certain multidrug-resistant Gram-negative bacteria.[2][3] Further research is required to establish the MIC values against a broader range of foodborne pathogens. The protocols provided in this document can be used to determine these values.
Table 2: Minimum Bactericidal Concentration (MBC) of 6-PP Against Foodborne Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Not Determined | - | |
| Escherichia coli | Not Determined | - | |
| Salmonella enterica | Not Determined | - | |
| Listeria monocytogenes | Not Determined | - |
Table 3: Anti-Biofilm Activity of 6-PP and its Derivatives
| Bacterial Species | Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Xanthomonas campestris pv. campestris | 6-Pentyl-α-pyrone (6-PP) | Not specified | Exhibited antibiofilm activity | [1] |
| Marine Bacteria | Pyrone derivatives | Not specified | Significantly inhibited biofilm formation | [4] |
| Staphylococcus aureus | Not Determined | - | - | |
| Escherichia coli | Not Determined | - | - | |
| Salmonella enterica | Not Determined | - | - | |
| Listeria monocytogenes | Not Determined | - | - |
Note: While 6-PP and its derivatives have shown potential in inhibiting biofilm formation, quantitative data against key foodborne pathogens is limited.[1][4] The detailed protocol for the anti-biofilm assay provided below will enable researchers to quantify the efficacy of 6-PP in preventing and eradicating biofilms of interest.
Mechanism of Action
Current research suggests that 6-PP exerts its antimicrobial effects through the disruption of cell membrane integrity and the induction of morphological changes in microbial cells.
Disruption of Cell Membrane and Cellular Morphology
Studies have shown that treatment with 6-PP leads to significant damage to the cellular structure of both bacteria and fungi. In Staphylococcus aureus, exposure to 6-PP has been observed to cause the formation of bleb-like structures on the outer surface and the detachment of the plasma membrane from the cell wall.[2] This disruption of the cell envelope leads to a loss of cellular contents and ultimately, cell death.
Caption: Proposed mechanism of 6-PP's antimicrobial action.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antimicrobial and anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of 6-PP that visibly inhibits the growth of a specific foodborne pathogen.
Materials:
-
This compound (6-PP)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial inoculum of the target foodborne pathogen
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of 6-PP Stock Solution: Prepare a stock solution of 6-PP in a suitable solvent (e.g., DMSO) at a known high concentration.
-
Preparation of Bacterial Inoculum: Culture the target pathogen overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add a specific volume of the 6-PP stock solution and broth to well 1 to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum without 6-PP), and well 12 will be the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at the optimal temperature for the pathogen (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of 6-PP at which there is no visible growth (turbidity) compared to the growth control.
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Objective: To determine the lowest concentration of 6-PP that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature for the pathogen for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of 6-PP that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)
Objective: To quantify the ability of 6-PP to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
This compound (6-PP)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate broth medium
-
Bacterial inoculum
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
In a 96-well plate, add 100 µL of broth containing various sub-MIC concentrations of 6-PP.
-
Inoculate each well with 100 µL of an overnight culture of the target pathogen diluted to an OD₆₀₀ of 0.02.
-
Include a positive control (bacteria without 6-PP) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature for 24-48 hours without shaking.
-
Carefully discard the culture medium and wash the wells twice with sterile PBS to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.
-
Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described for the inhibition assay (steps 2-4) without the addition of 6-PP.
-
After incubation, discard the medium and wash the wells with PBS.
-
Add 200 µL of fresh broth containing various concentrations of 6-PP to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above (steps 6-9).
Protocol 4: Visualization of Morphological Changes by Electron Microscopy
Objective: To observe the ultrastructural changes in foodborne pathogens induced by 6-PP treatment.
4.4.1. Scanning Electron Microscopy (SEM)
-
Sample Preparation: Treat a mid-log phase bacterial culture with 6-PP at its MIC for a specified time. A control group without 6-PP should be run in parallel.
-
Fixation: Harvest the bacterial cells by centrifugation and wash with PBS. Fix the cells with 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., cacodylate buffer) for at least 2 hours at 4°C.
-
Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Drying: Subject the samples to critical point drying.
-
Coating: Mount the dried samples on stubs and coat them with a thin layer of gold or gold-palladium.
-
Imaging: Observe the samples under a scanning electron microscope.
4.4.2. Transmission Electron Microscopy (TEM)
-
Sample Preparation and Fixation: Prepare and fix the bacterial cells as described for SEM (steps 1 and 2).
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded ethanol series.
-
Embedding: Infiltrate the samples with resin (e.g., Epon) and embed them in molds. Polymerize the resin at 60°C.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the stained sections under a transmission electron microscope.
Drug Discovery and Development Workflow
The evaluation of this compound as a potential antimicrobial agent follows a structured drug discovery and development pipeline.
Caption: A logical flow for the development of 6-PP as an antimicrobial.
Conclusion
This compound demonstrates promising antimicrobial and anti-biofilm properties against select foodborne pathogens. Its mechanism of action, involving the disruption of cell membrane integrity, makes it an interesting candidate for further investigation. The protocols provided herein offer a standardized framework for researchers to comprehensively evaluate the potential of 6-PP and its derivatives as novel agents to enhance food safety and combat bacterial infections. Further studies are warranted to establish its efficacy against a wider range of foodborne pathogens and to explore its potential applications in food preservation and clinical settings.
References
- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antibacterial Potential of 6-Pentyl-α-pyrone Lactone and Zinc Oxide Nanoparticles against Multidrug-Resistant Enterobacterales Isolated from Urinary Tract Infections in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Pentyl-2H-pyran-2-one as a Plant Growth Promoter
Introduction
6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-alpha-pyrone (6PP), is a volatile organic compound naturally produced by various microorganisms, most notably fungi of the Trichoderma genus.[1][2] Initially recognized for its potent antifungal properties against a broad spectrum of plant pathogens, recent research has unveiled its significant role as a plant growth promoter.[1][2][[“]] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the capabilities of 6PP to enhance plant growth and development. 6PP's ability to modulate plant root architecture, particularly by inhibiting primary root elongation and promoting lateral root formation, is a key aspect of its growth-promoting activity.[4][5][6] These effects are primarily mediated through the modulation of auxin and ethylene (B1197577) signaling pathways within the plant.[4][5]
Data Presentation: Efficacy of this compound in Plant Growth Promotion
The following tables summarize the quantitative effects of 6PP on various plant growth parameters as documented in scientific literature.
Table 1: Effect of this compound on Arabidopsis thaliana Root Architecture
| Concentration (µM) | Primary Root Length (relative to control) | Number of Emerged Lateral Roots (relative to control) | Lateral Root Density (relative to control) | Reference |
| 75 | Decreased | Increased | Increased | [4][6] |
| 150 | Significantly Decreased | Significantly Increased | Significantly Increased | [4][6] |
Table 2: Effect of this compound Seed Treatment on Maize under Pathogen Stress (Magnaporthiopsis maydis)
| Treatment | Plant Biomass Increase (relative to infected control) | Cob Weight Increase (relative to infected control) | Pathogen Infection Reduction | Reference |
| 30 µ g/seed | 90-120% | 60% | 94-98% | [7] |
| 60 µ g/seed | Less effective than 30 µ g/seed | Less effective than 30 µ g/seed | Less effective than 30 µ g/seed | [7] |
Table 3: Effect of this compound on Tomato Yield
| Treatment | Total Yield Increase (relative to untreated control) | Reference |
| Trichoderma harzianum T22 (produces 6PP) | +40.1% | [8] |
| BP + 6PP | No significant effect on yield | [8] |
Mechanism of Action: Signaling Pathway Involvement
This compound primarily influences plant growth by modulating key phytohormone signaling pathways, namely auxin and ethylene. In Arabidopsis thaliana, 6PP has been shown to regulate root morphogenesis by interfering with these pathways.[4][5] The observed inhibition of primary root growth and the promotion of lateral root formation are classic responses associated with alterations in auxin distribution and signaling.[4][5] Furthermore, the involvement of the ETHYLENE INSENSITIVE 2 (EIN2) protein suggests a crosstalk between the auxin and ethylene signaling cascades in mediating the plant's response to 6PP.[4]
Caption: Proposed signaling pathway for 6PP-mediated plant growth promotion.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the plant growth-promoting effects of this compound.
Protocol 1: In Vitro Assessment of Root Architecture Modulation
Objective: To evaluate the effect of 6PP on the root architecture of a model plant, such as Arabidopsis thaliana, under sterile conditions.
Materials:
-
This compound (pure compound)
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Murashige and Skoog (MS) medium
-
Petri dishes (90 mm)
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Growth chamber with controlled light and temperature
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of 6PP Stock Solution: Prepare a stock solution of 6PP in a suitable solvent at a high concentration (e.g., 100 mM).
-
Preparation of Growth Media: Prepare MS agar (B569324) medium and autoclave. While the medium is still molten (around 50-60°C), add the 6PP stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 75, 100, 150 µM). Ensure thorough mixing. Pour the medium into Petri dishes and allow it to solidify in a sterile environment.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds using your standard laboratory protocol (e.g., with 70% ethanol and bleach). Aseptically place the sterilized seeds on the surface of the prepared MS plates containing different concentrations of 6PP.
-
Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Data Collection: After a specified growth period (e.g., 7-10 days), carefully remove the seedlings from the agar. Photograph the seedlings and their root systems.
-
Data Analysis: Using image analysis software, measure the primary root length, count the number of emerged lateral roots, and calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and 6PP-treated groups.
Caption: Experimental workflow for in vitro root architecture assessment.
Protocol 2: In Vivo Plant Growth Promotion Assessment via Seed Treatment
Objective: To evaluate the efficacy of 6PP as a seed treatment to promote plant growth and protect against soil-borne pathogens.
Materials:
-
Pure this compound (6PP)
-
Adherent (e.g., Tween 20)
-
Sterile water
-
Viable seeds of a crop plant (e.g., maize, tomato)
-
Pots
-
Sterile potting mix
-
(Optional) Soil infested with a target pathogen
-
Growth chamber or greenhouse
Procedure:
-
Preparation of 6PP Seed Coating Solution: Prepare a solution of 6PP at desired concentrations to achieve a specific dosage per seed (e.g., 30 or 60 µg of 6PP per seed).[7] Add a small amount of an adherent to improve the coating.
-
Seed Treatment: Divide the seeds into experimental groups:
-
Untreated control
-
(Optional) Pathogen control (untreated seeds in infested soil)
-
6PP treatment groups (e.g., 30 µ g/seed , 60 µ g/seed ) For the treatment groups, coat the seeds with the respective 6PP solutions until the solution is fully absorbed. Allow the seeds to air-dry in a sterile environment.
-
-
Sowing: Sow the treated and untreated seeds in pots containing either sterile or pathogen-infested soil according to the experimental design.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse with appropriate conditions for the host plant's growth (e.g., temperature, light, and humidity).
-
Data Collection: Over the course of the plant's growth, monitor and record various growth parameters, including:
-
Germination rate
-
Seedling vigor
-
Plant height
-
Shoot and root biomass (at the end of the experiment)
-
Yield parameters (e.g., fruit number, cob weight)
-
(If applicable) Disease incidence and severity
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods to compare the performance of 6PP-treated plants with the control groups.
Concluding Remarks
This compound presents a promising avenue for sustainable agriculture, acting as a dual-function agent for both plant growth promotion and disease control. The protocols outlined in this document provide a framework for researchers to investigate and validate the efficacy of 6PP in various plant species and agricultural systems. Further research into the precise molecular mechanisms of 6PP perception and signal transduction in plants will be crucial for optimizing its application and developing novel biostimulant and biocontrol products.
References
- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 2. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Application of Trichoderma harzianum, 6-Pentyl-α-pyrone and Plant Biopolymer Formulations Modulate Plant Metabolism and Fruit Quality of Plum Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flavor Profile Analysis of 6-Amyl-α-Pyrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amyl-α-pyrone is a volatile organic compound with significant applications in the food and fragrance industries due to its distinct flavor profile. This document provides a comprehensive analysis of its sensory characteristics, along with detailed protocols for its chemical and sensory evaluation. Furthermore, putative signaling pathways involved in its perception are outlined to guide further research into its mechanism of action on olfactory and gustatory receptors.
Introduction
6-Amyl-α-pyrone, also known as 6-pentyl-2H-pyran-2-one, is a lactone that contributes a characteristic coconut-like aroma and flavor to a variety of products. It is found naturally in fruits such as peaches, plums, and nectarines, and is also a product of microbial fermentation, notably by species of Trichoderma. Its flavor profile is complex, with nuances of creaminess, sweetness, and nuttiness, making it a valuable ingredient in the formulation of foods, beverages, and fragrances. Understanding the detailed flavor chemistry and sensory perception of 6-amyl-α-pyrone is crucial for its effective application and for the development of novel flavor profiles.
Flavor Profile of 6-Amyl-α-Pyrone
The flavor of 6-amyl-α-pyrone is multifaceted, characterized by a dominant coconut aroma with several underlying notes. Its sensory attributes are summarized in the table below.
| Attribute | Descriptor | Intensity | Reference |
| Aroma | Coconut | High | Freshly grated coconut |
| Creamy | Medium | Fresh cream | |
| Sweet | Medium | Sugarcane | |
| Waxy | Low | Beeswax | |
| Tonka | Low | Tonka bean extract | |
| Mushroom | Low | Sautéed mushrooms | |
| Blue Cheese | Low | Mild blue cheese | |
| Cocoa Fruity | Low | Unsweetened cocoa powder with a hint of fruit | |
| Taste | Sweet | Medium | Sucrose solution (5%) |
| Creamy | Medium | Whole milk | |
| Coconut | High | Coconut water | |
| Nutty | Low | Toasted almonds | |
| Mushroom | Low | Mushroom broth |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the quantitative analysis of 6-amyl-α-pyrone in a liquid matrix, such as a beverage, using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
3.1.1. Materials and Reagents
-
6-Amyl-α-pyrone standard (≥98% purity)
-
Internal standard (e.g., 2-heptanone)
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol (HPLC grade)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
3.1.2. Sample Preparation
-
Prepare a stock solution of 6-amyl-α-pyrone (1000 µg/mL) in methanol.
-
Prepare a series of calibration standards by spiking known amounts of the stock solution into 10 mL of deionized water in headspace vials to achieve concentrations ranging from 1 to 100 µg/L.
-
Add the internal standard to each vial to a final concentration of 10 µg/L.
-
Add 2.5 g of NaCl to each vial to increase the ionic strength of the solution and enhance the volatility of the analyte.
-
For sample analysis, place 10 mL of the beverage into a headspace vial, add the internal standard and NaCl as described above.
-
Seal the vials immediately.
3.1.3. HS-SPME-GC-MS Parameters
| Parameter | Condition |
| HS-SPME | |
| Incubation Temperature | 60°C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250°C |
| Desorption Time | 5 min |
| GC | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 min |
| MS | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Acquisition Mode | Scan and Selected Ion Monitoring (SIM) for quantification (target ions for 6-amyl-α-pyrone: m/z 97, 125, 166) |
3.1.4. Data Analysis
Quantification is performed by creating a calibration curve of the peak area ratio of 6-amyl-α-pyrone to the internal standard versus the concentration of the standards.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines the methodology for conducting a QDA to characterize the flavor profile of a beverage containing 6-amyl-α-pyrone.
3.2.1. Panelist Selection and Training
-
Select 10-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.
-
Conduct a series of training sessions (10-15 hours) to develop a consensus lexicon for the flavor attributes of coconut and related creamy, sweet, and nutty notes.
-
Use reference standards to anchor the intensity ratings on a 15-cm line scale (0 = not perceptible, 15 = extremely intense). Examples of reference standards are provided in the flavor profile table above.
-
Familiarize panelists with the evaluation procedure and the use of the scoresheet.
3.2.2. Evaluation Procedure
-
Present samples (approximately 30 mL) in coded, identical containers at a controlled temperature (e.g., 10°C for beverages).
-
Provide panelists with unsalted crackers and purified water for palate cleansing between samples.
-
Instruct panelists to evaluate the aroma first, then the taste and mouthfeel.
-
Panelists independently rate the intensity of each attribute on the provided scoresheet.
-
Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.
3.2.3. Data Analysis
Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute. Use multivariate analysis techniques such as Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
Signaling Pathways
The perception of 6-amyl-α-pyrone's flavor involves both the olfactory and gustatory systems. While the specific receptors remain to be definitively identified, the following diagrams illustrate the putative signaling pathways based on current knowledge of aroma and taste perception.
Olfactory Signaling Pathway (Hypothetical)
The aroma of 6-amyl-α-pyrone is likely detected by G-protein coupled olfactory receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of the odorant molecule triggers a cascade of intracellular events leading to the perception of smell.
Gustatory Signaling Pathway (Putative)
The sweet and potential umami/nutty taste of 6-amyl-α-pyrone may be mediated by heterodimeric GPCRs of the T1R family. The sweet taste is perceived through the T1R2/T1R3 receptor, while umami and some sweet tastes can be modulated by the T1R1/T1R3 receptor.
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive flavor profile analysis of 6-amyl-α-pyrone.
Synthesis of 6-Pentyl-2H-pyran-2-one Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-Pentyl-2H-pyran-2-one and its derivatives. These compounds, belonging to the α-pyrone class, have garnered significant interest due to their broad-spectrum biological activities, including potent antifungal and phytotoxic effects.
This guide outlines a robust synthetic methodology, summarizes key quantitative biological data, and presents detailed protocols for relevant assays. Visual diagrams are included to illustrate the synthetic workflow and a key signaling pathway influenced by these compounds.
Application Notes
This compound, a naturally occurring volatile organic compound isolated from various Trichoderma species, serves as a valuable scaffold for the development of novel bioactive molecules. Its derivatives have shown promise as potential agrochemicals and therapeutic agents. The synthetic routes to access these compounds are versatile, allowing for the introduction of various substituents to explore structure-activity relationships.
A particularly effective method for the synthesis of 6-alkyl-2H-pyran-2-ones involves a two-step process developed by Negishi and co-workers. This approach utilizes a palladium-catalyzed cross-coupling of an alkynylzinc reagent with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization to form the desired α-pyrone ring. This methodology is highly efficient and provides good yields.
The biological activity of these compounds is a key area of investigation. They have demonstrated significant antifungal properties against a range of plant pathogens. One of the proposed mechanisms of action involves the disruption of the Target of Rapamycin (TOR) signaling pathway in fungi, a critical regulator of cell growth and metabolism. Furthermore, their phytotoxic effects suggest potential applications as herbicides.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives.
Table 1: Antifungal Activity of this compound (6-PP) and Derivatives
| Compound | Fungal Species | Activity Metric | Value |
| This compound (6-PP) | Peronophythora litchii | EC50 (mycelial growth) | 43 µg/mL[1] |
| This compound (6-PP) | Clarireedia jacksonii | EC50 | 0.04 µg/mL[2] |
| This compound (6-PP) | Clarireedia monteithiana | EC50 | 0.37 µg/mL[2] |
| Viridepyronone (6-(4-oxopentyl)-2H-pyran-2-one) | Sclerotium rolfsii | Minimum Inhibitory Concentration (>90% inhibition) | 196 µg/mL |
| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one | Penicillium species | Most Active Analog | Not specified |
Table 2: Phytotoxicity of this compound (6-PP)
| Plant Species | Assay Type | Effect | Concentration |
| Lettuce (Lactuca sativa) | Seed Germination and Root Elongation | Inhibitory effects on radicle and hypocotyl elongation | Not specified |
| Wheat (Triticum aestivum) | Seed Germination | Inhibition of germination | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Negishi Coupling and Lactonization
This protocol is based on the two-step synthesis of 6-alkyl-2-pyrones.
Step 1: Palladium-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling
-
Preparation of the Alkynylzinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-heptyne (B1330384) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of anhydrous zinc bromide (1.1 eq) in anhydrous THF.
-
Add the zinc bromide solution to the lithium acetylide solution at -78 °C and allow the mixture to warm to room temperature and stir for 1 hour.
Step 2: ZnBr₂-Catalyzed Lactonization
-
To the freshly prepared alkynylzinc reagent, add (Z)-3-iodoacrylic acid (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
To the crude (Z)-5-pentyl-2-en-4-ynoic acid, add anhydrous dichloromethane (B109758) and zinc bromide (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Upon completion of the lactonization (monitored by TLC), dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield this compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Activity Assessment by Air Fumigation
This method is suitable for evaluating the antifungal activity of volatile compounds like this compound.[4][5]
-
Culture Preparation: Culture the target fungal pathogen (e.g., Peronophythora litchii) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) in a Petri dish until a fresh mycelial mat is formed.[4]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a volatile solvent (e.g., ethanol (B145695) or acetone). From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for testing.
-
Assay Setup:
-
Use a "double-dish" or "sandwich" plate method.
-
In the bottom Petri dish, place a sterile filter paper disc.
-
Apply a specific volume of the test compound solution onto the filter paper disc. Allow the solvent to evaporate in a sterile environment.
-
In the top Petri dish, place an agar plug containing the actively growing mycelium of the target fungus, with the mycelium facing down.
-
Assemble the two Petri dishes and seal them together with Parafilm to create a closed chamber.
-
-
Controls: Prepare a negative control using the solvent alone on the filter paper disc and a positive control with a known antifungal agent.
-
Incubation: Incubate the sealed Petri dishes at the optimal growth temperature for the target fungus for a specified period (e.g., 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize the synthetic workflow and a key signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2H-Pyran-2-one, 6-pentyl- [webbook.nist.gov]
- 3. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jeeng.net [jeeng.net]
Application of 6-Pentyl-2H-pyran-2-one in Food Preservation: A Detailed Overview for Researchers
Abstract
6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound naturally produced by various Trichoderma species, has garnered significant attention as a potent antifungal agent with promising applications in food preservation. This document provides a comprehensive overview of the current research on 6-PP, including its spectrum of activity against foodborne pathogens, proposed mechanisms of action, and detailed protocols for its evaluation and application. Quantitative data on its efficacy are summarized, and key signaling pathways and experimental workflows are visualized to facilitate understanding and further research in the field of food science and drug development.
Introduction
Food spoilage, primarily caused by fungal contamination, is a major contributor to economic losses and foodborne illnesses worldwide. The increasing consumer demand for natural and safe food preservatives has driven research into bioactive compounds from natural sources. This compound (6-PP), also known as 6-pentyl-α-pyrone, is a secondary metabolite produced by fungi of the Trichoderma genus.[1] It is recognized for its characteristic coconut-like aroma and has been identified as a powerful antifungal compound.[2] This application note details the scientific basis for the use of 6-PP as a food preservative, providing researchers with the necessary information to explore its potential.
Antifungal Spectrum of Activity
This compound has demonstrated a broad spectrum of antifungal activity against several common food spoilage and pathogenic fungi. Its effectiveness has been documented against various species of Aspergillus, Penicillium, and Fusarium, among others.[1][3]
Table 1: Antifungal Activity of this compound against Foodborne Fungi
| Fungal Species | Efficacy Measurement | Concentration | Observations | Reference |
| Peronophythora litchii | EC50 (mycelial growth) | 43 µg/mL | Significantly inhibited vegetative growth and sporangial germination. | [4] |
| Cylindrocarpon destructans | - | - | Exhibited significant antifungal activity. | [5] |
| Aspergillus flavus | - | - | Inhibits growth and mycotoxin production. | [1][3] |
| Aspergillus niger | - | - | Inhibits growth. | [3] |
| Aspergillus glaucus | - | - | Inhibits growth. | [3] |
| Penicillium expansum | - | - | Showed activity against this species. | [6] |
| Penicillium digitatum | - | - | Showed activity against this species. | [6] |
| Fusarium oxysporum | - | 25 mg/L | Strongest inhibitory effect on mycelial growth. | [7] |
| Sclerotinia sclerotiorum | - | - | Possesses antifungal activity. | [3] |
Mechanism of Action
The precise antifungal mechanism of 6-PP is an active area of research, with evidence suggesting multiple modes of action that disrupt fungal cell homeostasis and signaling pathways.
-
TOR Pathway Interference: Recent studies suggest that 6-PP may exert its antifungal effects by targeting the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of cell growth and metabolism in fungi.[3] Treatment with 6-PP has been shown to up-regulate the expression of TOR pathway-related genes in Peronophythora litchii.[3]
-
Metabolic Disruption: Transcriptome and metabolome analyses have revealed that 6-PP can significantly disturb the metabolic homeostasis of fungal cells, particularly amino acid metabolism.[5] In Cylindrocarpon destructans, 6-PP was found to downregulate the expression of ECHS1, a key enzyme in fatty acid beta-oxidation, and induce autophagy.[5]
-
Cellular and Intracellular Destruction: Electron microscopy has shown that 6-PP can cause severe cellular and intracellular damage to fungal hyphae, leading to a loss of structural integrity and viability.[8]
Below is a proposed signaling pathway for the antifungal action of 6-PP.
Experimental Protocols
This section provides a general methodology for evaluating the antifungal activity of 6-PP against food spoilage fungi.
Fungal Strains and Culture Conditions
-
Fungal Strains: Obtain pure cultures of relevant food spoilage fungi (e.g., Aspergillus flavus, Penicillium roqueforti) from a reputable culture collection.
-
Culture Medium: Maintain fungal strains on Potato Dextrose Agar (PDA) at 25-28°C.[6] For specific experiments, other media such as Czapek Yeast Extract Agar (CYA) may be used.
-
Inoculum Preparation: Prepare a spore suspension by flooding a mature fungal culture with sterile 0.1% Tween 80 solution. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of 6-PP Solutions: Prepare a stock solution of 6-PP in a suitable solvent (e.g., ethanol, DMSO) and then prepare serial dilutions in sterile broth (e.g., Potato Dextrose Broth - PDB).
-
Inoculation: In a 96-well microtiter plate, add 100 µL of each 6-PP dilution to the wells. Then, add 100 µL of the fungal spore suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no 6-PP) and a negative control (broth only).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
Observation: Determine the MIC by visually inspecting for the lowest concentration of 6-PP that shows no fungal growth.
Food Preservation Efficacy Study (Example: Bread)
This protocol outlines a method to assess the effectiveness of 6-PP in preventing mold growth on bread.
-
Bread Samples: Obtain commercially available sliced bread without any preservatives. Cut the bread into uniform pieces (e.g., 5 cm x 5 cm).
-
6-PP Application: Prepare different concentrations of 6-PP in an appropriate food-grade solvent. Evenly spray the surface of the bread samples with the 6-PP solutions. A control group should be sprayed with the solvent only.
-
Inoculation: After the solvent has evaporated, inoculate the center of each bread slice with 10 µL of a fungal spore suspension (e.g., Aspergillus niger, 1 x 10^6 spores/mL).
-
Incubation: Place the bread samples in sterile, sealed containers with a small amount of sterile water to maintain high humidity. Incubate at room temperature (25°C).
-
Evaluation: Monitor the samples daily for visible mold growth. Record the number of days until mold appears and measure the diameter of the mold colony over time.
The following diagram illustrates a general workflow for evaluating the food preservation potential of 6-PP.
Concluding Remarks
This compound presents a compelling case as a natural food preservative. Its broad-spectrum antifungal activity, coupled with its natural origin, aligns with current consumer and industry trends. Further research is warranted to fully elucidate its mechanisms of action, establish its safety profile for human consumption, and optimize its application in various food matrices. The protocols and data presented herein provide a solid foundation for researchers to advance the development of 6-PP as a viable alternative to synthetic food preservatives.
References
- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Insight into this compound against Peronophythora litchii via TOR Pathway | MDPI [mdpi.com]
- 5. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of 6-Amyl-α-Pyrone as a Natural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amyl-α-pyrone (6-PP), a volatile organic compound naturally produced by various species of the fungus Trichoderma, has emerged as a promising candidate for the development of a natural fungicide.[1] This unsaturated lactone exhibits a broad spectrum of antifungal activity against several economically important plant pathogenic fungi.[2] Its mechanism of action involves the disruption of crucial fungal cellular processes, including cell wall synthesis and membrane integrity, and interference with key signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of 6-PP as a biofungicide.
Data Presentation: Antifungal Activity of 6-Amyl-α-Pyrone
The following tables summarize the quantitative data on the antifungal efficacy of 6-PP against various plant pathogenic fungi.
Table 1: In Vitro Mycelial Growth Inhibition of Plant Pathogenic Fungi by 6-Amyl-α-Pyrone
| Fungal Species | Assay Method | Concentration of 6-PP | Percent Inhibition (%) | Reference |
| Fusarium oxysporum | Nutrient Solution | 25 mg/L | 70 | [2] |
| Fusarium moniliforme | Volatile and Non-volatile Assays | 250 µg/mL | 93.5 | |
| Magnaporthiopsis maydis | Plate Inhibition Assay | 0.02% (v/v) | Similar to 50% dilution of T. asperellum secreted metabolites | [3] |
| Botrytis cinerea | Not specified | Not specified | Not specified | |
| Rhizoctonia solani | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of 6-Amyl-α-Pyrone Against Fungal Plant Diseases
| Host Plant | Pathogen | Application Method | Concentration/Dosage | Efficacy | Reference |
| Maize | Magnaporthiopsis maydis | Seed Coating | 30 µ g/seed | Up to 20% symptom reduction; 94-98% reduction in pathogen infection | [4] |
| Maize | Fusarium moniliforme | Soil Drench | 200 mg/L | Significant seedling blight suppression and plant growth promotion | |
| Tomato | Fusarium oxysporum HF-26 | Soilless Culture Solution | 25 mg/L | 70.71% efficacy in suppressing Fusarium wilt | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M38 for broth dilution antifungal susceptibility testing of filamentous fungi.[1][6]
Materials:
-
6-Amyl-α-pyrone (6-PP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator (28-35°C)
Procedure:
-
Preparation of 6-PP Stock Solution:
-
Dissolve 6-PP in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.
-
-
Preparation of Fungal Inoculum:
-
For sporulating fungi (e.g., Fusarium spp., Botrytis spp.):
-
Grow the fungus on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube and vortex vigorously for 15 seconds.
-
Adjust the spore suspension concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.
-
Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ spores/mL.
-
-
For non-sporulating or poorly sporulating fungi (e.g., Rhizoctonia solani):
-
Grow the fungus in Potato Dextrose Broth (PDB) at 25-28°C for 3-5 days.
-
Harvest the mycelium by centrifugation and wash twice with sterile saline.
-
Resuspend the mycelial fragments in RPMI-1640 and homogenize using a sterile blender or tissue grinder.
-
Allow the larger fragments to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
-
-
Broth Microdilution Assay:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the 6-PP working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no 6-PP). Well 12 will serve as the sterility control (medium only).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of 6-PP at which there is a complete inhibition of visible fungal growth as observed by the naked eye or using a microplate reader.
-
Protocol 2: Spore Germination Inhibition Assay
This protocol is a standard method to assess the effect of a compound on the initial stages of fungal development.
Materials:
-
6-Amyl-α-pyrone (6-PP)
-
Sterile distilled water or a suitable germination medium (e.g., 2% glucose solution)
-
Fungal spores of the target species
-
Sterile 24-well or 96-well microtiter plates
-
Microscope slides and coverslips
-
Microscope
-
Incubator (25-28°C)
Procedure:
-
Preparation of Spore Suspension:
-
Harvest spores from a mature fungal culture as described in Protocol 1.
-
Wash the spores twice with sterile distilled water by centrifugation.
-
Resuspend the spores in sterile distilled water or germination medium to a final concentration of 1 x 10⁵ spores/mL.
-
-
Spore Germination Assay:
-
Prepare serial dilutions of 6-PP in the germination medium in the wells of a microtiter plate.
-
Add an equal volume of the spore suspension to each well.
-
Include a control well with spore suspension and germination medium without 6-PP.
-
Incubate the plate at 25-28°C for a period sufficient for germination in the control group (typically 6-24 hours, depending on the fungal species).
-
-
Quantification of Germination Inhibition:
-
After incubation, place a drop of the spore suspension from each well onto a microscope slide and cover with a coverslip.
-
Observe at least 100 spores per replicate under a microscope (400x magnification).
-
A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination for each concentration and the control.
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [ (Germination in control - Germination in treatment) / Germination in control ] x 100
-
-
Protocol 3: In Vivo Seed Treatment Assay
This protocol is based on a study evaluating 6-PP for the control of maize late wilt disease.[4]
Materials:
-
6-Amyl-α-pyrone (6-PP)
-
Ethanol (B145695) or another suitable solvent
-
Seeds of the host plant (e.g., maize)
-
Pathogen inoculum (e.g., spore suspension or infested soil)
-
Pots with sterile soil or soilless potting mix
-
Growth chamber or greenhouse facility
Procedure:
-
Preparation of 6-PP Seed Coating Solution:
-
Dissolve 6-PP in a minimal amount of ethanol and then dilute with sterile distilled water to achieve the desired final concentration (e.g., for a 30 µ g/seed application on maize, prepare a solution that allows for even coating).
-
-
Seed Treatment:
-
Place the seeds in a container and add the 6-PP solution.
-
Shake the container gently until the seeds are uniformly coated.
-
Allow the seeds to air dry in a sterile environment.
-
Include a control group of seeds treated with the solvent and water only.
-
-
Planting and Inoculation:
-
Plant the treated and control seeds in pots containing sterile soil.
-
Inoculate the soil with the pathogen either before or after planting, depending on the disease model. For soil-borne pathogens, mixing the inoculum with the soil before planting is common.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a growth chamber or greenhouse under conditions favorable for disease development.
-
After a predetermined period, assess disease severity using a disease rating scale appropriate for the specific plant-pathogen system.
-
Measure plant growth parameters such as plant height, root length, and dry weight.
-
Putative Signaling Pathways Affected by 6-Amyl-α-Pyrone in Fungi
6-PP is thought to exert its antifungal activity by interfering with multiple signaling pathways crucial for fungal growth, development, and pathogenicity.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific fungal strains and experimental setups. Always follow standard laboratory safety procedures.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. njccwei.com [njccwei.com]
- 3. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 6-Pentyl-2H-pyran-2-one
Introduction
6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone (6-PP), is a volatile organic compound (VOC) renowned for its distinct coconut-like aroma.[1][2] This unsaturated lactone is a secondary metabolite produced by various species of the fungus Trichoderma and is of significant interest in the food, fragrance, and agricultural industries.[3][4] Beyond its aromatic properties, 6-PP has demonstrated potent antifungal activity, making it a candidate for the development of novel biopesticides.[4][5]
Analyzing and quantifying 6-PP from complex matrices, such as fermentation broths or food products, requires a robust and sensitive sample preparation technique. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and versatile method that integrates sampling, extraction, and concentration into a single step.[6][7] It is particularly well-suited for the analysis of volatile compounds like 6-PP when coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These notes provide a detailed protocol for the extraction and analysis of 6-PP using Headspace SPME (HS-SPME).
Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based extraction technique. The sample is placed in a sealed vial and typically heated and agitated to facilitate the release of volatile and semi-volatile analytes from the sample matrix into the gaseous phase (headspace).[10] An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace. Analytes partition from the headspace and adsorb/absorb onto the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and detection.[6] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.
Caption: General workflow for HS-SPME analysis of volatile compounds.
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of this compound from a solid or liquid matrix using HS-SPME followed by GC-MS analysis. The parameters are based on optimized conditions reported in the literature.[1][2]
1. Materials and Reagents
-
SPME Fiber Assembly: Manual SPME holder with a 100 µm Polydimethylsiloxane (PDMS) coated fiber.[2][11] Other fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) can also be effective for broad VOC analysis.[12]
-
Vials: 20 mL or 40 mL amber glass vials with polypropylene (B1209903) screw caps (B75204) and PTFE/silicone septa.[2]
-
Heating and Agitation: Water bath or heating block with magnetic stirring capabilities.
-
Reagents:
-
This compound analytical standard (Sigma-Aldrich or equivalent).
-
Sodium Chloride (NaCl), analytical grade.
-
Ethanol (B145695) or Methanol, HPLC grade (for stock solution preparation).
-
Deionized water.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Standard Solution Preparation
-
Prepare a stock solution of 6-PP (e.g., 1000 µg/mL) in ethanol or methanol.
-
Perform serial dilutions of the stock solution to prepare working standards for the calibration curve. Standard solutions can be prepared by dissolving 6-PP in an ethanol-distilled water (1:100 v/v) co-solvent system.[2]
3. Sample Preparation
-
Accurately weigh a representative amount of the sample (e.g., 0.1 g to 1.0 g) into a headspace vial.[2]
-
Add a saturated or 25% (w/v) NaCl solution to the vial (e.g., 20 mL for a 40 mL vial).[1][2] The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (salting-out effect).[13]
-
Seal the vial tightly with the cap and septum.
4. HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC injector at a specified temperature).
-
Incubation/Equilibration: Place the sealed vial in a water bath or heating block set to the optimized extraction temperature (e.g., 79 °C).[1] Allow the sample to equilibrate for a set time (e.g., 2-5 minutes) with continuous agitation.
-
Extraction: Manually or automatically insert the SPME fiber through the vial's septum, exposing the coated portion to the headspace above the sample. Do not allow the fiber to touch the sample.
-
Expose the fiber for the optimized extraction time (e.g., 29 minutes).[1] Maintain constant temperature and agitation throughout this period.
-
Retraction: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.
5. GC-MS Analysis
-
Desorption: Insert the SPME fiber into the hot GC injector (e.g., 250 °C) and expose the fiber for thermal desorption (e.g., 4 minutes in splitless mode).[2][11]
-
Chromatographic Separation: Perform the GC run using conditions optimized for volatile compounds. A representative temperature program is:
-
Mass Spectrometry: Acquire data in full scan mode (e.g., m/z 50-300) for identification.[14] For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of 6-PP (e.g., m/z 98, 166).
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of experimental conditions.
Table 1: Optimized HS-SPME Parameters for this compound Analysis
| Parameter | Optimized Value / Range | Sample Matrix | Reference |
| SPME Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | Green Coir Dust | [1][2] |
| DVB/CAR/PDMS | Roasted Sesame Oil | [12] | |
| Extraction Mode | Headspace (HS) | Multiple | [1][2][12] |
| Extraction Temperature | 79 °C | Green Coir Dust | [1] |
| 40 °C | Roasted Sesame Oil | [12] | |
| 60 °C | Grape Skins | [15] | |
| Extraction Time | 29 minutes | Green Coir Dust | [1] |
| 40 minutes | Roasted Sesame Oil | [12] | |
| 49 minutes | Grape Skins (Free VOCs) | [15] | |
| Sample Agitation | Magnetic Stirring | Multiple | [1][12] |
| Salting-Out Agent | 25% NaCl (w/v) | Green Coir Dust | [1][2] |
| Desorption Temperature | 250 °C | Green Coir Dust | [2] |
| Desorption Time | 4 minutes | Green Coir Dust | [11] |
Table 2: Representative GC-MS Conditions for this compound Analysis
| Parameter | Condition | Reference |
| GC System | Agilent 7890A GC / 5975C MS | [12] |
| Capillary Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [9][12] |
| DB-Wax (30 m x 0.25 mm, 0.25 µm) | [13] | |
| Carrier Gas | Nitrogen or Helium | [2] |
| Flow Rate | 1.2 mL/min | [2] |
| Injector Mode | Splitless | [11] |
| Injector Temperature | 250 °C | [2] |
| Oven Program | 35°C (4 min) -> 130°C (10°C/min, 2 min hold) -> 240°C (40°C/min) | [2] |
| MS Ionization | Electron Impact (EI), 70 eV | [14] |
| MS Mode | Full Scan (m/z 50-300) and/or SIM | [14] |
Factors Influencing SPME Efficiency
The optimization of the SPME method is critical for achieving high sensitivity and reproducibility. Several parameters significantly influence the extraction efficiency.[10][15]
Caption: Key factors that influence the efficiency of an SPME method.
-
Fiber Coating: The choice of fiber is crucial and depends on the analyte's polarity and volatility.[14] Nonpolar PDMS fibers are effective for nonpolar analytes, while mixed-phase fibers like DVB/CAR/PDMS offer broader applicability for various VOCs.[10]
-
Extraction Temperature: Higher temperatures increase the vapor pressure of analytes, enhancing their concentration in the headspace and accelerating diffusion.[10] However, excessively high temperatures can lead to thermal degradation of the analyte or sample matrix.[10]
-
Extraction Time: Equilibrium must be reached between the sample, headspace, and fiber for maximum sensitivity. The time required depends on the analyte, matrix, and temperature.[12]
-
Sample Matrix Modification: The addition of salt (salting out) can significantly increase the extraction efficiency for polar and moderately polar compounds from aqueous samples.[13] Adjusting the pH can also be important for acidic or basic analytes.
-
Agitation: Agitation (e.g., stirring or sonication) of the sample during extraction reduces the thickness of the boundary layer around the fiber, facilitating faster mass transfer and shortening the time needed to reach equilibrium.[13]
Caption: Simplified structure of this compound.
HS-SPME coupled with GC-MS provides a powerful analytical tool for the sensitive and reliable quantification of this compound in various matrices. The method is rapid, requires no organic solvents for extraction, and can be easily automated. By carefully optimizing key parameters such as fiber type, extraction temperature, and time, researchers can develop robust methods tailored to their specific application, aiding in quality control, product development, and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 5. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid-Phase Microextraction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Low-Temperature Plasma Ionization Mass Spectrometry (LTP-MS) Reveals Regulation of this compound (6-PP) as a Physiological Variable during Plant-Fungal Interaction [mdpi.com]
- 10. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 6-Pentyl-2H-pyran-2-one Synthesis
Welcome to the technical support center for the synthesis of 6-Pentyl-2H-pyran-2-one (6-PP). This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound: biotechnological synthesis using various species of the fungus Trichoderma, and chemical synthesis through various organic reaction pathways. Biotechnological methods are often employed for producing "natural" 6-PP, while chemical synthesis offers greater control and scalability, though it can be more expensive and complex.[1][2]
Q2: My this compound sample has a coconut-like aroma. Is this normal?
A2: Yes, this compound is a well-known aroma compound with a characteristic coconut-like fragrance.[1] This property is often used as a preliminary qualitative indicator of its presence, particularly in fermentation cultures.
Q3: What are the main applications of this compound?
A3: this compound is investigated for a variety of applications due to its biological activities. It is recognized for its potent antifungal properties against a broad spectrum of plant pathogens, making it a promising biocontrol agent in agriculture.[3][4] It is also used as a fragrance and flavor ingredient in the food and cosmetic industries.[5]
Q4: How can I purify synthesized this compound?
A4: Purification methods depend on the synthesis route. For biotechnological synthesis, extraction from the fermentation broth is typically done using an organic solvent like chloroform (B151607), followed by evaporation.[4] For both synthesis types, further purification can be achieved using column chromatography on silica (B1680970) gel or vacuum distillation. Monitoring the purification process can be done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Troubleshooting Guides
Biotechnological Synthesis Challenges
This section addresses common issues encountered during the fermentative production of this compound using Trichoderma species.
Problem 1: Low or inconsistent yield of this compound.
-
Possible Cause 1: Suboptimal Trichoderma Strain.
-
Solution: The production of 6-PP is highly dependent on the specific species and strain of Trichoderma. Significant variability in yield has been observed between different isolates.[6] It is crucial to screen several strains to identify a high-yielding one for your specific fermentation conditions.
-
-
Possible Cause 2: Inappropriate Culture Conditions.
-
Solution: The composition of the culture medium, aeration, and fermentation method (solid-state vs. submerged) significantly impact the yield. Solid-state fermentation (SSF) has been reported to give higher yields of 6-PP than submerged fermentation.[7] Optimizing nutritional parameters such as carbon and nitrogen sources is also critical for maximizing production.[8]
-
-
Possible Cause 3: Product Inhibition.
-
Solution: 6-PP can be toxic to the producing Trichoderma strain at high concentrations (as low as 100 mg/L), leading to a feedback inhibition of its synthesis.[9] To mitigate this, consider using an in-situ product removal technique. The addition of an adsorbent resin like Amberlite XAD-2 at the beginning of the fermentation has been shown to effectively overcome product inhibition and lead to a marked increase in yield.[10]
-
Problem 2: Difficulty in extracting this compound from the fermentation broth.
-
Possible Cause: Inefficient Extraction Solvent or Method.
-
Solution: 6-PP is a volatile organic compound. Ensure you are using an appropriate, water-immiscible organic solvent with a low boiling point for extraction, such as chloroform or dichloromethane. Multiple extractions of the fermentation broth will improve recovery. Pervaporation is another advanced technique that can be used for separation.[11]
-
Chemical Synthesis Challenges
This section provides guidance on overcoming common hurdles in the chemical synthesis of this compound.
Problem 1: Low yield in the final product.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Depending on the synthetic route, reaction times and temperatures may need optimization. For lactonization reactions, the equilibrium may not favor the product. The removal of water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[12] Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials.
-
-
Possible Cause 2: Side Reactions.
-
Solution: The synthesis of pyrones can be accompanied by the formation of side products. For instance, in syntheses involving intramolecular cyclization, the formation of isomeric furanones can occur. The choice of catalyst and reaction conditions is critical. Gold-catalyzed syntheses have been reported to give high yields for similar compounds, but the choice of ligand and oxidant is crucial to minimize side reactions.[13]
-
-
Possible Cause 3: Product Degradation.
-
Solution: The 2H-pyran-2-one ring can be sensitive to harsh acidic or basic conditions, which might be used during the reaction or workup, leading to hydrolysis. Ensure that the workup procedure is as neutral as possible to prevent the degradation of the final product.[12]
-
Problem 2: Formation of multiple products, making purification difficult.
-
Possible Cause: Lack of Reaction Selectivity.
-
Solution: The formation of isomers or related byproducts can be a significant issue. For example, in Pechmann condensation-type reactions for pyrone synthesis, chromones can be formed as byproducts.[1] To improve selectivity, carefully control the reaction temperature and consider using milder, more selective catalysts. Exploring different synthetic routes that offer higher regioselectivity might also be necessary.
-
Quantitative Data Summary
| Synthesis Method | Organism/Catalyst | Key Conditions | Yield | Reference |
| Biotechnological | ||||
| Surface Fermentation | Trichoderma harzianum | 96 hours | 455 mg/L | [1] |
| Submerged Fermentation | Trichoderma harzianum | 48 hours | 167 mg/L | [1] |
| Solid-State Fermentation | Trichoderma harzianum | Optimized medium with green coir powder | 5.0 mg/g dry matter | [2] |
| Submerged Fermentation with Adsorbent | Trichoderma viride | Addition of Amberlite XAD-2 | Marked increase | [10] |
| Chemical | ||||
| Lactonization | Acetic Anhydride (B1165640) | Reflux for 2 hours | Quantitative | [10] |
| From Epoxide | - | General procedure F | >99% | [14] |
Experimental Protocols
Protocol 1: Biotechnological Production of this compound via Solid-State Fermentation
This protocol is a general guideline based on reported methods for producing 6-PP using Trichoderma harzianum.
Materials:
-
High-yielding strain of Trichoderma harzianum
-
Solid substrate (e.g., green coir powder, sugarcane bagasse)
-
Nutrient solution (containing sucrose, NaNO₃, (NH₄)₂SO₄, KH₂PO₄, etc.)
-
Autoclave, incubator, flasks
-
Extraction solvent (e.g., dichloromethane)
-
Analytical equipment (GC-MS)
Procedure:
-
Substrate Preparation: Moisten the solid substrate with the nutrient solution to the desired moisture level (e.g., 55%).
-
Sterilization: Autoclave the moistened substrate to ensure sterility.
-
Inoculation: Inoculate the sterile substrate with a spore suspension of Trichoderma harzianum (e.g., 2.2 x 10⁶ spores per 100g of support).
-
Incubation: Incubate the flasks under controlled temperature (e.g., 28°C) for a specified period (e.g., 7 days).
-
Extraction: After incubation, extract the 6-PP from the fermented solid by adding an organic solvent (e.g., dichloromethane) and shaking for a sufficient time.
-
Analysis and Quantification: Filter the extract and analyze it using GC-MS to identify and quantify the this compound produced.
Protocol 2: Chemical Synthesis via Lactonization
This protocol describes a general method for the synthesis of this compound from 5-oxo-decenoic acid.[10]
Materials:
-
5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid mixture
-
Acetic anhydride
-
Round-bottom flask, reflux condenser
-
Rotary evaporator
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the mixture of 5-oxo-decenoic acids in acetic anhydride.
-
Reaction: Heat the solution to reflux for approximately 2 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in chemical synthesis.
Caption: Workflow for overcoming product inhibition in biotechnological synthesis.
Caption: Decision flowchart for selecting a synthetic route.
References
- 1. Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Production and biotransformation of 6-pentyl-alpha-pyrone by Trichoderma harzianum in two-phase culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 6-Pentyl-2H-pyran-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6-Pentyl-2H-pyran-2-one (also known as 6-pentyl-α-pyrone) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound? A1: The primary challenges include co-elution with structurally similar impurities, product degradation on acidic silica (B1680970) gel, and poor separation leading to low yield or purity. Common impurities can include unreacted starting materials, side-products from synthesis, or related metabolites from biological extractions, such as (E)-(6-pent-1-enyl)-2H-pyran-2-one.[1]
Q2: Which chromatography technique is most suitable for this compound purification? A2: The choice depends on the scale and required purity.
-
Flash Chromatography is ideal for purifying larger quantities (milligrams to grams) and is often used for initial cleanup. It is faster and more cost-effective than HPLC.
-
Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is best for achieving very high purity (>99%), which is critical for pharmacological or analytical applications.[2][3]
Q3: My compound appears to be degrading on the silica gel column. What can I do? A3: this compound, like many lactones, can be sensitive to the acidic nature of standard silica gel, which can cause hydrolysis or isomerization.[4] Consider the following solutions:
-
Deactivate the Silica Gel: Flush the packed column with a solvent system containing a small amount of a basic modifier, like 0.1-1% triethylamine (B128534), before loading your sample.[5][6]
-
Use an Alternative Stationary Phase: For very sensitive compounds, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[4]
-
Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation spots appear.[4][7]
Q4: How do I choose the right solvent system for my column? A4: The ideal solvent system should provide a good separation of your target compound from its impurities. This is determined using Thin Layer Chromatography (TLC). For this compound, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate.[8] Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.[9]
Chromatography Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Data Presentation: Reference Tables
Table 1: Recommended Solvent Systems for TLC and Flash Chromatography
| Stationary Phase | Solvent System (v/v) | Target Rf (TLC) | Notes |
| Silica Gel 60 | Hexane:Ethyl Acetate | 0.25 - 0.35 | Start with 9:1 and increase polarity (e.g., 4:1) as needed.[8][9] |
| Silica Gel 60 | Dichloromethane:Methanol | 0.25 - 0.35 | An alternative for compounds that are difficult to separate in Hex/EtOAc. |
| Reversed-Phase C18 | Acetonitrile (B52724):Water | N/A (HPLC) | Use a gradient from ~20% to 80% acetonitrile for initial screening.[8] |
Table 2: Typical HPLC Parameters for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, >20 x 250 mm, 5-10 µm |
| Mobile Phase | Acetonitrile / Water | Acetonitrile / Water |
| Gradient | 20-80% Acetonitrile over 30 min[8] | Scaled from analytical run |
| Flow Rate | 1.0 mL/min[8] | >20 mL/min (scaled up) |
| Injection Volume | 5-20 µL | >100 µL (scaled up) |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a standard procedure for purifying milligrams to several grams of this compound.
1. Solvent System Selection:
-
Using a TLC plate, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of approximately 0.3.[9]
-
Visualize the TLC plate under UV light (254 nm).
2. Column Packing:
-
Select a glass column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.
-
Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[9]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Using a pipette, carefully add the solution to the top of the column.[7]
-
Dry Loading (Recommended for poorly soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches (5 cm) per minute.[10]
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% EtOAc in hexane to 20% EtOAc in hexane).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 6-Pentyl-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 6-Pentyl-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this valuable compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Potential Causes:
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Incomplete Lactonization: The cyclization of the precursor, such as 5-hydroxy-2,4-decadienoic acid or a related intermediate, may be incomplete. This can be due to unfavorable reaction equilibrium, insufficient reaction time, or inadequate catalysis.
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Side Reactions: Competing reactions can significantly reduce the yield of the desired product. Common side reactions include polymerization of the starting materials or product under acidic conditions, and the formation of isomeric byproducts.
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Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Temperatures that are too high can promote decomposition or polymerization, while temperatures that are too low may lead to an incomplete reaction.
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Poor Quality of Starting Materials: Impurities in the starting materials, such as heptanal (B48729) or acetoacetic esters, can interfere with the reaction and lead to the formation of undesired byproducts.
Solutions:
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Drive Lactonization to Completion:
-
Water Removal: If the lactonization is acid-catalyzed, the removal of water can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
Catalyst Optimization: For acid-catalyzed lactonization, experiment with different Brønsted or Lewis acids. In some cases, a milder catalyst may reduce side reactions while still promoting cyclization.
-
-
Minimize Side Reactions:
-
Control Temperature: Carefully control the reaction temperature. For thermally sensitive steps, it is advisable to run the reaction at the lowest effective temperature.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving unsaturated intermediates, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
-
Optimize Reaction Conditions:
-
Systematic Variation: Systematically vary the reaction parameters, including temperature, reaction time, and catalyst loading, to identify the optimal conditions for your specific synthetic route.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Problem 2: Presence of Significant Impurities in the Final Product
Potential Causes:
-
Formation of Isomeric Byproducts: A common side reaction is the formation of the thermodynamically more stable furanone isomer instead of the desired pyranone. This is particularly relevant in syntheses involving the cyclization of δ-keto-α,β-unsaturated esters.
-
Incomplete Reaction: Residual starting materials or intermediates will contaminate the final product if the reaction does not go to completion.
-
Polymerization: The unsaturated nature of the starting materials and product can lead to the formation of oligomeric or polymeric byproducts, especially under harsh acidic or thermal conditions.
-
Byproducts from Specific Reactions:
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Wittig Reaction: If a Wittig reaction is used to construct the carbon skeleton, triphenylphosphine (B44618) oxide is a common byproduct that can be challenging to remove.
-
Knoevenagel Condensation: Self-condensation of the aldehyde or ketone starting material can occur, especially with strong bases, leading to a mixture of products.
-
Solutions:
-
Control Isomer Formation:
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the cyclization. For instance, in some syntheses of 6-alkyl-2-pyrones, ZnBr₂ has been shown to favor the formation of the pyranone over the furanone.[1]
-
-
Effective Purification:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for separating this compound from polar impurities and some isomers. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is often effective.
-
Fractional Distillation: Due to its relatively high boiling point (285-286 °C), vacuum fractional distillation can be an effective method for purifying the final product, especially for removing less volatile impurities.[2]
-
Removal of Triphenylphosphine Oxide: If a Wittig reaction was employed, the resulting triphenylphosphine oxide can often be removed by crystallization or by converting it to a water-soluble derivative.
-
-
Prevent Polymerization:
-
Milder Conditions: Use the mildest possible reaction conditions (temperature, acid concentration) to avoid polymerization.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies have been employed to synthesize this compound. Some of the most common approaches include:
-
Lactonization of Unsaturated Hydroxy Acids: This is a direct approach involving the cyclization of a suitable precursor like 5-hydroxy-2,4-decadienoic acid.
-
Condensation Reactions: Methods like the Knoevenagel condensation of heptanal with an active methylene (B1212753) compound, followed by cyclization, are also utilized.
-
Wittig Reaction: The Wittig reaction can be used to construct the diene system of the pyranone ring, followed by a lactonization step.
Q2: I am observing a byproduct with a similar mass to my product in the GC-MS analysis. What could it be?
A2: A common isomeric byproduct in the synthesis of 6-substituted-2H-pyran-2-ones is the corresponding 5-alkylidenefuran-2(5H)-one. This arises from a competing 5-exo-dig cyclization pathway instead of the desired 6-endo-dig cyclization. Careful optimization of the cyclization conditions, particularly the choice of catalyst, can help to minimize the formation of this impurity.[1]
Q3: My Wittig reaction for the synthesis of an unsaturated ester intermediate is giving a low yield and a mixture of E/Z isomers. How can I improve this?
A3: Low yields in Wittig reactions can be due to an unstable ylide or side reactions. To improve the outcome:
-
Ylide Stability: For the synthesis of α,β-unsaturated esters, stabilized ylides are typically used. These are generally more stable but may require heating to react.
-
Stereoselectivity: Stabilized ylides tend to favor the formation of the (E)-isomer. To enhance this selectivity, running the reaction under salt-free conditions can be beneficial. If the (Z)-isomer is desired, non-stabilized ylides are typically used, or specific modifications to the Horner-Wadsworth-Emmons reaction (e.g., Still-Gennari modification) can be employed.[3]
-
Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove. It can often be precipitated out of a non-polar solvent or removed by careful column chromatography.
Q4: What analytical techniques are best for assessing the purity of my synthesized this compound?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and isomeric byproducts. The mass spectrum of this compound shows characteristic fragment ions that can be used for its identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities with distinct chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the α,β-unsaturated lactone carbonyl group (typically around 1720-1740 cm-1).
Quantitative Data Summary
| Parameter | Lactonization of 5-oxo-decenoic acids | Wittig-based Synthesis | Knoevenagel-based Synthesis | Reference |
| Typical Yield | Quantitative | 60-80% (for the Wittig step) | 70-90% (for the condensation step) | [5][3][6] |
| Key Byproducts | Polymeric materials, Isomeric lactones | Triphenylphosphine oxide, E/Z isomers | Self-condensation products, Michael adducts | [3][6] |
| Reaction Time | 2 hours (reflux) | 2-24 hours | 1-5 hours | [5][3][6] |
| Typical Temp. | Reflux in acetic anhydride (B1165640) | Room Temperature to Reflux | Room Temperature to 80°C | [5][3][6] |
Experimental Protocols
Protocol 1: Synthesis via Lactonization of 5-oxo-decenoic acids
This protocol is adapted from a patented procedure and involves the cyclization of a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid.
Materials:
-
Mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid
-
Acetic anhydride
Procedure:
-
A solution of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid (1.8 g, 10 mmol) in acetic anhydride (10 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[5]
-
The mixture is heated to reflux for 2 hours.[5]
-
After cooling to room temperature, the acetic anhydride is removed under reduced pressure to yield crude this compound.[5]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for 6-Amyl-α-Pyrone Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of 6-amyl-α-pyrone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of 6-amyl-α-pyrone in fermentation?
A1: The yield of 6-amyl-α-pyrone is a multifactorial outcome influenced by the interplay of nutritional and physical parameters. Key factors include the choice of carbon and nitrogen sources, the carbon-to-nitrogen ratio, inorganic salt composition, initial pH of the medium, fermentation temperature, aeration (rotational speed), and inoculum size.[1] For solid-state fermentation, moisture level is also a critical parameter.[2][3]
Q2: Which microorganisms are commonly used for 6-amyl-α-pyrone production?
A2: Several species of the fungus Trichoderma are well-known producers of 6-amyl-α-pyrone, with Trichoderma harzianum and Trichoderma atroviride being frequently cited.[2][4][5] Additionally, some bacteria, such as Bacillus amyloliquefaciens, have also been optimized for the production of valuable compounds and their fermentation principles can be informative.[1][6]
Q3: What are typical yields for 6-amyl-α-pyrone in different fermentation systems?
A3: Yields can vary significantly depending on the microorganism, fermentation method, and optimization level. For instance, in solid-state fermentation with Trichoderma harzianum, yields have been reported to increase from 0.8 mg/g to 5.0 mg/g of dry matter after optimization.[2][3] In submerged fermentation, concentrations of 167 mg/L have been achieved, while surface culture has yielded up to 455 mg/L.[4][7]
Q4: Is product inhibition a concern during 6-amyl-α-pyrone fermentation?
A4: Yes, product inhibition can be a limiting factor. High concentrations of 6-amyl-α-pyrone (as low as 100 mg/L) can inhibit biomass growth, thereby halting further production.[7][8] Strategies to mitigate this include extractive fermentation systems.[7][8]
Troubleshooting Guide
Issue: Low or No Production of 6-Amyl-α-Pyrone
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | - Carbon Source: Ensure an adequate and appropriate carbon source is used. Soluble starch and sucrose (B13894) have been shown to be effective.[1][2] - Nitrogen Source: Peptone, sodium nitrate, and ammonium (B1175870) sulfate (B86663) are commonly used nitrogen sources.[1][2] - Inorganic Salts: Magnesium sulfate has been identified as a significant inorganic salt for production.[1] |
| Incorrect Fermentation Parameters | - pH: The initial pH of the medium is crucial. Optimal pH values are often slightly acidic to neutral, for example, around 6.6 for Bacillus amyloliquefaciens and likely in a similar range for Trichoderma species.[1] - Temperature: The optimal temperature depends on the microorganism. For Trichoderma harzianum, 28°C has been reported as optimal, while for Bacillus amyloliquefaciens it is 30°C.[1][2][3] - Aeration: In submerged cultures, agitation speed is important. Speeds around 150-200 rpm are often a good starting point.[1] |
| Inadequate Inoculum | - Inoculum Size: The percentage of inoculum can impact the fermentation kinetics. An inoculum size of 0.8% to 2.2 x 10^6 spores has been used successfully.[1][2] - Inoculum Quality: Ensure the seed culture is healthy and in the exponential growth phase. |
| Product Inhibition | - High Product Concentration: If initial production is good but then ceases, consider product inhibition.[7][8] - Mitigation: Implement an in-situ product removal strategy, such as extractive fermentation using a suitable solvent like hexadecane (B31444) or adsorption with resins like Amberlite XAD-2.[7][8] |
Quantitative Data Summary
Table 1: Optimized Fermentation Conditions for 6-Amyl-α-Pyrone Production by Trichoderma harzianum in Solid-State Fermentation
| Parameter | Optimized Value | Reference |
| Support | Green Coir Powder | [2][3] |
| Sucrose | 3 g / 100 g support | [2][3] |
| Sodium Nitrate (NaNO₃) | 0.24 g / 100 g support | [2][3] |
| Ammonium Sulfate ((NH₄)₂SO₄) | 0.18 g / 100 g support | [2][3] |
| Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) | 0.1 g / 100 g support | [2][3] |
| Inoculum Concentration | 2.2 x 10⁶ spores / 100 g support | [2][3] |
| Moisture Level | 55% | [2][3] |
| Temperature | 28°C | [2][3] |
| Fermentation Time | 7 days | [2][3] |
| Yield | 5.0 mg/g dry matter | [2][3] |
Table 2: Optimized Fermentation Conditions for a Similar Bioprocess using Bacillus amyloliquefaciens
| Parameter | Optimized Value | Reference |
| Soluble Starch | 15 g/L | [1] |
| Peptone | 15 g/L | [1] |
| Magnesium Sulfate (MgSO₄) | 4.0 g/L | [1] |
| Initial pH | 6.6 | [1] |
| Temperature | 30°C | [1] |
| Inoculum Rate | 0.8% | [1] |
| Rotational Speed | 150 rpm | [1] |
| Liquid Volume | 40% | [1] |
| Fermentation Duration | 40 hours | [1] |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Trichoderma harzianum for 6-Amyl-α-Pyrone Production
-
Substrate Preparation: Use green coir powder as the solid support. Autoclave the support material and the nutrient solution separately at 121°C for 20 minutes.[2]
-
Nutrient Medium Preparation: Prepare a nutrient solution containing sucrose, sodium nitrate, ammonium sulfate, and potassium dihydrogen phosphate at the concentrations specified in Table 1.
-
Inoculation: Inoculate the sterile, moistened substrate with a spore suspension of Trichoderma harzianum to achieve a final concentration of 2.2 x 10⁶ spores per 100g of dry support.[2][3]
-
Incubation: Incubate the fermentation flasks at 28°C for 7 days.[2][3]
-
Extraction and Analysis: Extract the 6-amyl-α-pyrone from the fermented solid using a suitable solvent (e.g., dichloromethane) and quantify using Gas Chromatography (GC).[9]
Protocol 2: Submerged Fermentation for 6-Amyl-α-Pyrone Production (General Guideline)
-
Medium Preparation: Prepare the fermentation medium with the optimized concentrations of carbon, nitrogen, and inorganic salts (refer to Table 2 for an example with B. amyloliquefaciens). Adjust the initial pH to the optimal value (e.g., 6.6).[1]
-
Inoculation: Inoculate the sterile medium with a seed culture of the production strain (e.g., 1% v/v).[1]
-
Incubation: Incubate the fermentation in a shaker incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[1]
-
Monitoring: Monitor the fermentation by taking samples periodically to measure cell growth (e.g., OD600) and 6-amyl-α-pyrone concentration.
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Harvesting and Extraction: Once the maximum concentration is reached, harvest the broth. The 6-amyl-α-pyrone can be extracted from the broth using liquid-liquid extraction.
Visualizations
Caption: General workflow for 6-amyl-α-pyrone production via fermentation.
References
- 1. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 2. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 6-Pentyl-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Pentyl-2H-pyran-2-one. The information provided addresses common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific, comprehensive studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, the primary anticipated degradation pathway, based on the chemistry of similar lactone compounds, is hydrolysis of the lactone ring.[1][2] This hydrolysis can be catalyzed by acidic or basic conditions, leading to the opening of the pyranone ring to form a corresponding hydroxy carboxylic acid. Other potential, though likely less common, degradation routes could include oxidation and photolysis, depending on the experimental conditions.[1]
Q2: I am not observing any degradation of this compound in my initial stability studies. What could be the issue?
A2: this compound may exhibit relative stability under neutral pH and ambient conditions. To induce and observe degradation, it is often necessary to perform forced degradation studies.[3][4][5] These studies involve subjecting the compound to more extreme conditions than it would typically encounter during storage or use. Consider implementing the following stress conditions:
-
Acidic and Basic Hydrolysis: Use a range of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.
-
Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (H₂O₂).[1][3]
-
Thermal Stress: Expose the compound, in both solid and solution form, to elevated temperatures (e.g., 70°C).[1][2]
-
Photostability: Expose a solution of the compound to UV light.[1][3]
If no degradation is observed even under these conditions, it may indicate high intrinsic stability of the molecule.
Q3: How can I effectively monitor the degradation of this compound and quantify its degradation products?
A3: The most common and effective methods for monitoring the degradation of this compound are chromatographic techniques.[1]
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method, typically using a reversed-phase C18 column, can be developed to separate the parent compound from its degradation products.[6][7] Quantification can be achieved by monitoring the decrease in the peak area of this compound and the appearance and increase in the peak areas of new compounds over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the chemical structures of the degradation products by providing information on their molecular weight and fragmentation patterns.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of this compound, GC-MS can also be a suitable method for its analysis and the identification of volatile degradation products.[2][8]
Q4: What are some common issues and troubleshooting tips for the analytical methods used to study this compound degradation?
A4:
-
Poor Peak Shape or Resolution in HPLC: This can often be resolved by optimizing the mobile phase composition, flow rate, and column temperature.[6] Ensure your mobile phase is properly degassed.
-
Difficulty in Identifying Degradation Products with LC-MS: Employ high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements, which is crucial for determining the elemental composition of the degradation products.[6] Performing MS/MS fragmentation can help in structural elucidation.
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Variability in Results: Ensure that you prepare fresh solutions for each experiment to avoid issues with reagent age.[6] It is also critical to immediately quench the degradation reaction at each time point to prevent further changes before analysis. This can be done by neutralizing the acid or base used to induce hydrolysis.[6]
Troubleshooting Guides
Issue: Inconsistent Degradation Rates Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent temperature control. | Use a calibrated water bath or incubator to ensure precise temperature control throughout the experiment.[6] |
| Fluctuation in pH. | Use a calibrated pH meter and ensure thorough mixing when preparing solutions. Buffer the solutions if necessary. |
| Inconsistent starting material purity. | Verify the purity of your this compound standard using an appropriate analytical method before initiating degradation studies. |
| Variability in reagent concentration. | Prepare fresh acidic, basic, and oxidative solutions for each experimental run. |
Issue: Appearance of Unexpected Peaks in Chromatograms
| Potential Cause | Troubleshooting Step |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent only) to check for background contamination. |
| Secondary degradation products. | Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[4] |
| Interaction with excipients (if in a formulation). | Conduct forced degradation studies on the placebo (formulation without the active ingredient) to identify any peaks originating from excipient degradation.[3] |
| Sample instability after quenching. | Analyze quenched samples as soon as possible. If necessary, investigate the stability of the quenched sample matrix. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers in presenting their findings.
| Stress Condition | Duration (hours) | % this compound Remaining | Major Degradation Product(s) (%) |
| 0.1 M HCl at 60°C | 24 | 65.2 | 34.8 |
| 0.1 M NaOH at RT | 8 | 45.8 | 54.2 |
| 10% H₂O₂ at RT | 24 | 88.5 | 11.5 |
| Dry Heat at 80°C | 48 | 95.1 | 4.9 |
| UV Light Exposure | 24 | 92.3 | 7.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 10%
-
HPLC-grade acetonitrile (B52724) and water
-
Validated HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix a portion of the stock solution with 10% H₂O₂. Keep the solution at room temperature, protected from light.[1]
-
Thermal Degradation: Place solid this compound in an oven at 80°C. Also, heat a solution of the compound in a suitable solvent at 80°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.
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Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.[6]
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Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the amount of remaining this compound and identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing 6-Amyl-α-Pyrone Production in Solid-State Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the common challenge of low yields of 6-amyl-α-pyrone in solid-state fermentation (SSF).
Troubleshooting Guide
This guide addresses specific issues that may arise during your SSF experiments for 6-amyl-α-pyrone production.
| Problem | Potential Causes | Recommended Solutions |
| Low or No 6-Amyl-α-Pyrone Production | Inappropriate microbial strain. | Use a known high-yielding Trichoderma species such as T. harzianum, T. viride, or T. asperellum.[1][2][3] |
| Suboptimal nutrient composition (carbon and nitrogen sources). | Optimize the C/N ratio. Sucrose (B13894) is an effective carbon source.[3][4][5] A combination of sodium nitrate (B79036) and ammonium (B1175870) sulfate (B86663) can enhance production.[3][4] | |
| Incorrect fermentation parameters (temperature, moisture, pH). | Maintain optimal temperature around 28-30°C.[1][3][4] Ensure moisture content is between 50-70%.[3][4][6] Adjust the initial pH to a slightly acidic range (5.0-6.0), which is generally preferred by fungi.[6] | |
| Insufficient aeration. | Ensure proper aeration to maintain aerobic conditions, which is crucial for fungal metabolism and heat removal.[6][7] | |
| End-product inhibition. | The accumulation of 6-amyl-α-pyrone can inhibit further production.[8] Consider in-situ product removal by adding an adsorbent resin like Amberlite XAD-2 at the start of the fermentation.[8] | |
| Inconsistent Yields Between Batches | Variability in substrate composition. | Use a consistent source and pre-treatment method for your agro-industrial waste substrate. |
| Inconsistent inoculum size or quality. | Standardize your inoculum preparation protocol to ensure a consistent spore concentration and viability. An inoculum of around 2.2 x 10^6 spores per 100g of support has been shown to be effective.[3][4] | |
| Fluctuations in environmental conditions. | Tightly control temperature and moisture throughout the fermentation process. | |
| Contamination of the Fermentation | Inadequate sterilization of the substrate or equipment. | Autoclave all substrates, nutrient solutions, and fermentation vessels at 121°C for at least 20 minutes.[3] |
| Non-sterile inoculation procedure. | Perform inoculation in a sterile environment, such as a laminar flow hood. | |
| Difficulty in Extracting and Quantifying 6-Amyl-α-Pyrone | Inefficient extraction method. | Use headspace solid-phase microextraction (HS-SPME) for efficient extraction of the volatile 6-amyl-α-pyrone.[3] |
| Inaccurate analytical method. | Quantify using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).[3][9] Use an internal standard for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for high 6-amyl-α-pyrone yield in SSF?
A1: The most critical parameters are the choice of a high-producing Trichoderma strain, the composition of the culture medium (especially carbon and nitrogen sources), moisture content, and temperature.[2][3][6][10] Proper aeration is also vital for maintaining aerobic conditions and dissipating metabolic heat.[6][7]
Q2: Which substrates are best for 6-amyl-α-pyrone production?
A2: Agro-industrial residues are excellent substrates due to their low cost and nutrient content.[1][3] Sugarcane bagasse and green coir powder have been successfully used.[1][3] Other potential substrates include wheat bran, rice husk, and corn cob.[6][9] The choice of substrate can significantly impact yield, so it may require optimization.
Q3: What is the typical duration of fermentation for optimal 6-amyl-α-pyrone production?
A3: The production of 6-amyl-α-pyrone typically starts after a lag phase of about one day and can reach its maximum concentration between 7 to 12 days of fermentation.[1][3][8] It's important to monitor the production kinetics as the concentration may decrease after reaching its peak.[1]
Q4: Can I use submerged fermentation (SmF) instead of solid-state fermentation (SSF)?
A4: While possible, SSF generally gives higher yields of 6-amyl-α-pyrone compared to SmF.[1][3] SSF mimics the natural habitat of filamentous fungi and can be more cost-effective.[7]
Q5: How does the carbon-to-nitrogen (C/N) ratio affect production?
A5: The C/N ratio is a crucial factor. Different nitrogen sources can impact the yield differently in submerged versus surface cultures.[10][11] For SSF, a combination of organic and inorganic nitrogen sources, such as sodium nitrate and ammonium sulfate, has been shown to be effective.[3][4] Glucose and sucrose are commonly used as effective carbon sources.[5][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.
Table 1: Optimized Fermentation Parameters for High 6-Amyl-α-Pyrone Yield
| Parameter | Optimized Value | Microorganism | Substrate | Yield | Reference |
| Temperature | 28°C | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| Moisture Level | 55% | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| Inoculum Conc. | 2.2 x 10^6 spores / 100g support | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| Sucrose | 3 g / 100g support | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| NaNO₃ | 0.24 g / 100g support | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| (NH₄)₂SO₄ | 0.18 g / 100g support | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
| KH₂PO₄ | 0.1 g / 100g support | Trichoderma harzianum 4040 | Green coir powder | 5.0 mg/g dry matter | [3][4] |
Table 2: Comparison of 6-Amyl-α-Pyrone Yields in Different Studies
| Microorganism | Substrate | Fermentation Time | Yield | Reference |
| Trichoderma harzianum G18 | Sugarcane bagasse | 8 days | 0.15 mg/g Dry Matter | [1] |
| Trichoderma harzianum 4040 (Initial) | Green coir powder | 7 days | 0.8 mg/g dry matter | [3][4] |
| Trichoderma harzianum 4040 (Optimized) | Green coir powder | 7 days | 5.0 mg/g dry matter | [3][4] |
| Trichoderma asperellum TF1 | Blend of agro-wastes | Not specified | 7.36 mg/g Dry Matter | [12] |
Experimental Protocols
1. Inoculum Preparation
-
Objective: To prepare a standardized spore suspension for inoculating the solid substrate.
-
Methodology:
-
Culture the selected Trichoderma strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 28°C for 7 days, or until sufficient sporulation is observed.
-
Harvest the spores by adding a sterile saline solution (0.9% NaCl) to the agar surface and gently scraping the surface with a sterile loop.
-
Transfer the resulting spore suspension to a sterile tube.
-
Quantify the spore concentration using a hemocytometer (e.g., Neubauer chamber).
-
Dilute the spore suspension with sterile saline solution to achieve the desired inoculum concentration.
-
2. Solid-State Fermentation (SSF) Protocol
-
Objective: To set up the SSF culture for 6-amyl-α-pyrone production.
-
Methodology:
-
Prepare the solid substrate by drying and grinding it to a uniform particle size. Commonly used substrates include sugarcane bagasse or green coir powder.[1][3]
-
Weigh the desired amount of substrate into a fermentation vessel (e.g., Erlenmeyer flask).
-
Prepare the nutrient solution with the optimized composition of carbon, nitrogen, and mineral salts.
-
Autoclave the substrate and nutrient solution separately at 121°C for 20 minutes.[3]
-
After cooling to room temperature, aseptically add the nutrient solution and the prepared spore suspension to the solid substrate to achieve the target moisture content and inoculum concentration.
-
Mix thoroughly to ensure uniform distribution.
-
Incubate the flasks under controlled temperature (e.g., 28°C) for the desired fermentation period.[3][4]
-
3. Extraction and Quantification of 6-Amyl-α-Pyrone
-
Objective: To extract and quantify the produced 6-amyl-α-pyrone.
-
Methodology:
-
At selected time points, take a sample of the fermented solid.
-
Use Headspace Solid-Phase Microextraction (HS-SPME) for extraction. Place a known amount of the fermented solid in a sealed vial.
-
Expose a PDMS fiber to the headspace of the vial at an elevated temperature (e.g., 79°C) for a defined period (e.g., 29 minutes) to adsorb the volatile compounds.[3]
-
Desorb the analytes from the SPME fiber in the injector port of a Gas Chromatograph (GC) at a high temperature (e.g., 250°C).[3]
-
Separate the compounds on a suitable capillary column (e.g., CP Sil 5CB).[3]
-
Detect and quantify the 6-amyl-α-pyrone using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Use an internal standard for accurate quantification.
-
Visualizations
Caption: Experimental workflow for optimizing 6-amyl-α-pyrone production.
Caption: Troubleshooting logic for low 6-amyl-α-pyrone yield.
Caption: Simplified biosynthetic pathway of 6-amyl-α-pyrone.
References
- 1. cest2017.gnest.org [cest2017.gnest.org]
- 2. scielo.br [scielo.br]
- 3. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. editverse.com [editverse.com]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Experimental Design as a New Approach to Optimize a Solid-State Fermentation Substrate for the Production of Spores and Bioactive Compounds from Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 12. Valorization of agro-industrial waste through solid-state fermentation: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Pentyl-2H-pyran-2-one Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Pentyl-2H-pyran-2-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is conflicting information regarding the precise aqueous solubility of this compound. One prediction suggests a solubility of 0.29 g/L, while another calculated value is significantly lower.[1] It is generally considered to be a compound with low water solubility.[2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, and fats.[2][3]
Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?
A3: The lactone ring of this compound is susceptible to hydrolysis under alkaline conditions, which can lead to the opening of the ring and degradation of the compound.[4][5] This degradation is pH-dependent and increases with higher pH.[5] While specific data on the direct effect of pH on the solubility of the intact molecule is limited, maintaining a neutral to slightly acidic pH is generally recommended to ensure its stability.
Q4: Can I heat the aqueous solution to improve the solubility of this compound?
A4: While gentle heating can sometimes aid in the dissolution of compounds, there is no specific data available on the temperature-solubility profile of this compound. Excessive heat may risk degrading the compound. If you choose to warm the solution, do so carefully and monitor for any signs of degradation.
Troubleshooting Guide
Issue: I am having trouble dissolving this compound directly in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the molecule. Direct dissolution in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.
Workflow for Preparing Aqueous Solutions
Caption: A workflow for preparing aqueous solutions of this compound.
Issue: My compound precipitates out of the aqueous solution after diluting the organic stock solution.
This indicates that the solubility limit in the final aqueous-organic mixture has been exceeded. Here are several troubleshooting steps:
Troubleshooting Precipitation
Caption: Troubleshooting guide for precipitation issues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [6][7] |
| Molecular Weight | 166.22 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Liquid | [7] |
| Density | 1.004 g/mL at 25 °C | [8] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source/Method |
| Water | 0.29 g/L | [1] (Predicted) |
| Water | log10ws: -6.69 mol/L | [9] (Crippen Method) |
| Water | Insoluble | [2] |
| Fats | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Ethanol | Soluble | Inferred from use as a solvent in studies |
Note: The conflicting data for water solubility highlights the difficulty in dissolving this compound and the necessity of the experimental protocols outlined below.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent
Objective: To prepare a clear aqueous working solution of this compound for use in biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing. The solution should be clear.
-
-
Prepare the Working Solution:
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically below 0.5% for cell-based assays).
-
Mix gently but thoroughly by pipetting up and down or brief vortexing immediately before use.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, further troubleshooting is required.
-
Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin (Inclusion Complexation)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water or desired aqueous buffer
-
Ethanol (optional, as a co-solvent)
-
Mortar and pestle or magnetic stirrer
-
Filtration system (e.g., 0.22 µm syringe filter)
Procedure (Kneading Method):
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This may need to be optimized.
-
Preparation:
-
Place the accurately weighed β-cyclodextrin in a mortar.
-
Add a small amount of water (or a water-ethanol mixture) to the β-cyclodextrin to form a paste.
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
-
Kneading:
-
Slowly add the this compound solution to the β-cyclodextrin paste.
-
Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should become a thick, uniform paste.
-
-
Drying and Purification:
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Wash the dried complex with a small amount of cold water to remove any uncomplexed β-cyclodextrin and surface-adhered this compound.
-
Dry the complex again.
-
-
Solubility Assessment:
-
Attempt to dissolve the prepared complex in your desired aqueous buffer.
-
Filter the solution to remove any undissolved material.
-
The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
-
Protocol 3: Quantification of this compound in Aqueous Solutions by HPLC-UV
Objective: To determine the concentration of this compound in an aqueous sample.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 230 nm (this should be confirmed by measuring the UV spectrum of a standard solution).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Construct a Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the aqueous sample containing this compound into the HPLC system.
-
Record the peak area for the compound.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualization
Given the limited detailed information on specific signaling pathways directly modulated by this compound's solubility, the following diagram illustrates a logical workflow for investigating its biological activity, taking into account the solubility challenges.
Caption: Experimental workflow for investigating the biological activity of this compound.
References
- 1. Showing Compound this compound (FDB003090) - FooDB [foodb.ca]
- 2. Buy this compound | 27593-23-3 [smolecule.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Pyran-2-one, 6-pentyl- [webbook.nist.gov]
- 7. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 27593-23-3 [chemicalbook.com]
- 9. chemeo.com [chemeo.com]
preventing isomerization of 6-Pentyl-2H-pyran-2-one during storage
This technical support center provides guidance on preventing the isomerization and degradation of 6-Pentyl-2H-pyran-2-one during storage. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue: Appearance of a new peak during HPLC analysis after storage.
-
Possible Cause 1: Hydrolysis. The lactone ring of this compound is susceptible to hydrolysis, especially in the presence of moisture and at neutral to alkaline pH.[1][2][3][4][5] This opens the ring to form the corresponding 6-hydroxy-2-octenoic acid.
-
Solution: Store the compound in a dry, anhydrous environment. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). If aqueous buffers are necessary for experiments, prepare fresh solutions and use them promptly. Maintaining a slightly acidic pH (below 7) can also help to stabilize the lactone form.[6]
-
-
Possible Cause 2: Photo-isomerization or Degradation. Exposure to light, particularly UV light, can induce isomerization of the double bond or other photochemical reactions in unsaturated lactones.[7][8][9][10]
-
Solution: Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Avoid prolonged exposure to direct light during handling.
-
-
Possible Cause 3: Oxidation. The double bond and the pentyl side chain can be susceptible to oxidation, especially with prolonged exposure to air.
-
Solution: Store the compound under an inert atmosphere. For long-term storage, consider adding an antioxidant, but ensure it is compatible with your downstream applications.
-
-
Possible Cause 4: Thermal Degradation. High temperatures can promote degradation of lactones.[11][12][13]
-
Solution: Store the compound at recommended low temperatures (see table below). Avoid repeated freeze-thaw cycles by aliquoting solutions for single use.
-
Table 1: Hypothetical Stability of this compound Under Various Storage Conditions
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) | Predominant Degradation Pathway |
| Solid, -20°C, Dark, Anhydrous | >99 | >98 | Minimal Degradation |
| Solid, 4°C, Dark, Anhydrous | 98 | 95 | Slow Hydrolysis/Oxidation |
| Solid, 25°C, Light, Ambient Air | 90 | 75 | Photo-degradation, Oxidation, Hydrolysis |
| Solution in Anhydrous Acetonitrile (B52724), -20°C, Dark | >99 | >98 | Minimal Degradation |
| Solution in PBS (pH 7.4), 4°C, Dark | 95 | 80 | Hydrolysis |
| Solution in PBS (pH 5.0), 4°C, Dark | 98 | 96 | Slow Hydrolysis |
Note: This data is illustrative and based on the general stability of α,β-unsaturated lactones. Actual stability should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The most common degradation pathway is hydrolysis of the lactone ring to form the corresponding hydroxy acid, particularly in the presence of water and at neutral or alkaline pH.[1][2][3][4][5]
Q2: How can I detect isomerization or degradation of my sample?
A2: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for detecting and quantifying the purity of this compound and identifying any degradation products.[14][15][16][17][18][19][20]
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: For long-term storage, especially for solutions, it is highly recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For short-term storage of the solid compound, a tightly sealed container in a desiccator may be sufficient.
Q4: Can I store solutions of this compound in aqueous buffers?
A4: It is not recommended for long-term storage due to the risk of hydrolysis. If your experiment requires an aqueous buffer, prepare the solution immediately before use and keep it cool. If possible, use a slightly acidic buffer (pH < 7) to slow down hydrolysis.[6]
Q5: What are the ideal storage conditions for solid this compound?
A5: The ideal conditions are in a tightly sealed, light-resistant container, at -20°C or lower, in a dry environment (desiccator).
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired storage solvents/buffers (e.g., anhydrous acetonitrile, PBS pH 7.4, PBS pH 5.0).
-
Storage: Aliquot the test solutions into amber HPLC vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
Time Points: Analyze the samples at specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero.
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation: Take an aliquot of the stored sample that shows degradation in the HPLC analysis. If the sample is in a non-volatile buffer, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.
-
Derivatization (Optional): For the detection of the hydrolyzed hydroxy acid, derivatization (e.g., silylation) may be necessary to improve volatility.
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A suitable temperature gradient to separate the parent compound from potential degradation products.
-
Ionization: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis: Identify the parent compound and any new peaks by comparing their mass spectra with a reference library (e.g., NIST) and their fragmentation patterns.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Photochemistry of β-γ-Unsaturated Spirolactones [mdpi.com]
- 11. Thermal decomposition of tricarbonyliron lactone complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in detecting trace levels of 6-amyl-alpha-pyrone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of 6-amyl-α-pyrone (also known as 6-pentyl-α-pyrone or 6-PP).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 6-amyl-α-pyrone, providing potential causes and recommended solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My 6-amyl-α-pyrone peak is tailing or fronting in my GC-MS analysis. What are the possible causes and how can I fix it?
Answer:
Poor peak shape for 6-amyl-α-pyrone can be attributed to several factors related to the gas chromatography (GC) system and sample introduction.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | 6-amyl-α-pyrone, being a lactone with a carbonyl group, can interact with active sites (e.g., silanols) in the GC inlet liner or the front part of the column. This is a common cause of peak tailing. Use a deactivated inlet liner and/or trim a small portion (10-20 cm) from the front of the GC column. |
| Improper Column Installation | If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can cause peak distortion. Re-cut the column using a ceramic wafer and ensure it is installed according to the manufacturer's instructions for your GC model. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute your sample. If using splitless injection, consider increasing the split ratio. |
| Inappropriate Initial Oven Temperature | If the initial oven temperature is too high, it can cause band broadening and distorted peaks. A general rule is to set the initial temperature about 20°C below the boiling point of the solvent. |
| Matrix Effects | Complex sample matrices can contain non-volatile residues that accumulate in the inlet or on the column, leading to peak tailing. Ensure your sample preparation method effectively removes matrix interferences. |
Issue 2: Low Sensitivity or Inability to Detect Trace Levels
Question: I am struggling to detect low concentrations of 6-amyl-α-pyrone. How can I improve the sensitivity of my method?
Answer:
Detecting trace levels of 6-amyl-α-pyrone requires optimizing both sample preparation and instrument parameters to enhance the signal-to-noise ratio.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Sample Enrichment | At trace levels, direct injection may not be sufficient. Employ a sample pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Purge and Trap.[1][2] For HS-SPME, using a polydimethylsiloxane (B3030410) (PDMS) fiber is effective for trapping volatile compounds like 6-amyl-α-pyrone.[1] |
| Suboptimal Injection Technique | For trace analysis, splitless injection is generally preferred over split injection as it transfers a larger portion of the analyte onto the column. Optimize the splitless time to ensure complete transfer of 6-amyl-α-pyrone without introducing excessive solvent. |
| Non-Ideal GC-MS Parameters | Ensure the MS is operating in Selected Ion Monitoring (SIM) mode rather than full scan mode. SIM mode significantly increases sensitivity by focusing on specific ions characteristic of 6-amyl-α-pyrone (e.g., m/z 166, 98, 81). |
| Matrix-Induced Signal Suppression (LC-MS) | In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can suppress the ionization of 6-amyl-α-pyrone in the ion source. Improve sample cleanup, optimize chromatographic separation to resolve 6-amyl-α-pyrone from interfering compounds, or use a matrix-matched calibration curve. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most suitable sample preparation technique for analyzing 6-amyl-α-pyrone from a liquid culture, such as a Trichoderma fermentation broth?
A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique for extracting volatile and semi-volatile compounds like 6-amyl-α-pyrone from liquid matrices.[1][2] It combines extraction and pre-concentration into a single step. Exposing a PDMS-coated fiber to the headspace of the heated sample allows for the selective adsorption of 6-amyl-α-pyrone, which can then be thermally desorbed into the GC inlet.[1]
Q2: How can I improve the extraction efficiency of 6-amyl-α-pyrone using HS-SPME?
A2: To enhance extraction efficiency, you can optimize several parameters:
-
Temperature: Increasing the sample incubation temperature will increase the vapor pressure of 6-amyl-α-pyrone, leading to higher concentrations in the headspace. A temperature of around 79°C has been shown to be effective.
-
Extraction Time: A longer extraction time will allow for more analyte to adsorb to the fiber. An extraction time of approximately 29 minutes has been used successfully.
-
Salting Out: Adding salt (e.g., NaCl to a concentration of 25% w/v) to your aqueous sample can increase the volatility of 6-amyl-α-pyrone, thereby improving its transfer to the headspace.[1]
-
Agitation: Agitating the sample during extraction helps to maintain equilibrium between the liquid and headspace phases.
Instrumentation and Analysis
Q3: Which analytical technique is better for trace-level quantification of 6-amyl-α-pyrone: GC-MS or LC-MS?
A3: Both techniques can be used, but GC-MS is generally more common for volatile compounds like 6-amyl-α-pyrone.[3] GC provides excellent separation for volatile and semi-volatile compounds, and MS offers high sensitivity and selectivity. LC-MS can also be employed, particularly if the sample matrix is complex and requires extensive cleanup for GC analysis. The choice often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my 6-amyl-α-pyrone assay?
A4: The LOD and LOQ can be estimated using the calibration curve method. This involves preparing a series of calibration standards at decreasing concentrations and constructing a linear regression curve. The LOD and LOQ are then calculated using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
It is crucial to experimentally verify the calculated LOD and LOQ by analyzing multiple replicates of samples spiked at these concentrations to ensure they meet your method's performance criteria for identification and precision.[4][5]
Experimental Protocols
Protocol: Quantification of 6-Amyl-α-Pyrone from Trichoderma Solid-State Fermentation using HS-SPME-GC-MS
This protocol is adapted from a study on the production of 6-pentyl-α-pyrone by Trichoderma harzianum.[1]
1. Sample Preparation:
-
Place 0.1 g of the solid-state fermentation sample (e.g., fungal culture on green coir powder) into a 40 mL vial.
-
Add 20 mL of a 25% (w/v) NaCl solution to the vial.
-
Seal the vial hermetically with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Use a manual SPME holder with a 100 µm polydimethylsiloxane (PDMS) coated fiber.
-
Incubate the sample vial at 79°C with agitation.
-
Expose the SPME fiber to the headspace of the vial for 29 minutes.
3. GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the fiber in the GC injector at 250°C for 4 minutes in splitless mode.
-
Column: Use a CP Sil 5CB column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
- Initial temperature: 35°C, hold for 4 minutes.
- Ramp 1: Increase to 130°C at 10°C/min, hold for 2 minutes.
- Ramp 2: Increase to 240°C at 40°C/min.
-
MS Detector:
- Operate in Selected Ion Monitoring (SIM) mode.
- Monitor characteristic ions for 6-amyl-α-pyrone (e.g., m/z 166, 98, 81).
- Detector temperature: 250°C.
4. Quantification:
-
Prepare a calibration curve using standard solutions of 6-amyl-α-pyrone of known concentrations.
-
Quantify the amount of 6-amyl-α-pyrone in the samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 6-amyl-α-pyrone from a fungal culture using HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS workflow for 6-amyl-α-pyrone analysis.
Signaling Pathways
6-Amyl-α-pyrone production in fungi like Trichoderma is regulated by complex signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Target of Rapamycin (TOR) pathways. These pathways integrate environmental cues to control various cellular processes.
MAPK Signaling Pathway in Trichoderma
The MAPK pathways are crucial for fungal responses to stress and developmental cues. In Trichoderma, at least three distinct MAPK pathways have been identified: Tmk1, Tmk2, and Tmk3, which are homologous to the Fus3/Kss1, Slt2, and Hog1 pathways in yeast, respectively.[6][7]
Caption: Simplified MAPK signaling cascade in Trichoderma.
TOR Signaling Pathway in Fungi
The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.[8][9] In fungi, TOR exists in two distinct complexes, TORC1 and TORC2, which have different downstream effectors.
References
- 1. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and profiling of volatile metabolites of the biocontrol fungus Trichoderma atroviride by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent | MDPI [mdpi.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Extracellular ATP activates MAPK and ROS signaling during injury response in the fungus Trichoderma atroviride [frontiersin.org]
- 8. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi [mdpi.com]
Validation & Comparative
A Comparative Analysis of 6-Pentyl-2H-pyran-2-one and Commercial Fungicides in Plant Pathogen Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound produced by various Trichoderma species, has emerged as a promising biocontrol agent with broad-spectrum antifungal activity against a range of economically important plant pathogens. This guide provides a comparative overview of 6-PP's performance against that of established commercial fungicides, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer insights into the efficacy and mechanisms of action of 6-PP, providing a valuable resource for researchers in the field of sustainable agriculture and fungicide development.
Data Presentation: A Comparative Look at Antifungal Efficacy
The following tables summarize the antifungal activity of this compound (6-PP) and several commercial fungicides against various plant pathogens. It is important to note that the data for 6-PP and commercial fungicides are largely derived from separate studies, employing different experimental conditions. Therefore, direct comparisons of efficacy should be made with caution.
Table 1: Antifungal Activity of this compound (6-PP)
| Target Pathogen | Host Plant(s) | Efficacy Metric | Value | Reference(s) |
| Peronophythora litchii | Litchi | EC50 (Mycelial Growth) | 43 µg/mL | [1][2] |
| Clarireedia jacksonii | Turf | EC50 (Mycelial Growth) | 0.04 µg/mL | |
| Clarireedia monteithiana | Turf | EC50 (Mycelial Growth) | 0.37 µg/mL | |
| Fusarium oxysporum | Tomato | Mycelial Growth Inhibition | Up to 70% at 25 mg/L | [1] |
| Sclerotium rolfsii | Artichoke | Mycelial Growth Inhibition | 90% (for the related viridepyronone) | [1] |
| Magnaporthiopsis maydis | Maize | Disease Symptom Reduction | Up to 20% | [2] |
| Magnaporthiopsis maydis | Maize | Pathogen Infection Reduction | 94-98% | [2] |
Table 2: Antifungal Activity of Commercial Fungicides
| Fungicide | Target Pathogen | Efficacy Metric | Value | Reference(s) |
| Azoxystrobin + Difenoconazole | Pseudocercospora spp. | Percent Disease Control (PDC) | 100% | |
| Azoxystrobin + Difenoconazole | Alternaria alternata | Percent Disease Control (PDC) | >72% | |
| Tebuconazole (B1682727) | Fusarium graminearum | EC50 (Mycelial Growth) | 0.33 ± 0.03 µg/mL | [3][4] |
| Tebuconazole | Fusarium pseudograminearum | EC50 (Mycelial Growth) | 0.2328 ± 0.0840 μg/mL | [5] |
| Prochloraz-Mn | Cladobotryum mycophilum | EC50 (Mycelial Growth) | 0.045 mg/L | |
| Metrafenone | Cladobotryum mycophilum | EC50 (Mycelial Growth) | 0.025 mg/L |
Disclaimer: The data presented in Tables 1 and 2 are from different studies and are not the result of direct head-to-head comparisons in the same experiment. The experimental conditions, including pathogen isolates, fungicide concentrations, and assessment methods, may vary significantly between studies. Therefore, these tables should be used for informational purposes and not for direct comparison of the absolute efficacy of 6-PP and commercial fungicides.
Mechanism of Action: A Focus on the TOR Signaling Pathway
Current research indicates that 6-PP exerts its antifungal effects through multiple mechanisms, with a significant impact on the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in fungi.[1] In the oomycete Peronophythora litchii, 6-PP treatment has been shown to disrupt the TOR pathway, leading to inhibited growth and development.[1] Transcriptomic analysis revealed that 6-PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1] This modulation of the TOR pathway ultimately affects vegetative growth, sporangium production, and pathogenicity.[1]
Caption: Proposed mechanism of 6-PP on the TOR pathway in P. litchii.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Antifungal Activity Assessment by Air Fumigation
This method is particularly useful for volatile compounds like 6-PP.[1]
Objective: To determine the inhibitory effect of 6-PP on the mycelial growth of a fungal pathogen.
Materials:
-
Pure this compound (6-PP)
-
Suitable volatile solvent (e.g., ethanol)
-
Petri dishes containing appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
-
Target fungal pathogen culture
-
Sterile cork borer
-
Parafilm
-
Incubator
Procedure:
-
Fungal Culture Preparation: A mycelial plug of the target fungus is taken from the margin of an actively growing culture using a sterile cork borer and placed in the center of a fresh PDA plate.
-
Preparation of 6-PP Solutions: A series of concentrations of 6-PP are prepared in a suitable volatile solvent. For example, create solutions to achieve final concentrations of 20, 40, 70, 100, and 150 µg/mL in the headspace of the Petri dish assembly.[2]
-
Fumigation Setup: The setup consists of two petri dish bottoms. One contains the fungal culture, and a sterile filter paper disc is placed on the inner surface of the lid of the other.
-
Application of 6-PP: A specific volume of the 6-PP solution is applied to the filter paper disc. The solvent is allowed to evaporate completely.
-
Assembly and Incubation: The Petri dish with the fungal culture is inverted and placed over the Petri dish containing the 6-PP-treated filter paper, creating a sealed chamber. The assembly is sealed with Parafilm.
-
Control: A control plate is prepared using the solvent alone on the filter paper.
-
Incubation: The plates are incubated at an appropriate temperature for the target fungus until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony in both control and treated plates is measured. The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treatment group.
-
-
-
EC50 Determination: The effective concentration causing 50% inhibition (EC50) can be calculated by probit analysis of the inhibition data.[2]
Caption: Workflow for in vitro antifungal testing of 6-PP.
Protocol 2: In Vivo Biocontrol Efficacy Assessment by Seed Treatment
Objective: To evaluate the efficacy of 6-PP as a seed treatment to protect against a soil-borne pathogen.
Materials:
-
Pure this compound (6-PP)
-
Adherent (e.g., Tween 20)
-
Sterile water
-
Viable seeds of a susceptible host plant (e.g., maize)
-
Soil infested with a target pathogen (e.g., Magnaporthiopsis maydis)
-
Sterile soil
-
Pots
-
Growth chamber or greenhouse
Procedure:
-
Preparation of 6-PP Seed Coating Solution: Prepare a solution of 6-PP at desired concentrations (e.g., to achieve 30 µg of 6-PP per seed).[2] Add a small amount of an adherent to improve the coating.
-
Seed Treatment: Divide seeds into treatment groups:
-
Untreated control (seeds in sterile soil)
-
Pathogen control (untreated seeds in infested soil)
-
6-PP treatments (coated seeds in infested soil)
-
-
For the treatment groups, coat the seeds with the respective 6-PP solutions until the solution is fully absorbed.
-
Sowing: Sow the seeds in pots containing either sterile or infested soil according to the experimental design.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse under controlled conditions suitable for the host plant.
-
Data Collection: After a predetermined period, assess various parameters, including:
-
Seed germination rate
-
Plant height and biomass
-
Disease severity (using a rating scale)
-
Pathogen load in plant tissues (e.g., via qPCR)
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Caption: Workflow for in vivo biocontrol efficacy testing of 6-PP.
Conclusion
This compound demonstrates significant potential as a biofungicide. Its broad-spectrum activity and its unique mode of action targeting the TOR signaling pathway make it a compelling candidate for integrated pest management strategies. However, the lack of direct comparative studies with commercial fungicides under standardized conditions remains a critical research gap. Future research should focus on head-to-head comparisons to accurately assess the relative performance of 6-PP and to determine its optimal application in various agricultural settings. Such studies will be instrumental in paving the way for the development of 6-PP as a commercially viable and environmentally friendly alternative to synthetic fungicides.
References
- 1. A New Insight into this compound against Peronophythora litchii via TOR Pathway [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Guide to 6-Amyl-α-Pyrone and Other Coconut Lactones
For researchers and scientists in the fields of flavor chemistry and sensory science, understanding the nuanced differences between aroma compounds is critical for successful product development. This guide provides an objective comparison of the sensory properties of 6-amyl-α-pyrone against other lactones commonly associated with coconut and creamy profiles, namely δ-decalactone and γ-decalactone. The information herein is supported by available experimental data to facilitate informed decisions in research and application.
Qualitative and Quantitative Sensory Profiles
6-Amyl-α-pyrone and various lactones contribute significantly to the creamy, fruity, and coconut-like aromas found in nature and utilized in food and fragrance applications. While they share the descriptor "coconut," their sensory profiles are distinct. 6-Amyl-α-pyrone is often described as having a characteristic coconut aroma, but also possesses fatty, waxy, and creamy notes.[1][2] Some sources also attribute it with notes of cocoa fruitiness, mushroom, and blue cheese.[3]
In contrast, δ-decalactone is considered indispensable for its quintessential creamy and coconut profile, often with a subtle fruity nuance.[4][5] γ-Decalactone, a constitutional isomer of the delta form, leans more towards a rich peach and apricot character, with creamy and milky sweetness.[6] The sensory differences are summarized in the table below, which also includes quantitative odor detection thresholds where available. It is important to note that threshold values are highly dependent on the medium in which they are tested (e.g., water, wine, air).
Table 1: Comparison of Sensory and Physical Properties
| Compound Name | Chemical Structure | CAS Number | Molecular Formula | Qualitative Sensory Descriptors | Odor Detection Threshold |
| 6-Amyl-α-pyrone | CCCCCC1=CC=CC(=O)O1 | 27593-23-3 | C₁₀H₁₄O₂ | Coconut, creamy, sweet, fatty, waxy, nutty, mushroom.[7][8] | Data in water not available. Taste described at 30 ppm.[7] |
| δ-Decalactone | CCCCCC1CCCC(=O)O1 | 705-86-2 | C₁₀H₁₈O₂ | Intensely coconut-like, creamy, sweet, milky, buttery, with peach nuances.[5] | 100 ppb (in water).[4] |
| γ-Decalactone | CCCCCC1CCC(=O)O1 | 706-14-9 | C₁₀H₁₈O₂ | Rich peach/apricot, creamy, milky sweetness, velvety.[6] | 11 ppb (medium not specified).[6] |
Experimental Protocols
The sensory data for aroma compounds are generated through rigorous, standardized methodologies. The following sections detail the protocols for two key experimental approaches: Quantitative Descriptive Analysis (QDA) for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory analysis.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify and quantify the sensory attributes of a product by a trained panel.
Objective: To create a detailed sensory profile of an aroma compound by rating the intensity of its various flavor and aroma attributes.
Materials:
-
Purified, food-grade samples of the aroma compounds.
-
Odor-free medium for dilution (e.g., deionized water, propylene (B89431) glycol, or refined oil).
-
Reference standards for each sensory attribute (e.g., pure vanillin (B372448) for "sweet," diluted acetic acid for "sour").
-
Glassware (beakers, graduated cylinders).
-
Sensory evaluation booths compliant with ISO standards.
-
Data collection software or standardized paper ballots with unstructured line scales (typically 15 cm).
Procedure:
-
Panelist Selection & Screening:
-
Recruit 10-12 individuals based on their interest, availability, and sensory acuity.
-
Screen candidates for their ability to detect and describe basic tastes and aromas and to discriminate between different intensities.
-
-
Lexicon Development:
-
In group sessions facilitated by a panel leader, present the panelists with the target aroma compounds at various concentrations.
-
Panelists collaboratively generate descriptive terms (a "lexicon") for the aroma, flavor, and mouthfeel characteristics they perceive.
-
The panel leader guides the discussion to reach a consensus on the terms and their definitions. Reference standards are provided to anchor these terms.
-
-
Panelist Training (40-120 hours):
-
Train the panelists to consistently use the developed lexicon.
-
Panelists practice rating the intensity of each attribute using the line scale, from "low" to "high." They are trained to use the full range of the scale and to reproduce their assessments accurately over multiple sessions.
-
-
Sample Evaluation:
-
Prepare samples by diluting the aroma compounds to a predetermined concentration in the chosen medium.
-
Present samples monadically (one at a time) in coded, identical containers to the panelists in individual sensory booths.
-
Panelists independently rate the intensity of each attribute on the provided line scale.
-
Replicate sessions (typically 2-3) are conducted to ensure data reliability.
-
-
Data Analysis:
-
Convert the marks on the line scales to numerical data.
-
Use statistical methods, such as Analysis of Variance (ANOVA), to analyze the data for significant differences in attribute intensities between samples.
-
Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the human nose as a sensitive detector to identify which volatile compounds in a complex mixture are responsible for its aroma.
Objective: To separate volatile compounds and identify which ones are odor-active.
Materials:
-
Gas Chromatograph (GC) equipped with a sniffing port (olfactometry port).
-
Mass Spectrometer (MS) detector (optional but recommended for identification).
-
Sample of the volatile extract (e.g., headspace extract of a food product containing the lactones).
-
Solid Phase Microextraction (SPME) fibers for sample extraction.
-
GC column appropriate for flavor compounds (e.g., DB-WAX).
-
Trained human assessor.
Procedure:
-
Sample Preparation:
-
Isolate volatile compounds from the sample matrix. Headspace SPME is a common solvent-free method. A sample is placed in a sealed vial and heated to allow volatiles to accumulate in the headspace. An SPME fiber is then exposed to the headspace to adsorb the compounds.
-
-
GC Separation:
-
The SPME fiber is inserted into the hot GC inlet, where the adsorbed volatiles are desorbed and transferred to the GC column.
-
The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.
-
-
Olfactometric Detection:
-
At the end of the GC column, the effluent is split. One portion goes to a conventional detector (like a Flame Ionization Detector or MS), and the other goes to a heated transfer line leading to a glass sniffing port.
-
A trained assessor sniffs the effluent from the port throughout the GC run.
-
The assessor records the time, duration, intensity, and a qualitative descriptor for every odor detected.
-
-
Data Analysis & Compound Identification:
-
The olfactometry data (an "aromagram") is aligned with the chromatogram from the conventional detector.
-
This alignment reveals which chromatographic peaks correspond to an odor event.
-
If an MS detector is used, the mass spectrum of the odor-active peak can be compared to a library (e.g., NIST) to tentatively identify the compound. Confirmation is done by comparing its retention time and odor with an authentic standard.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and chemical relationships discussed in this guide.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Caption: Structural relationship of key coconut aroma compounds.
References
- 1. 6-戊基-α-2H-吡喃-2-酮 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Amyl-α-pyrone - Wikipedia [en.wikipedia.org]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Odor Detection Thresholds & References [leffingwell.com]
- 5. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. 6-amyl-alpha-pyrone, 27593-23-3 [perflavory.com]
- 7. parchem.com [parchem.com]
- 8. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Mechanism of 6-Pentyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent 6-Pentyl-2H-pyran-2-one (6-PP) with established antifungal drugs, including azoles, polyenes, and echinocandins. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound (6-PP)
This compound, also known as 6-pentyl-α-pyrone, is a volatile organic compound and a secondary metabolite produced by various species of the fungus Trichoderma. It is recognized for its broad-spectrum antifungal activity against a variety of plant pathogenic fungi, presenting a promising alternative to conventional synthetic fungicides. This guide delves into the current understanding of its antifungal mechanism and compares its efficacy with that of widely used antifungal drug classes.
Mechanism of Action
This compound (6-PP)
The antifungal mechanism of 6-PP is multifaceted and appears to involve several cellular processes:
-
Disruption of Metabolic Homeostasis: Transcriptome and metabolome analyses have shown that 6-PP significantly disturbs the metabolic balance within fungal cells, particularly affecting amino acid metabolism[1].
-
Enzyme Inhibition and Induction of Autophagy: 6-PP has been found to downregulate the expression of and bind to the ECHS1 protein at the transcriptional level. This inhibition of ECHS1 protein activity is thought to induce autophagy, a process of cellular self-degradation, in fungal cells[1].
-
TOR Pathway Modulation: Studies suggest that 6-PP may also exert its antifungal effects by modulating the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism in fungi[2].
dot
Caption: Antifungal mechanism of this compound (6-PP).
Alternative Antifungal Agents
For comparison, the mechanisms of action for three major classes of antifungal drugs are outlined below:
-
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption leads to a dysfunctional cell membrane and inhibits fungal growth.
-
Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
-
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and fungal cell lysis.
dot
Caption: Mechanisms of action for common antifungal drug classes.
Comparative Antifungal Efficacy
The following tables summarize the in vitro antifungal activity of 6-PP and comparator antifungal agents against various fungal pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), where available. It is important to note that direct comparison is challenging due to variations in experimental conditions and the fungal species tested across different studies.
Table 1: Antifungal Activity of this compound (6-PP)
| Fungal Species | Assay Type | EC50 / MIC (µg/mL) | Reference |
| Peronophythora litchii | Air Fumigation | 43 | [2] |
| Clarireedia jacksonii | Mycelial Growth Rate | 0.04 | [3] |
| Clarireedia monteithiana | Mycelial Growth Rate | 0.37 | [3] |
| Fusarium oxysporum | Growth Inhibition | 25 mg/L (~25 µg/mL) | [4] |
| Sclerotium rolfsii | Growth Inhibition | >90% inhibition at 196 µg/mL | [4] |
Table 2: Antifungal Activity of Fluconazole (Azole)
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | ≤0.25 - 16 | 0.5 | [5] |
| Candida glabrata | ≤0.25 - >64 | 32 | [5] |
| Candida krusei | 2 - >64 | ≥64 | [5] |
| Cryptococcus neoformans | 0.12 - 128 | 16 | [6] |
Table 3: Antifungal Activity of Amphotericin B (Polyene)
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Aspergillus fumigatus | 0.12 - 4 | 1 | [7] |
| Fusarium spp. | 0.5 - >16 | 16 | [7] |
| Candida albicans | 0.12 - 2 | 1 | [8] |
| Candida glabrata | 0.12 - 2 | 1 | [8] |
Table 4: Antifungal Activity of Caspofungin (Echinocandin)
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | ≤0.03 - 2 | 0.5 | [1] |
| Candida glabrata | ≤0.03 - 2 | 1 | [1] |
| Candida inconspicua | 0.06 - 0.25 | 0.25 | [9] |
| Aspergillus fumigatus | 0.03 - 0.5 | 0.12 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing
dot
Caption: General workflow for in vitro antifungal susceptibility testing.
Protocol 4.1.1: Air Fumigation Assay for Volatile Compounds (e.g., 6-PP)
This method is suitable for assessing the antifungal activity of volatile compounds like 6-PP.
-
Fungal Culture Preparation: Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) in a Petri dish until it reaches the desired growth stage.
-
Preparation of 6-PP Solutions: Prepare a series of dilutions of 6-PP in a volatile solvent (e.g., ethanol (B145695) or acetone) to achieve the desired final concentrations (e.g., 20, 40, 70, 100, and 150 µg/mL) in the headspace of the sealed Petri dish assembly.
-
Assay Setup:
-
Place a mycelial plug from the actively growing fungal culture onto the center of a fresh agar plate.
-
In a separate, empty Petri dish of the same size, place a sterile filter paper disc.
-
Apply a specific volume of the 6-PP solution to the filter paper disc.
-
Invert the empty Petri dish containing the treated filter paper over the agar plate with the fungal plug.
-
Seal the two Petri dishes together with Parafilm to create a closed environment.
-
-
Incubation: Incubate the sealed plates at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in the treated and control (solvent only) plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC50 value, the concentration of 6-PP that causes 50% inhibition of mycelial growth.
-
Protocol 4.1.2: Broth Microdilution Assay (for non-volatile compounds)
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of non-volatile antifungal agents.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).
-
Antifungal Agent Dilution: Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control.
Transcriptome Analysis (RNA-seq) of Fungal Response to 6-PP
This protocol outlines the general steps for analyzing changes in gene expression in a fungus upon exposure to 6-PP.
-
Fungal Culture and Treatment: Grow the fungal culture to a specific phase and then expose it to a sub-lethal concentration of 6-PP for a defined period. A control group without 6-PP treatment is also required.
-
RNA Extraction: Harvest the fungal mycelia and extract total RNA using a suitable method, such as a TRIzol-based protocol followed by a cleanup kit to ensure high-quality RNA.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The libraries are then sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to the reference fungal genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the 6-PP treated samples compared to the control.
-
Functional Annotation and Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological processes affected by 6-PP.
-
Metabolome Analysis (GC-MS) of Fungal Response to 6-PP
This protocol describes a general workflow for studying the metabolic changes in a fungus after treatment with 6-PP using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Fungal Culture and Treatment: Similar to the RNA-seq protocol, treat the fungal culture with 6-PP.
-
Metabolite Extraction: Quench the metabolism of the fungal cells rapidly and extract the intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
-
Sample Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects and helps identify them based on their mass spectra.
-
Data Analysis:
-
Peak Identification and Quantification: Identify the metabolites by comparing their mass spectra and retention times to a spectral library. Quantify the relative abundance of each metabolite.
-
Statistical Analysis: Use multivariate statistical methods (e.g., Principal Component Analysis - PCA, and Partial Least Squares-Discriminant Analysis - PLS-DA) to identify metabolites that are significantly altered by the 6-PP treatment.
-
Pathway Analysis: Map the altered metabolites to metabolic pathways to understand the metabolic response to 6-PP.
-
In Silico Protein-Ligand Docking
This protocol provides a general outline for predicting the binding of 6-PP to a target fungal protein using computational methods.
-
Preparation of Ligand and Protein Structures:
-
Ligand (6-PP): Obtain the 3D structure of 6-PP from a chemical database (e.g., PubChem) and prepare it for docking by assigning charges and atom types.
-
Protein: Obtain the 3D structure of the target fungal protein from a protein structure database (e.g., Protein Data Bank - PDB) or predict its structure using homology modeling if an experimental structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Binding Site Prediction: Identify the potential binding site on the protein. This can be based on the location of a known inhibitor or predicted using computational tools.
-
Molecular Docking: Use a docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of 6-PP within the protein's binding site. The software will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding energy.
-
Analysis of Results:
-
Binding Affinity: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol). A lower score generally indicates a more favorable binding.
-
Binding Pose and Interactions: Visualize the docked complex to analyze the interactions between 6-PP and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions).
-
Conclusion
This compound demonstrates significant antifungal activity through a mechanism that appears to be distinct from conventional antifungal agents. Its ability to disrupt metabolic homeostasis and induce autophagy in fungal cells presents a novel approach to antifungal therapy. While further research is needed to fully elucidate its mechanism and to establish its efficacy in a broader range of fungal pathogens, 6-PP holds promise as a bio-based fungicide. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of 6-PP as a lead compound for the development of new antifungal agents.
References
- 1. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling of fungal metabolites via the OSMAC approach: Novel identification of Brianthein W from an endophytic fungus, Hypomontagnella monticulosa Zg15SU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 6-Pentyl-2H-pyran-2-one (6-PP) as a Biocontrol Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 6-Pentyl-2H-pyran-2-one (6-PP), a promising volatile organic compound produced by Trichoderma species, with other established biocontrol agents. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate biocontrol strategies for plant disease management.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of 6-PP and alternative biocontrol agents against various phytopathogenic fungi.
Table 1: In Vivo Efficacy of this compound (6-PP)
| Target Pathogen | Host Plant | 6-PP Concentration | Efficacy Metric | Result |
| Clarireedia spp. (Dollar Spot) | Turfgrass | 1 µg/mL | Preventive Effect (in pots) | 72.21% disease reduction[1] |
| Fusarium oxysporum | Tomato | 25 mg/L | Mycelial Growth Inhibition | Up to 70%[2] |
| Peronophythora litchii | Litchi | Not specified | Disease Control & Preservation | Significantly inhibited growth and sporangial germination, and preserved fruit quality[3] |
Table 2: In Vivo Efficacy of Alternative Biocontrol Agents
| Biocontrol Agent | Target Pathogen | Host Plant | Efficacy Metric | Result |
| Trichoderma harzianum & Trichoderma viride | Phytophthora nicotianae (Black Shank) | Tobacco | Relative Control Effect | >60% disease reduction[4] |
| Trichoderma AR-4 and ST4-1 | Pythium spp. (Damping-off) | Cucumber | Relative Control Effect | 80.33% and 82.67% disease reduction, respectively[4] |
| Bacillus subtilis | Colletotrichum gloeosporioides | Chilli | Disease Incidence Reduction | 65% reduction in disease incidence[5] |
| Bacillus subtilis ZSH-1 | Colletotrichum gloeosporioides (Anthracnose) | Poplar | Disease Control Efficacy (Greenhouse) | 47.6% efficacy in controlling poplar anthracnose[6] |
| Pseudomonas fluorescens | Pythium ultimum | Cucumber | Enhanced Biocontrol Activity | Protects cucumber from Pythium spp.[7] |
| Pseudomonas protegens CHA0 | Ralstonia solanacearum | Not specified | Bacterial Wilt Incidence | Effective at reducing bacterial wilt incidence[8] |
Experimental Protocols
In Vivo Biocontrol Efficacy Assessment of 6-PP (Detached Leaf and Potted Plant Assay)
This protocol is adapted from the methodology used to assess the efficacy of 6-PP against dollar spot in turfgrass.[1]
Objective: To determine the protective and curative activity of 6-PP against a target fungal pathogen on detached leaves and in whole plants.
Materials:
-
Healthy, detached leaves of the host plant
-
Potted host plants
-
6-PP solution at desired concentrations (e.g., 1 µg/mL)
-
Pathogen spore suspension or mycelial plugs
-
Sterile distilled water (control)
-
Humid chambers
-
Growth chambers or greenhouse with controlled environment
Procedure:
Detached Leaf Assay (Preventive):
-
Place healthy, detached leaves in a humid chamber.
-
Spray the leaves with the 6-PP solution until runoff.
-
After a set period (e.g., 24 hours), inoculate the leaves with the fungal pathogen (spore suspension or mycelial plug).
-
Incubate the leaves in the humid chamber under controlled conditions (e.g., specific temperature and light cycle).
-
Observe and record disease development (e.g., lesion size, percentage of infected area) over a set period.
Detached Leaf Assay (Curative):
-
Inoculate healthy, detached leaves with the fungal pathogen.
-
After a set period of incubation (e.g., 24 hours), spray the infected leaves with the 6-PP solution.
-
Continue incubation and record disease progression as described above.
Potted Plant Assay (Preventive):
-
Spray potted plants with the 6-PP solution.
-
After 24 hours, inoculate the plants with the fungal pathogen.
-
Maintain the plants in a growth chamber or greenhouse under conditions conducive to disease development.
-
Assess disease severity at regular intervals.
Control Groups:
-
Negative Control: Plants/leaves treated with sterile distilled water instead of 6-PP and inoculated with the pathogen.
-
Mock-inoculated Control: Plants/leaves treated with 6-PP but not inoculated with the pathogen.
Data Analysis: Calculate the percentage of disease control efficacy using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of 6-PP Action
The following diagram illustrates the proposed mechanism of action of 6-PP on the Target of Rapamycin (TOR) signaling pathway in the phytopathogenic oomycete Peronophythora litchii.[9][10] 6-PP upregulates the expression of TOR pathway-related genes, such as PlCytochrome C and the transcription factor PlYY1, while downregulating negative regulators of the pathway.[9] This ultimately inhibits vegetative growth and virulence of the pathogen.
Caption: Proposed mechanism of 6-PP on the TOR pathway in P. litchii.
General Experimental Workflow for In Vivo Biocontrol Efficacy
The following diagram outlines a general workflow for assessing the in vivo efficacy of a biocontrol agent.
Caption: General experimental workflow for in vivo biocontrol efficacy.
References
- 1. Inhibitory activity of 6-pentyl-2<i>H</i>-pyran-2-one against the pathogenesis fungi of dollar spot and its control efficacy [nyxxb.cn]
- 2. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Pentyl-2 H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential biocontrol efficiency of Trichoderma species against oomycete pathogens [frontiersin.org]
- 5. Potentiality of Bacillus subtilis as biocontrol agent for management of anthracnose disease of chilli caused by Colletotrichum gloeosporioides OGC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of biocontrol Bacillus species on plant growth promotion and systemic-induced resistant potential against ba… [ouci.dntb.gov.ua]
- 7. Impact of Biocontrol Pseudomonas fluorescens CHA0 and a Genetically Modified Derivative on the Diversity of Culturable Fungi in the Cucumber Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining in vitro and in vivo screening to identify efficient Pseudomonas biocontrol strains against the phytopathogenic bacterium Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Insight into this compound against Peronophythora litchii via TOR Pathway | MDPI [mdpi.com]
- 10. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Pentyl-2H-pyran-2-one in Biological Assays: A Guide to Activity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound, and its structural analogs. 6-PP, primarily isolated from Trichoderma species, has garnered significant interest for its potent antifungal and phytotoxic properties, making it a promising candidate for agricultural and therapeutic applications.[1][2][3][4][5] This document summarizes key experimental data, details relevant methodologies, and explores the compound's mechanism of action to shed light on its activity spectrum and potential for cross-reactivity in various biological assays.
Quantitative Data Summary
The biological activity of this compound and its analogs has been evaluated in several studies. The following tables summarize the key quantitative data from comparative antifungal and phytotoxicity assays.
Table 1: Comparative Antifungal Activity of this compound and Its Analogs
| Compound | Fungal Species | Assay Type | Concentration | Observed Effect | Reference |
| This compound (I) | Penicillium digitatum, P. expansum, P. italicum | Agar Diffusion | 500 µL/disk | Antifungal activity | [1] |
| Botrytis cinerea, Sclerotinia sp. | Agar Well Diffusion | Not specified | Antifungal activity | [1] | |
| Cylindrocarpon destructans | Not specified | Not specified | Antifungal activity | [6] | |
| Peronophythora litchii | Mycelial Growth | EC50: 43 µg/mL | Oomyticidal activities | [3] | |
| Fusarium oxysporum | Mycelial Growth Inhibition | 25 mg/L | Up to 70% inhibition | [4] | |
| Magnaporthiopsi s maydis | Not specified | Not specified | Antifungal efficiency | [3] | |
| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) | Penicillium species | Agar Diffusion | 500 µL/disk | Most active against Penicillium species | [1][7] |
| (RS)-dihydro-5-hexyl-2H-furan-2-one (III) | Penicillium species | Agar Diffusion | 500 µL/disk | Antifungal activity | [1] |
| (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) | Penicillium species | Agar Diffusion | 500 µL/disk | Antifungal activity | [1] |
| (RS)-dihydro-5-octyl-2H-furan-2-one (V) | Penicillium species | Agar Diffusion | 500 µL/disk | Antifungal activity | [1] |
| (RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI) | Penicillium species | Agar Diffusion | 500 µL/disk | Antifungal activity | [1] |
Table 2: Phytotoxic Activity of this compound and Its Analogs
| Compound | Plant Species | Assay Type | Concentrations Tested (v/v) | Observed Effect | Reference |
| This compound (I) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxic activity | [1] |
| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxicity | [1] |
| (RS)-dihydro-5-hexyl-2H-furan-2-one (III) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxicity | [1] |
| (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxicity | [1] |
| (RS)-dihydro-5-octyl-2H-furan-2-one (V) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxicity | [1] |
| (RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI) | Not specified | Plant Growth Assay | 0.001%, 0.01%, 0.1%, 1% | Phytotoxicity | [1] |
Mechanism of Action and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the antifungal activity of this compound. This sheds light on its potential for specific target interactions versus broader, less specific effects that could be interpreted as cross-reactivity.
One proposed mechanism involves the Target of Rapamycin (TOR) signaling pathway , a crucial regulator of cell growth and metabolism in fungi.[3] In Peronophythora litchii, 6-PP treatment led to the upregulation of TOR pathway-related genes.[8]
Another study identified ECHS1 (Enoyl-CoA hydratase, short chain 1) as a hub gene affected by 6-PP stress in Cylindrocarpon destructans.[6] 6-PP was found to downregulate the expression of ECHS1 and bind to the ECHS1 protein, leading to a disturbance in amino acid metabolism and the induction of autophagy.[6]
In plants, 6-PP has been shown to regulate root morphogenesis by affecting auxin signaling and ETHYLENE INSENSITIVE 2 (EIN2) functioning in Arabidopsis thaliana.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 6. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of this compound and Its Analogs | Semantic Scholar [semanticscholar.org]
- 8. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 6-Pentyl-2H-pyran-2-one Versus Synthetic Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
The demand for effective and safe food preservation methods is a cornerstone of the global food supply chain. While synthetic preservatives have long been the industry standard, consumer interest in natural alternatives is driving research into novel compounds. This guide provides an objective comparison of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring lactone, and common synthetic food preservatives such as sorbates, benzoates, and sulfites. This analysis is supported by available experimental data on their antimicrobial and antioxidant properties, alongside a review of their toxicological profiles.
Executive Summary
This compound (6-PP), a volatile secondary metabolite produced by various Trichoderma species, exhibits significant antifungal and, to a lesser extent, antibacterial properties. It is also reported to have antioxidant capabilities. Synthetic preservatives, including potassium sorbate (B1223678), sodium benzoate (B1203000), and sulfites, are widely used due to their broad-spectrum antimicrobial activity and cost-effectiveness. However, concerns regarding their potential health effects have prompted a search for safer alternatives. This guide aims to provide a data-driven comparison to aid researchers and professionals in evaluating the potential of 6-PP as a viable alternative to synthetic food preservatives.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the antimicrobial and antioxidant efficacy of this compound and selected synthetic preservatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Preservative | Test Organism | MIC (µg/mL) | Reference(s) |
| This compound (6-PP) | Filamentous Fungi (e.g., Aspergillus, Penicillium) | 80 - 90 | [1] |
| Staphylococcus aureus | 100 | [1] | |
| Enterobacterales isolates | 16 - 32 | [2][3] | |
| Potassium Sorbate | Escherichia coli | 400 | [4] |
| Staphylococcus aureus | 400 | [4] | |
| Bacillus subtilis | 800 | [4] | |
| Food Spoilage Fungi | 100 - 1000 | [5] | |
| Sodium Benzoate | Escherichia coli | 400 | [4] |
| Staphylococcus aureus | 400 | [4] | |
| Bacillus subtilis | 400 | [4] | |
| E. coli O157:H7, Salmonella enterica, Listeria monocytogenes (at pH 4.0) | 1000 | [6][7] | |
| Sulfites (Sodium Bisulfite) | Escherichia coli | 1.56 | [4] |
| Salmonella enteritidis | 1.56 | [4] | |
| Bacillus subtilis | 3.125 | [4] | |
| Staphylococcus aureus | 6.25 | [4] |
Table 2: Antioxidant Activity (IC50 Values)
| Preservative | Assay | IC50 Value | Reference(s) |
| This compound (6-PP) | DPPH Radical Scavenging | Not as strong as quercetin (B1663063) (qualitative) | [8] |
| Sodium Benzoate | Fluorescence Polarization Immunoassay | 2.48 µg/mL | [9] |
| Potassium Sorbate | DPPH Radical Scavenging | 38.12 ± 1.52 µg/mL to 148.7 ± 1.23 µg/mL (for olive twig extracts containing phenolic compounds) | [10] |
| Sulfites | Various assays (FRAP, ABTS) | Positively affects antioxidant properties of wine | [11][12][13] |
Table 3: Toxicological Profile
| Preservative | Acceptable Daily Intake (ADI) | LD50 (Oral, Rat) | Key Toxicological Concerns | Reference(s) |
| This compound (6-PP) | Not Established | Not Found | Limited data available | |
| Potassium Sorbate | 0-25 mg/kg body weight | 4920 mg/kg | Skin, eye, and respiratory irritant in pure form; genotoxic activity in vitro under certain conditions. | [1][14] |
| Sodium Benzoate | 0-5 mg/kg body weight | >1000 mg/kg/day (NOAEL) | Can cause allergic reactions; may generate oxidative stress and have mutagenic effects at high concentrations. | [15][16] |
| Sulfites | 0-0.7 mg/kg body weight | 130 mg/kg (mice, intravenous) | Can trigger adverse reactions in sensitive individuals (e.g., asthmatics); hypersensitivity and allergic reactions. | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Preservative: The test compound (6-PP or synthetic preservative) is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without preservative) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 28-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.[19]
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Preparation of Test Samples: The preservative is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Mandatory Visualization
Signaling Pathway: Hypothetical Mechanism of 6-PP Antimicrobial Action
Caption: Hypothetical mechanisms of 6-PP's antimicrobial action.
Experimental Workflow: Comparative Efficacy Assessment
Caption: Workflow for comparing preservative efficacy.
Discussion and Conclusion
The available data suggests that this compound possesses notable antifungal activity, with MIC values comparable to or, in some cases, lower than those of synthetic preservatives against certain fungal species. Its antibacterial spectrum appears to be more limited, with higher MICs required compared to some synthetic options, particularly sulfites. The antioxidant capacity of 6-PP, while not as potent as some well-known antioxidants in direct radical scavenging assays, may contribute to its preservative effects through other mechanisms, such as modulating cellular redox balance.
A significant advantage of 6-PP is its natural origin, which aligns with the growing consumer demand for "clean label" products. However, a major hurdle for its widespread application is the limited toxicological data available. Establishing a comprehensive safety profile, including an Acceptable Daily Intake (ADI), is crucial for regulatory approval and industry adoption.
In contrast, synthetic preservatives like potassium sorbate, sodium benzoate, and sulfites have well-established efficacy and extensive toxicological data. Their use is regulated with defined ADI levels, providing a clear framework for their application in food products.[1][15][17] However, the documented potential for adverse health effects, such as allergic reactions and hypersensitivity, remains a significant concern for a subset of the population.[15][18]
References
- 1. Potassium sorbate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. itjfs.com [itjfs.com]
- 12. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety studies on potassium sorbate-www.gnfchem.com [gnfchem.com]
- 15. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. Sulfite food and beverage additives - Wikipedia [en.wikipedia.org]
- 18. Sulfites in meat: Occurrence, activity, toxicity, regulation, and detection. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Amyl-alpha-Pyrone Production Across Trichoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 6-amyl-alpha-pyrone (6-PP), a volatile secondary metabolite with a characteristic coconut-like aroma, produced by various species of the genus Trichoderma. This compound has garnered significant interest due to its potent antifungal, plant growth-promoting, and flavoring properties. This document summarizes quantitative data on 6-PP production, details key experimental protocols for its study, and visualizes the biosynthetic pathway and experimental workflows.
Data Presentation: 6-PP Production in Trichoderma Species
The production of 6-amyl-alpha-pyrone is highly variable among different Trichoderma species and even between strains of the same species.[1][2] Environmental and culture conditions also play a crucial role in the yield of this valuable compound.[3][4] The following table summarizes reported 6-PP yields from various Trichoderma species under different fermentation conditions.
| Trichoderma Species | Fermentation Type | 6-PP Yield | Reference |
| Trichoderma harzianum | Solid-State Fermentation | 5.0 mg/g dry matter | [3][4][5] |
| Trichoderma harzianum | Surface Fermentation | 455 mg/L | [6] |
| Trichoderma harzianum | Submerged Fermentation | 167 mg/L | [6] |
| Trichoderma harzianum G18 | Solid-State Culture | 0.08 mg/g Dry Matter | [7][8] |
| Trichoderma atroviride | Extractive liquid-surface immobilization | - | [9] |
| Trichoderma viride | Fermentation | 90-110 ppm | [10][11] |
| Trichoderma asperellum (P1) | Liquid Culture | ~400 mg/L (in chloroform (B151607) extract) | [12] |
It is noteworthy that some species, such as T. virens and T. koningii, have been reported to not produce 6-PP in some screenings, highlighting the strain-specific nature of its biosynthesis.[1][2] Conversely, species like T. atroviride and T. viridescens are recognized for generally producing higher levels of 6-PP.[1][2]
Experimental Protocols
Accurate and reproducible quantification of 6-PP is essential for comparative studies. Below are detailed methodologies for key experiments involved in the study of 6-PP from Trichoderma.
Fungal Culture and 6-PP Production
a. Solid-State Fermentation (SSF):
-
Microorganism: Trichoderma harzianum 4040.[4]
-
Support Material: Green coir powder is moistened with a nutrient solution and sterilized.[3][4]
-
Inoculation: A spore suspension is prepared from a 7-day old culture on potato dextrose agar (B569324) (PDA) and added to the sterilized support material.[3][4]
-
Incubation: Cultures are incubated at 28°C for a specified period (e.g., 7 days).[3][4]
-
Culture Conditions Optimization: A Plackett-Burman design can be employed to screen for significant variables affecting 6-PP production, followed by a factorial design to optimize these parameters.[3][5][11] Optimized conditions for T. harzianum were found to be: sucrose (B13894) (3 g), NaNO₃ (0.24 g), (NH₄)₂SO₄ (0.18 g), KH₂PO₄ (0.1 g) per 100 g of support, with an inoculum of 2.2 × 10⁶ spores and a moisture level of 55%.[3]
b. Submerged and Surface Fermentation:
-
Microorganism: Trichoderma harzianum.[6]
-
Culture Media: A suitable liquid medium is used.
-
Incubation: For submerged fermentation, cultures are incubated in flasks on a rotary shaker. For surface fermentation, cultures are grown statically.
-
Extraction: The culture broth is extracted with a solvent like chloroform.[12]
Extraction of 6-PP
a. Liquid-Liquid Extraction:
-
The culture broth is centrifuged to remove fungal biomass.
-
The supernatant is extracted twice with an equal volume of chloroform.[12]
-
The organic phases are combined and evaporated to concentrate the 6-PP.[12]
b. Headspace Solid-Phase Microextraction (HS-SPME):
-
This method is suitable for volatile compounds like 6-PP from solid or liquid samples.[3][5]
-
A sample of the culture (e.g., 0.1 g of solid-state fermentation material) is placed in a sealed vial.[3]
-
A polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber is exposed to the headspace above the sample to adsorb the volatile compounds.[3][5]
-
The fiber is then desorbed in the injector of a gas chromatograph.
Quantification and Identification of 6-PP
a. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Analysis: The extracted 6-PP is analyzed using a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).[3] Quantification is performed by comparing the peak area with a calibration curve generated from a 6-PP standard.[3]
-
GC-MS Analysis: For identification, a mass spectrometer is used as the detector. The obtained mass spectrum of the peak of interest is compared with a library of known spectra (e.g., Willy library) to confirm the identity of 6-PP.[12]
b. High-Performance Thin-Layer Chromatography (HPTLC):
-
Metabolites are extracted from the agar medium.
-
The extracts are applied to an HPTLC plate alongside a 6-PP reference standard.
-
The plate is developed in a suitable solvent system, and the bands are visualized under UV light (e.g., 254 nm).[13]
Mandatory Visualization
Biosynthetic Pathway of 6-Amyl-alpha-Pyrone
The biosynthesis of 6-PP in Trichoderma has been a subject of investigation. Initially thought to involve the β-oxidation of fatty acids, recent studies have identified a polyketide synthase (Pks1) as the key enzyme responsible for its production in T. atroviride.[1][14] The production of 6-PP is also regulated by various environmental cues.
Caption: Biosynthesis and regulation of 6-amyl-alpha-pyrone in Trichoderma.
Experimental Workflow for Comparative Study
The following diagram illustrates a typical workflow for a comparative study of 6-PP production from different Trichoderma species.
Caption: A generalized workflow for the comparative analysis of 6-PP production.
References
- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 2. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cest2017.gnest.org [cest2017.gnest.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of 6‐pentyl‐α‐pyrone by Trichoderma viride | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 6-Pentyl-2H-pyran-2-one: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile organic compounds, the accurate quantification of 6-Pentyl-2H-pyran-2-one is of significant interest due to its prevalence as a natural aroma compound and its potential biological activities. This guide provides a comprehensive comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is a widely adopted and robust technique, other methods offer unique advantages.
| Parameter | GC-MS | LC-MS/MS | Proton Transfer Reaction Mass Spectrometry (PTR-MS) |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 | 0.997[1] |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low ng/mL to pg/mL range. | Can achieve very low detection limits, often in the pg/mL to fg/mL range. | Not explicitly stated in the reviewed literature for this compound. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, typically in the low ng/mL range. | Can achieve very low quantification limits, often in the pg/mL range. | Not explicitly stated in the reviewed literature for this compound. |
| Accuracy (Recovery) | Typically within 80-120% | Typically within 80-120% | Not explicitly stated in the reviewed literature for this compound. |
| Precision (RSD) | Typically ≤ 15% | Typically ≤ 15% | Not explicitly stated in the reviewed literature for this compound. |
| Selectivity | High, based on both retention time and mass fragmentation pattern. | Very high, based on precursor and product ion transitions. | High, based on proton affinity. |
| Sample Throughput | Moderate, typical run times are in the range of 15-30 minutes. | High, with run times often less than 10 minutes. | Very high, allowing for real-time analysis. |
| Instrumentation Cost | Moderate to high. | High. | High. |
| Primary Application | Routine quantitative analysis, identification of unknowns. | Targeted quantitative analysis, analysis of complex matrices. | Real-time monitoring of volatile emissions. |
Experimental Protocols
Validated GC-MS Method for this compound Quantification
This section details a typical experimental protocol for the quantification of this compound using GC-MS, based on methodologies reported in the scientific literature.
1. Sample Preparation:
-
Solid-Phase Microextraction (SPME): Headspace SPME is a common technique for the extraction of volatile and semi-volatile compounds from various matrices. A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace of the sample. The adsorbed analytes are then thermally desorbed in the GC injector. For quantifying 6-Pentyl-α-pyrone, a 100 μm PDMS fiber can be used[2]. The addition of a 25% NaCl solution to the sample can improve reproducibility[3].
-
Liquid-Liquid Extraction (LLE): Samples can be extracted with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then concentrated and injected into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890c gas chromatograph or similar, equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column is typically used for the separation of lactones. Commonly used columns include HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a CP Sil 5CB column (30 m x 0.32 mm, 0.25 µm film thickness)[4].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2].
-
Injector: Splitless or split mode injection can be used. For SPME, a splitless injection is common for thermal desorption[2]. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program starts at a lower temperature (e.g., 35-45 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-250 °C)[2][5].
-
Mass Spectrometer: A mass selective detector operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is generally sufficient.
-
Quantification: Based on the peak area of a characteristic ion of this compound.
-
3. Method Validation Parameters:
A comprehensive validation of the GC-MS method should be performed to ensure its reliability. The following parameters are critical:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The linearity is evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.99.
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte at different concentration levels. The recovery of the analyte is then calculated, and it should typically fall within the range of 80-120%.
-
Precision: Assessed by repeatedly analyzing the same sample. It is expressed as the relative standard deviation (RSD), which should generally be ≤ 15%.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the instrument. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
Alternative Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices. While specific validated methods for this compound are not extensively detailed in the reviewed literature, the general approach involves:
-
Sample Preparation: Similar to GC-MS, involving extraction and clean-up steps.
-
Chromatography: Reversed-phase liquid chromatography is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. The use of LC-MS/MS for the identification of 6-Pentyl-α-pyrone has been reported[4].
2. Proton Transfer Reaction Mass Spectrometry (PTR-MS):
PTR-MS is a powerful technique for the real-time monitoring of volatile organic compounds without the need for sample preparation or chromatographic separation. A study has demonstrated its applicability for the quantitative online analysis of 6-amyl-α-pyrone (an alternative name for this compound)[1]. The method showed a linear calibration curve with an R² of 0.997 over a concentration range of 0 to 430 ppbv[1].
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Caption: Comparison of analytical methods for this compound quantification.
References
Assessing the Cytotoxicity of 6-Pentyl-2H-pyran-2-one on Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cytotoxic potential of 6-Pentyl-2H-pyran-2-one (6PP) on mammalian cells. Due to the limited publicly available data on the direct cytotoxicity of 6PP in mammalian systems, this document leverages findings on a structurally related compound and establishes a comparative analysis with well-characterized cytotoxic agents. Detailed experimental protocols and potential signaling pathways are presented to facilitate a comprehensive assessment.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of a Structurally Related Pyranone Derivative
| Compound | Cell Line | Assay | IC50 (µM) |
| 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one | HeLa | Not Stated | 1.4[1][2] |
Table 2: Comparative Cytotoxicity of Standard Chemotherapeutic Agents
| Agent | Cell Line | Assay | IC50 (µM) |
| Doxorubicin | |||
| HepG2 | MTT | 12.18 ± 1.89[3] | |
| HeLa | MTT | 2.92 ± 0.57[3] | |
| MCF-7 | MTT | 2.50 ± 1.76[3] | |
| A549 | MTT | > 20[3] | |
| Cisplatin | |||
| A2780 | MTT | ~5-10[4] | |
| Ov-car | MTT | ~10-20[4] | |
| A549 | MTT | 36.94 (48h)[5] | |
| BEAS-2B | MTT | 8.63 (48h)[5] | |
| Staurosporine | |||
| MGC803 | Trypan Blue | 0.054 (24h) | |
| SGC7901 | Trypan Blue | 0.061 (24h) | |
| HepG2 | Not Stated | 18.27[6] |
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxicity of this compound, a multi-assay approach is recommended to assess different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[9]
-
Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[12][13][14][15][16]
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compound and controls.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[13][15]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Protocol:
-
Seed cells in a suitable culture vessel and treat with this compound and controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17]
-
Visualizing Experimental Workflows and Potential Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved.
Caption: A typical workflow for assessing the cytotoxicity of a test compound.
While the precise mechanism of this compound in mammalian cells is unconfirmed, studies on its effects in fungi have implicated the Target of Rapamycin (TOR) pathway and the induction of autophagy.[20][21] In mammalian cells, cytotoxic compounds often induce apoptosis through intrinsic or extrinsic pathways. A plausible hypothetical pathway for 6PP-induced cytotoxicity could involve the induction of cellular stress leading to apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 6PP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. netjournals.org [netjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocontrol Potential of 6-Pentyl-2H-pyran-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and effective alternatives to synthetic fungicides has led to a growing interest in naturally derived compounds. Among these, 6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound produced by various Trichoderma species, has emerged as a promising biocontrol agent with broad-spectrum antifungal activity.[1] This guide provides an objective comparison of the biocontrol potential of 6-PP and its known analogs, supported by available experimental data, to aid researchers in the development of novel and eco-friendly plant protection strategies.
Quantitative Assessment of Antifungal Efficacy
The biocontrol potential of 6-PP and its analogs is primarily evaluated based on their ability to inhibit the growth of pathogenic fungi. The following tables summarize the quantitative data from various studies, offering a comparative overview of their antifungal activity against a range of economically important plant pathogens.
Table 1: Biocontrol Efficacy of this compound (6-PP)
| Target Pathogen | Host Plant(s) | Efficacy Metric | Value |
| Peronophythora litchii | Litchi | EC50 (Mycelial Growth) | 43 µg/mL[1] |
| Fusarium oxysporum | Tomato | Mycelial Growth Inhibition | Up to 70% at 25 mg/L[2] |
| Magnaporthiopsis maydis | Maize | Disease Symptom Reduction | Up to 20% |
| Pathogen Infection Reduction | 94-98% (30 µ g/seed ) | ||
| Clarireedia jacksonii | Turfgrass | EC50 | 0.04 µg/mL |
| Clarireedia monteithiana | Turfgrass | EC50 | 0.37 µg/mL |
| Sclerotium rolfsii | Artichoke | Mycelial Growth Inhibition | See Viridepyronone (analog) |
Table 2: Comparative Antifungal Activity of 6-PP and its Analogs
| Compound | Target Pathogen | Efficacy Metric (Inhibition Zone in mm) at 1000 ppm |
| This compound (I) | Botrytis cinerea | 13.5 |
| Penicillium italicum | 11.5 | |
| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) | Botrytis cinerea | 11.5 |
| Penicillium italicum | 16.0 | |
| (RS)-dihydro-5-hexyl-2H-furan-2-one (III) | Botrytis cinerea | 10.0 |
| Penicillium italicum | 10.5 | |
| (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) | Botrytis cinerea | 0 |
| Penicillium italicum | 0 | |
| (RS)-dihydro-5-octyl-2H-furan-2-one (V) | Botrytis cinerea | 11.0 |
| Penicillium italicum | 12.5 | |
| (RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI) | Botrytis cinerea | 0 |
| Penicillium italicum | 0 |
Data from Parker et al., 1997. The study also tested against other Penicillium species with similar trends.
Table 3: Antifungal Activity of Other Notable Analogs
| Analog | Structure | Target Pathogen | Efficacy |
| Viridepyronone | 6-(4-oxopentyl)-2H-pyran-2-one | Sclerotium rolfsii | 90% growth inhibition[2][3] |
| (E)-(6-pent-1-enyl)-2H-pyran-2-one | Various plant pathogens | Antifungal activity reported[2][3] |
Structure-Activity Relationship
The available data, although not exhaustive, provides some insights into the structure-activity relationship of 6-PP analogs:
-
Unsaturation in the Pyran Ring: The α,β-unsaturated lactone moiety in 6-PP appears to be crucial for its antifungal activity. The saturated analog, (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV), showed no activity against the tested fungi.
-
Saturation of the Side Chain: The presence of a double bond in the pentyl side chain, as in (E)-(6-pent-1-enyl)-2H-pyran-2-one, retains antifungal activity.[2][3]
-
Oxygenation of the Side Chain: The introduction of a keto group in the side chain, as in viridepyronone, results in significant antifungal activity.[2][3]
-
Ring Structure: The six-membered pyran ring seems to be more favorable for activity against the tested pathogens compared to the five-membered furan (B31954) ring of analogs III and V.
-
Chirality: The study by Parker et al. (1997) suggests that the stereochemistry at the 6-position of the dihydro-pyran-2-one ring can influence activity, with the (R)-enantiomer (II) showing higher activity against Penicillium italicum than 6-PP itself.
Mechanism of Action: Disruption of the TOR Pathway
Research on 6-PP has revealed that its antifungal effects are mediated, at least in part, through the disruption of the Target of Rapamycin (TOR) signaling pathway, a highly conserved pathway that regulates cell growth, proliferation, and metabolism in eukaryotes.
Treatment with 6-PP has been shown to downregulate the TOR pathway, leading to the inhibition of cell growth and the induction of autophagy, a cellular self-degradation process. This disruption of cellular homeostasis ultimately contributes to the fungicidal activity of 6-PP.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Antifungal Assay (Volatile Compound)
This method is particularly useful for assessing the antifungal activity of volatile compounds like 6-PP and its analogs.
Objective: To determine the inhibitory effect of a volatile compound on the mycelial growth of a fungal pathogen.
Materials:
-
Pure 6-PP or its analog
-
Suitable solvent (e.g., ethanol (B145695) or acetone)
-
Sterile Petri dishes (90 mm)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Cultures of the target fungal pathogen
-
Sterile filter paper discs
-
Parafilm
Procedure:
-
Preparation of Fungal Plates: Inoculate the center of a PDA plate with a mycelial plug (e.g., 5 mm diameter) of the target fungus.
-
Preparation of Test Compound: Prepare a series of concentrations of the test compound in a suitable volatile solvent.
-
Assay Setup: In the lid of a separate sterile Petri dish, place a sterile filter paper disc. Apply a known volume of the test compound solution to the disc. Allow the solvent to evaporate for a few seconds in a sterile environment.
-
Sealing: Invert the fungal plate and place it over the lid containing the test compound, creating a sealed chamber. Seal the two parts together with Parafilm.
-
Control: Prepare a control plate using a filter paper disc treated only with the solvent.
-
Incubation: Incubate the sealed plates at an appropriate temperature (e.g., 25°C) for a period sufficient for the control fungus to reach near-full growth (e.g., 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in the treated and control plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
In Vivo Biocontrol Assay (Seed Treatment)
Objective: To evaluate the efficacy of 6-PP or its analogs as a seed treatment to protect against a soil-borne pathogen.
Materials:
-
Pure 6-PP or its analog
-
Adherent (e.g., Tween 20)
-
Sterile water
-
Viable seeds of a susceptible host plant
-
Soil infested with the target pathogen
-
Sterile soil (for control)
-
Pots
-
Growth chamber or greenhouse
Procedure:
-
Preparation of Seed Coating Solution: Prepare a solution of the test compound at the desired concentration. Add a small amount of an adherent to improve the coating on the seeds.
-
Seed Treatment: Coat the seeds evenly with the prepared solution. Allow the seeds to air dry in a sterile environment. Prepare a control group of seeds treated with a solution containing only the solvent and adherent.
-
Planting: Sow the treated and control seeds in pots containing pathogen-infested soil. Include a control group with untreated seeds in sterile soil.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse with appropriate conditions for plant growth.
-
Disease Assessment: Regularly monitor the plants for disease symptoms and record the incidence and severity.
-
Data Collection: After a predetermined period, harvest the plants and measure various growth parameters such as plant height, fresh and dry weight.
-
Pathogen Quantification: The level of pathogen infection in the plant tissues (e.g., roots) can be quantified using techniques like quantitative polymerase chain reaction (qPCR).
Conclusion
This compound and its analogs represent a promising class of natural compounds with significant potential for development as biocontrol agents. 6-PP itself has demonstrated broad-spectrum antifungal activity against a variety of important plant pathogens. The preliminary structure-activity relationship studies suggest that the α,β-unsaturated lactone ring is a key feature for its bioactivity, and modifications to the side chain can modulate its efficacy.
While the available data provides a strong foundation, further research is needed to fully elucidate the biocontrol potential of 6-PP analogs. Comprehensive, comparative studies under standardized conditions are required to establish a more definitive structure-activity relationship and to identify analogs with superior efficacy and a broader spectrum of activity. Furthermore, investigations into their modes of action, phytotoxicity, and environmental fate will be crucial for their successful development and application in sustainable agriculture.
References
Safety Operating Guide
Proper Disposal of 6-Pentyl-2H-pyran-2-one: A Guide for Laboratory Professionals
For the safe and compliant disposal of 6-Pentyl-2H-pyran-2-one, laboratory personnel should adhere to the following procedures, which prioritize safety and environmental responsibility. This guide outlines the necessary steps for handling, storing, and disposing of this compound.
This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times during handling and disposal.[1][3] All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The primary and most secure method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[4] This ensures compliance with all federal, state, and local regulations. For small quantities, in-lab chemical treatment may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines.
Step-by-Step Disposal Protocol:
-
Containerize: Collect waste this compound in a designated, properly sealed, and clearly labeled container. The container must be chemically compatible with the compound.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Waste this compound" and including any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] The storage area should be away from incompatible materials such as strong acids and bases.[1]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
In the event of a spill, soak up the material with inert solids, such as clay or diatomaceous earth, as soon as possible.[1] Collect the spilled material and contaminated absorbent in a sealed container for disposal as hazardous waste. Prevent entry into sewers and public waters.[1]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities for spills, are readily available in the provided documentation. Researchers should consult their institution's EHS office for specific quantitative guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 6-Pentyl-2H-pyran-2-one
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Pentyl-2H-pyran-2-one. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or Viton®) and a lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation.[1] Gloves should be inspected before each use and disposed of immediately if contaminated.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
Glove Selection:
While nitrile rubber is a common and generally effective choice for incidental contact, for prolonged handling or in the event of a spill, more robust glove materials should be considered. The selection of the appropriate glove material depends on the specific operational conditions, including duration of exposure and concentration of the chemical.
Table 2: Chemical Resistance of Glove Materials
| Glove Material | Resistance to Organic Lactones/Pyrones | Key Considerations |
| Nitrile Rubber | Good for splash protection and short-term handling. | Economical and provides good dexterity. Not recommended for prolonged immersion. |
| Butyl Rubber | Excellent resistance to ketones, esters, and aldehydes, which share some chemical properties with lactones. | Offers superior protection against vapors and gases. May be less dexterous than nitrile.[2] |
| Viton® | Excellent resistance to a wide range of organic solvents and hydrocarbons. | High-performance choice for handling aggressive chemicals, but may be more expensive and less flexible.[2] |
Operational Workflow for Safe Handling
The following workflow must be followed for all procedures involving this compound.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Unused this compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Primary Disposal Method: Professional Hazardous Waste Management
The most secure and compliant method for disposal is through a licensed professional hazardous waste disposal company.
Step-by-Step Professional Disposal Procedure:
-
Containerize: Collect all waste (unused chemical, contaminated labware, and PPE) in a designated, compatible, and properly sealed container.
-
Label: Clearly label the container as "Hazardous Waste: this compound" and include all other information required by your institution's Environmental Health and Safety (EHS) office.[3]
-
Store: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]
-
Arrange Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste contractor.[4]
Secondary Disposal Method: In-Lab Chemical Treatment (for small quantities only)
For very small quantities, chemical neutralization through hydrolysis may be an option, but only if permitted by your institution's EHS office. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol for In-Lab Hydrolysis:
-
Preparation: Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Neutralization: Slowly add the this compound to the NaOH solution while stirring. The lactone ring will undergo hydrolysis, opening to form the sodium salt of the corresponding hydroxy acid.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue to add NaOH solution until the pH is stable in the neutral range (pH 6-8).
-
Disposal: The resulting neutralized aqueous solution may be permissible for drain disposal with copious amounts of water, but only after confirming with your institution's specific guidelines for aqueous waste. [4]
Disposal Workflow:
Caption: Decision workflow for the disposal of this compound waste.
Spill Response
In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol.
-
Alert Personnel: Notify others in the vicinity.
-
Don PPE: If safe to do so, don the appropriate PPE, including a respirator if necessary.
-
Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
